Product packaging for 3-(1-methyl-1H-pyrazol-4-yl)piperidine(Cat. No.:CAS No. 1340528-88-2)

3-(1-methyl-1H-pyrazol-4-yl)piperidine

Número de catálogo: B1427980
Número CAS: 1340528-88-2
Peso molecular: 165.24 g/mol
Clave InChI: CTNNCYGEVJOKGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-(1-Methyl-1H-pyrazol-4-yl)piperidine is a fused heterocyclic compound of significant interest in modern scientific research, serving as a versatile scaffold for the development of novel bioactive molecules . Its structure combines a piperidine ring, a common feature in pharmaceuticals, with a 1-methyl-1H-pyrazole group, which contributes to its potential for diverse molecular interactions. The primary research value of this compound lies in its application as a critical building block in medicinal chemistry and drug discovery . Piperidine derivatives are known to interact with a wide array of biological targets, including various enzymes, receptors, and ion channels . Computational studies predict that piperidine-based structures like this one possess a broad spectrum of potential biological activities, making them promising candidates for the development of new therapeutic agents for conditions such as cancer, central nervous system diseases, and microbial infections . The specific mechanism of action is highly dependent on the final constructed molecule, but the this compound core provides a fundamental framework that can be functionalized to modulate potency and selectivity . This chemical is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B1427980 3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1340528-88-2

Propiedades

IUPAC Name

3-(1-methylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNNCYGEVJOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases and extrapolates data from closely related analogues.

Core Chemical Properties

The fundamental chemical identifiers and predicted properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₅N₃PubChem[1]
Molecular Weight 165.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1367977-59-0BLDpharm[2]
InChI Key CTNNCYGEVJOKGG-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.3PubChem[1]
Predicted Hydrogen Bond Donors 1ChemScene[3]
Predicted Hydrogen Bond Acceptors 3ChemScene[3]
Predicted Rotatable Bonds 1ChemScene[3]

Spectroscopic Data

Mass Spectrometry Data (Predicted)
Adduct m/z
[M+H]⁺166.13388
[M+Na]⁺188.11582
[M-H]⁻164.11932
[M+NH₄]⁺183.16042
[M+K]⁺204.08976
Source: PubChem[1]
Predicted Collision Cross Section (CCS)
Adduct Predicted CCS (Ų)
[M+H]⁺138.0
[M+Na]⁺144.2
[M-H]⁻138.6
[M+NH₄]⁺155.3
[M+K]⁺141.1
Source: PubChem[1]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed.[4][5][6] The following workflow outlines a potential multi-step synthesis.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Pyrazole Precursor cluster_1 Step 2: Preparation of Piperidine Component cluster_2 Step 3: Deprotection A Commercially available pyrazole B N-methylation A->B Methylating agent (e.g., MeI) C 4-Iodo-1-methyl-1H-pyrazole B->C Iodination (e.g., NIS) E Suzuki Coupling C->E D N-Boc-piperidine-3-one D->E F N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine E->F G Final Product F->G Acidic conditions (e.g., TFA, HCl)

A proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical adaptation from methodologies used for similar structures.[4][5][6]

Step 1: Synthesis of 4-iodo-1-methyl-1H-pyrazole

  • N-methylation of pyrazole: To a solution of pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain 1-methyl-1H-pyrazole.

  • Iodination: Dissolve the 1-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or CH₂Cl₂) and cool to 0 °C. Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise. Allow the reaction to proceed at room temperature until completion as monitored by TLC. Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine. The crude product can be purified by column chromatography to yield 4-iodo-1-methyl-1H-pyrazole.

Step 2: Suzuki Coupling

  • To a reaction vessel, add 4-iodo-1-methyl-1H-pyrazole, a suitable boronic acid or ester of N-Boc-protected piperidine (e.g., N-Boc-piperidine-3-boronic acid pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine.

Step 3: Boc-Deprotection

  • Dissolve the N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at 0 °C.

  • Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free base, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrazole and piperidine moieties are common scaffolds in medicinal chemistry with a wide range of biological activities.[7][8][9] Derivatives of pyrazole have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[9] Piperidine-containing compounds are also prevalent in pharmaceuticals, exhibiting diverse pharmacological effects.[7][8]

Safety and Handling

A specific safety data sheet (SDS) for this compound is not publicly available. However, based on the constituent moieties, general laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11][12][13][14] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][13]

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data on its physicochemical properties are scarce, this guide provides a consolidated overview of its known identifiers, predicted properties, and a plausible synthetic route based on established chemical methodologies for related compounds. Further experimental work is required to fully characterize this molecule and explore its potential biological activities.

References

Structure Elucidation of 3-(1-methyl-1H-pyrazol-4-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical properties to bioactive molecules. The combination of these two heterocycles in 3-(1-methyl-1H-pyrazol-4-yl)piperidine presents a novel structural motif with potential applications in drug discovery. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the piperidine ring is a common feature in many approved drugs, imparting favorable pharmacokinetic characteristics.[3] This guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route and expected analytical data based on closely related structures and predictive models. Due to the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide for researchers working on its synthesis and characterization.

Hypothetical Synthesis

The synthesis of this compound can be envisaged through a multi-step process, adapting established methodologies for the creation of substituted pyrazoles.[4][5] A plausible route involves the initial formation of a β-keto ester from a protected piperidine derivative, followed by condensation with a dimethylformamide acetal to form an enamino-diketone intermediate. Subsequent cyclization with methylhydrazine would yield the desired pyrazole ring system. The final step would involve the deprotection of the piperidine nitrogen.

Experimental Protocol (Hypothetical)
  • Synthesis of tert-butyl 3-(2,4-dioxopentan-3-ylidene)piperidine-1-carboxylate: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 mmol) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (1.2 mmol). The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting crude β-enamino diketone is used in the next step without further purification.

  • Synthesis of tert-butyl this compound-1-carboxylate: The crude enamino-diketone (1 mmol) is dissolved in ethanol, and methylhydrazine (1.1 mmol) is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the protected pyrazole-piperidine derivative.

  • Synthesis of this compound: The tert-butyl this compound-1-carboxylate (1 mmol) is dissolved in a solution of hydrochloric acid in dioxane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed, and the resulting hydrochloride salt can be neutralized to obtain the free base.

Structure Elucidation: Expected Analytical Data

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on analysis of similar compounds and predictive tools.[6][7]

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole-H3~7.5s-
Pyrazole-H5~7.3s-
N-CH₃~3.8s-
Piperidine-CH (at C3)~2.9-3.1m-
Piperidine-CH₂ (at C2, C6)~2.6-3.2m-
Piperidine-CH₂ (at C4, C5)~1.6-2.0m-
Piperidine-NHVariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
Pyrazole-C3~138
Pyrazole-C4~118
Pyrazole-C5~128
N-CH₃~39
Piperidine-C3~40
Piperidine-C2~50
Piperidine-C6~46
Piperidine-C4~25
Piperidine-C5~31

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺166.1339
[M+Na]⁺188.1158
[M+K]⁺204.0898

Predicted data from PubChem CID 62405677.[8]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow start tert-butyl 3-oxopiperidine-1-carboxylate intermediate1 β-enamino diketone start->intermediate1 DMF-DMA intermediate2 tert-butyl this compound-1-carboxylate intermediate1->intermediate2 Methylhydrazine product This compound intermediate2->product Deprotection (e.g., HCl) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Phosphorylation Compound This compound Compound->Kinase2 Inhibition Cellular Response Cellular Response

References

An In-Depth Technical Guide to the Synthesis of Novel Pyrazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fusion of pyrazole and piperidine rings into a single molecular scaffold has emerged as a significant strategy in modern medicinal chemistry. Pyrazole moieties are renowned for their diverse pharmacological activities, forming the core of drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant.[1] The piperidine ring, a prevalent N-heterocycle in natural products and pharmaceuticals, often improves physicochemical properties such as solubility and basicity, which can enhance biological activity and pharmacokinetic profiles.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic strategies for creating novel pyrazole-piperidine scaffolds, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The construction of pyrazole-piperidine scaffolds can be broadly categorized into two main approaches: multi-component reactions (MCRs) for rapid assembly and multi-step syntheses for constructing more complex, fused systems.

Multi-Component Reactions (MCRs)

MCRs are highly efficient "one-pot" processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[4][5] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine hydrate.[6][7] Piperidine itself is often used as a basic catalyst in these reactions.[7][8]

A representative MCR for a pyran-fused pyrazole is illustrated below. While not a direct pyrazole-piperidine fusion, this demonstrates the principle where piperidine acts as a catalyst to facilitate the formation of a related heterocyclic system.

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_products Products & Workup Aldehyde Aldehyde Reaction_Vessel Reaction Vessel (Piperidine Catalyst, Aqueous Medium) Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Sequential Condensation, Michael Addition, Cyclization Purification Filtration & Recrystallization Crude_Product->Purification Final_Product Pyranopyrazole Scaffold Purification->Final_Product

Fig 1. General workflow for a four-component reaction to synthesize pyranopyrazole scaffolds.
Multi-Step Synthesis of Fused Pyrazole-Piperidines

For creating directly fused pyrazole-piperidine systems, such as pyrazolo[3,4-c]pyridines, a multi-step approach is often necessary. This allows for precise control over the construction of each heterocyclic ring. A common strategy involves first synthesizing a functionalized piperidine derivative, which then undergoes cyclization with a hydrazine component to form the pyrazole ring.[9]

Multi_Step_Synthesis node_A 1. Piperidine Core Synthesis (e.g., Dieckmann Condensation) node_B 2. Cyclization with Hydrazine node_A->node_B Forms Pyrazole Ring node_C 3. Deprotection (if needed) node_B->node_C Removes Protecting Group node_D 4. Functionalization (e.g., N-Arylation, Amide Coupling) node_C->node_D Introduces Diversity Final Target Pyrazole-Piperidine Scaffold node_D->Final

Fig 2. Logical flow of a multi-step synthesis for functionalized pyrazole-piperidine scaffolds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of pyrazole-containing scaffolds, based on procedures reported in the literature.

Protocol 1: Four-Component Synthesis of Pyranopyrazoles

This protocol is adapted from methodologies using piperidine as a catalyst in an aqueous medium.[7]

  • Step 1: Reactant Mixture Preparation

    • In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.30 g).

    • Add 20 mL of distilled water to the flask.

  • Step 2: Catalysis and Initial Reaction

    • To the stirred mixture, add hydrazine hydrate (10 mmol, 0.5 mL) followed by piperidine (5 mol%, ~0.05 mL).

  • Step 3: Reaction Execution

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 20-60 minutes.

  • Step 4: Product Isolation and Purification

    • Upon completion, the solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

Protocol 2: Multi-Step Synthesis of a Piperidine-Fused Pyrazolone Core

This protocol is based on the synthesis of a pyrazolo[3,4-c]pyridine scaffold.[9]

  • Step 1: Cyclization to form the Fused Scaffold

    • In a 50 mL flask, dissolve 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (11 mmol, 2.92 g) and (Tetrahydro-2H-pyran-4-yl)hydrazine (11 mmol, 1.7 g) in 50 mL of ethanol.

    • Add triethylamine (4 mL) and stir the mixture at 60°C for 6 hours.

    • After cooling, dilute the mixture with 100 mL of ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.

  • Step 2: Deprotection of the Piperidine Nitrogen

    • Dissolve the product from Step 1 (10 mmol, 3.5 g) in 50 mL of dichloromethane (DCM).

    • Add Dioxane-HCl (25 mL) and stir at room temperature for 30 minutes.

    • Evaporate the solvent to afford the HCl salt of the deprotected piperidine-fused pyrazole, which can be used in the next step without further purification.

  • Step 3: Functionalization via Amide Coupling

    • Treat the HCl salt from Step 2 (11 mmol) with an appropriate isocyanate (11 mmol) in DCM in the presence of triethylamine (5 mmol).

    • Stir the reaction at room temperature for 2 hours.

    • Upon completion (monitored by TLC), dilute with DCM, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate and purify the crude product via chromatography to obtain the final functionalized derivative.

Quantitative Data Presentation

The efficiency of synthetic routes is best evaluated through quantitative data. The tables below summarize typical yields for the described synthetic strategies.

Table 1: Representative Yields for Multi-Component Synthesis of Pyranopyrazoles

Entry Aldehyde Substituent Catalyst Reaction Time (min) Yield (%) Reference
1 4-Chlorophenyl Piperidine 20 93 [7]
2 4-Nitrophenyl Piperidine 20 91 [7]
3 Phenyl L-histidine 5 92 [6]

| 4 | 4-Methoxyphenyl | Nano-ZnO | 60 | 92 |[1] |

Table 2: Biological Activity of Selected Pyrazole-Piperidine/Piperazine Derivatives

Compound ID Target Scaffold Biological Target Activity Metric (EC50/IC50) Reference
D1 Myricetin-Pyrazole-Piperazine Phomopsis sp. (Fungus) 16.9 µg/mL [2]
D6 Myricetin-Pyrazole-Piperazine Xoo (Bacteria) 18.8 µg/mL [2]
D16 Myricetin-pyrazole-piperazine P. capsici (Fungus) 11.3 µg/mL [2]

| 26 | Pyrazole Derivative | COX-2 | Ki = 0.28 nM |[3] |

Application in Drug Discovery: Targeting Signaling Pathways

Pyrazole scaffolds are prominent in drugs that target specific enzymes in signaling pathways. A classic example is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

The COX enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting this process. Pyrazole-containing drugs like Celecoxib are selective inhibitors of the COX-2 isoform, which is primarily expressed during inflammation, thereby reducing side effects associated with inhibiting the constitutively expressed COX-1.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2->PGH2 Inhibitor Pyrazole-Piperidine Scaffold (e.g., Celecoxib Analog) Inhibitor->COX2 Inhibition

Fig 3. Inhibition of the COX-2 signaling pathway by a pyrazole-based inhibitor.

Conclusion

The synthesis of novel pyrazole-piperidine scaffolds is a dynamic and productive area of research, driven by the significant therapeutic potential of these hybrid molecules. Efficient methods, particularly multi-component reactions, allow for the rapid generation of diverse chemical libraries. Concurrently, rational multi-step syntheses provide access to more complex and precisely functionalized fused systems. The strategic combination of the pyrazole and piperidine motifs continues to yield compounds with promising biological activities, underscoring the value of this scaffold in modern drug discovery programs.

References

Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the biological activity of the novel chemical entity, 3-(1-methyl-1H-pyrazol-4-yl)piperidine. Extensive literature searches reveal a conspicuous absence of published experimental data on the specific biological functions of this compound. The PubChem database entry for this compound confirms its chemical structure but notes there is "No literature data available for this compound."[1] In light of this, this document provides a comprehensive overview of the potential biological activities of this molecule, predicated on the well-established pharmacological profiles of its constituent pyrazole and piperidine scaffolds. Furthermore, a proposed strategic workflow for the systematic biological characterization of this and other novel chemical entities is presented.

Introduction to this compound

This compound is a heterocyclic small molecule incorporating a 1-methyl-pyrazole ring linked at the 4-position to a piperidine ring at its 3-position. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, are both privileged structures in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2][3] The combination of these two pharmacophores in a single molecule suggests a potential for diverse biological activities.

Potential Biological Activities Based on Constituent Scaffolds

While direct experimental evidence for the biological activity of this compound is lacking, the extensive pharmacology of pyrazole and piperidine derivatives provides a rational basis for predicting its potential targets and therapeutic applications.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological effects.[2][4] These activities are often attributed to the pyrazole ring's ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its participation in π-π stacking interactions with biological targets.[3]

A summary of documented biological activities for various pyrazole-containing compounds is presented in Table 1.

Biological ActivityExamples of Pyrazole-Containing Drugs/CompoundsTherapeutic Area
Anti-inflammatory Celecoxib, PhenylbutazoneInflammation, Pain
Anticancer Crizotinib, RuxolitinibOncology
Antipsychotic CDPPBPsychiatry
Analgesic DifenamizolePain Management
H2-Receptor Agonist BetazoleDiagnostic Agent
Antidepressant FezolamidePsychiatry
Anti-obesity Rimonabant (withdrawn)Metabolic Disorders

This table presents examples of drugs containing a pyrazole moiety and is not exhaustive.

Given the prevalence of pyrazole in compounds targeting the central nervous system (CNS), it is plausible that this compound could exhibit activity at CNS receptors or enzymes.

The Piperidine Moiety: A Key Element for CNS Activity

The piperidine ring is another highly privileged scaffold in drug discovery, particularly for agents targeting the central nervous system.[5] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a multitude of receptors and transporters.

Table 2 summarizes some of the common biological targets and activities associated with piperidine-containing molecules.

Biological Target/ActivityExamples of Piperidine-Containing Drugs/CompoundsTherapeutic Area
Histamine H1 Receptor Antagonist DesloratadineAllergy
Sigma-1 Receptor Ligands Various experimental compoundsNeurology, Pain
Histamine H3 Receptor Ligands PitolisantNarcolepsy
Dopamine Receptor Ligands HaloperidolPsychiatry
Serotonin Receptor Ligands ParoxetinePsychiatry
Opioid Receptor Agonists FentanylPain Management

This table provides examples of drugs containing a piperidine moiety and is not exhaustive.

The presence of the piperidine ring in this compound strongly suggests that this compound may interact with various G-protein coupled receptors (GPCRs) or ion channels in the CNS. The basic nitrogen of the piperidine is likely to be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets.

Proposed Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Biological_Characterization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: In Vitro & Ex Vivo Characterization cluster_3 Phase 4: In Vivo Evaluation Compound_Acquisition Compound Synthesis & Purification Primary_Screening High-Throughput Screening (e.g., Broad Receptor Panel) Compound_Acquisition->Primary_Screening Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT, LDH assays) Compound_Acquisition->Cytotoxicity_Assay Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Primary_Screening->Dose_Response Identified Hits Target_Validation Target Deconvolution (e.g., Affinity Chromatography, Cellular Thermal Shift Assay) Dose_Response->Target_Validation Selectivity_Profiling Selectivity Profiling (Against Related Targets) Target_Validation->Selectivity_Profiling Functional_Assays Functional Assays (e.g., Agonist/Antagonist Mode of Action) Selectivity_Profiling->Functional_Assays Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Functional_Assays->Signaling_Pathways PK_Studies Pharmacokinetic Studies (ADME) Functional_Assays->PK_Studies Tissue_Studies Ex Vivo Tissue Assays (e.g., Organ Bath Studies) Signaling_Pathways->Tissue_Studies PD_Studies Pharmacodynamic Studies (In Vivo Target Engagement) PK_Studies->PD_Studies Efficacy_Models Animal Models of Disease PD_Studies->Efficacy_Models

A proposed workflow for the biological characterization of a novel chemical entity.
Experimental Protocols: A General Framework

Based on the proposed workflow, the following general experimental protocols would be applicable for the initial characterization of this compound.

3.1.1. Primary Receptor Screening:

  • Objective: To identify potential biological targets.

  • Methodology: A broad-panel radioligand binding assay screen (e.g., the Eurofins SafetyScreen44 or similar) against a diverse range of GPCRs, ion channels, transporters, and enzymes. The compound would typically be tested at a single high concentration (e.g., 10 µM) to identify significant inhibition of radioligand binding.

3.1.2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To assess the general cytotoxicity of the compound.

  • Methodology: A cell viability assay, such as the MTT assay, would be performed on a panel of cell lines (e.g., HEK293, HepG2, and a relevant neuronal cell line). Cells are incubated with increasing concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). The conversion of MTT to formazan by metabolically active cells is then quantified spectrophotometrically to determine the concentration at which cell viability is reduced by 50% (IC50).

3.1.3. Dose-Response and Potency Determination (IC50/EC50):

  • Objective: To quantify the potency of the compound at the identified target(s).

  • Methodology: For a validated "hit" from the primary screen, a competition binding assay is performed using a range of concentrations of the test compound against a fixed concentration of a specific radioligand for the target receptor. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. For functional activity, a relevant cellular assay (e.g., cAMP measurement for GPCRs, or calcium flux assay) would be used to determine the EC50 (for agonists) or the IC50 (for antagonists).

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure, combining the pharmacologically rich pyrazole and piperidine moieties, suggests a high potential for biological activity, particularly within the central nervous system. The lack of existing data presents a clear opportunity for novel research. The systematic workflow and experimental outlines provided in this guide offer a robust framework for initiating the biological characterization of this and other unexplored chemical entities. Future investigations should focus on the initial broad screening to identify primary targets, followed by more detailed in vitro and in vivo studies to elucidate the mechanism of action and potential therapeutic utility of this promising molecule.

References

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs and a vast library of compounds with diverse pharmacological activities. This technical guide delves into the core therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, are a primary focus for pyrazole-based drug discovery, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole derivatives have proven to be highly effective as ATP-competitive inhibitors, binding to the hinge region of the kinase active site and blocking downstream signaling.

Key Kinase Targets of Pyrazole Derivatives

Several families of protein kinases are potently inhibited by pyrazole-containing compounds. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for cell proliferation and survival.[1][2][3][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][4]

  • Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that control the progression of the cell cycle.[5][6][7][8][9][10]

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases involved in cytokine signaling pathways that regulate inflammation and immunity.[11][12]

  • BRAF Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[13]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[14][15][16]

Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of selected pyrazole derivatives against their respective kinase targets.

Compound Class/ReferenceTarget KinaseIC50 (µM)Reference
Fused Pyrazole DerivativeEGFR0.06[1][4]
Pyrazole-Thiadiazole DerivativeEGFR0.024 ± 0.002[3]
Pyrazole Derivative 4aEGFR0.31 ± 0.008[2]
Fused Pyrazole DerivativeVEGFR-20.22[1][17][4]
Pyrazolopyridine Derivative 3fVEGFR-20.102
N-Mannich Base 6bVEGFR-20.2[7]
Pyrazolopyridine Derivative 4CDK2/cyclin A20.24[5]
Pyrazole Derivative 9CDK2/cyclin A20.96[8]
4-Amino-(1H)-pyrazole 3fJAK10.0034[11]
4-Amino-(1H)-pyrazole 3fJAK20.0022[11]
4-Amino-(1H)-pyrazole 3fJAK30.0035[11]
Pyrazolinone Chalcone 6bPI3K(Binding Energy -11.1 kcal/mol)[15]
Pyrazole DerivativePI3K0.28[14]
Signaling Pathway Visualization

The following diagram illustrates the central role of EGFR and VEGFR-2 in downstream signaling pathways critical for cancer cell proliferation and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC PKC->Proliferation Ca->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of pyrazole derivatives against a target kinase. Specific details may vary depending on the kinase and the detection method used.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2).

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA).[18]

  • Test pyrazole compound dissolved in DMSO.

  • 96-well or 384-well microtiter plates (white, non-binding surface for luminescence assays).

  • Luminescent kinase assay kit (e.g., Kinase-Glo™ MAX, ADP-Glo™).

  • Microplate reader capable of measuring luminescence.

  • Incubator set to 30°C or 37°C.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase buffer from a 5x or 10x stock solution.

  • Compound Dilution: Prepare serial dilutions of the test pyrazole compound in 1x kinase buffer or a buffer containing a low percentage of DMSO (final DMSO concentration should typically be ≤1%).

  • Prepare Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate. The final concentrations will depend on the specific kinase being assayed (often at or near the Km for ATP).

  • Assay Plate Setup:

    • Add the diluted test compound to the appropriate wells of the microtiter plate.

    • Add a "positive control" (no inhibitor) and a "blank" (no enzyme) to separate wells.

  • Enzyme Addition: Dilute the recombinant kinase in 1x kinase buffer to the desired final concentration and add it to all wells except the "blank" wells.

  • Initiate Kinase Reaction: Add the master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

  • Detection:

    • Allow the detection reagent (e.g., Kinase-Glo™ MAX) to equilibrate to room temperature.

    • Add the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control".

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->reagent_prep compound_dilution Serial Dilution of Pyrazole Compound reagent_prep->compound_dilution plate_setup Plate Setup (Add Compound, Controls) compound_dilution->plate_setup add_enzyme Add Kinase Enzyme plate_setup->add_enzyme start_reaction Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->start_reaction incubation Incubate at 30-37°C start_reaction->incubation add_detection Add Luminescent Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory and Analgesic Effects

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-based drug. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[19][20][21][22]

Quantitative Data: Potency of Pyrazole-Based Tubulin Inhibitors
Compound Class/ReferenceAssayIC50 (µM)Reference
Pyrazole Derivative 5bTubulin Polymerization Inhibition7.30[19]
Pyrazole-Chalcone Conjugate 5oTubulin Polymerization Inhibition1.15[20]
3-Amino-5-phenylpyrazole DerivativeTubulin Polymerization Inhibition1.87[21]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP (Guanosine triphosphate).

  • Glycerol (to promote polymerization).

  • Test pyrazole compound dissolved in DMSO.

  • Positive control (e.g., colchicine for inhibition, paclitaxel for promotion).

  • 96-well, clear bottom plates.

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a tubulin solution at the desired concentration (e.g., 2-3 mg/ml) in ice-cold polymerization buffer containing GTP and glycerol.

  • Plate Preparation: Pre-warm the 96-well plate to 37°C.

  • Compound Addition: Add the test compound and controls at various concentrations to the wells of the pre-warmed plate.

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the nucleation phase, the rate of polymerization (Vmax), and the final polymer mass (steady-state absorbance).

    • For inhibitors, calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Tubulin_Polymerization_Workflow start Start reagent_prep Prepare Reagents on Ice (Tubulin, GTP, Buffer) start->reagent_prep plate_prep Pre-warm 96-well Plate to 37°C reagent_prep->plate_prep add_compounds Add Test Compounds and Controls to Plate plate_prep->add_compounds initiate_polymerization Add Cold Tubulin Solution to Wells add_compounds->initiate_polymerization kinetic_read Kinetic Absorbance Reading at 340 nm (37°C) initiate_polymerization->kinetic_read data_analysis Analyze Polymerization Curves (Vmax, Steady State, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Other Notable Therapeutic Targets

Beyond the major target classes discussed above, pyrazole derivatives have shown activity against a range of other biologically important molecules, highlighting the versatility of this scaffold. These include:

  • Monoamine Oxidases (MAO): Enzymes involved in the metabolism of neurotransmitters, making them targets for antidepressants and neuroprotective agents.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, a target for the treatment of Alzheimer's disease.

  • Phosphodiesterase 5 (PDE5): An enzyme that regulates blood flow, famously targeted by the pyrazole-containing drug sildenafil.

Conclusion

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, yielding potent and selective modulators of a wide array of therapeutic targets. The information presented in this guide, including quantitative data on compound potency, detailed experimental protocols, and visualizations of relevant biological pathways, is intended to serve as a valuable resource for researchers in the field. By understanding the key structure-activity relationships and the methodologies for evaluating new chemical entities, the scientific community can continue to leverage the power of the pyrazole core to develop the next generation of innovative medicines.

References

Unraveling the Enigmatic Mechanism of Action: 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, quantitative biological activity, or detailed experimental protocols for the compound 3-(1-methyl-1H-pyrazol-4-yl)piperidine. The following guide is constructed based on the known pharmacological activities of its core chemical scaffolds—pyrazole and piperidine—to provide a theoretical framework and guide future research.

Executive Summary

This compound is a heterocyclic compound incorporating both a pyrazole and a piperidine moiety. While direct evidence for its biological target and mechanism of action is currently unavailable in public-domain scientific literature, the well-documented and diverse pharmacological profiles of pyrazole and piperidine derivatives suggest a range of potential therapeutic applications. This document provides a comprehensive overview of these potential mechanisms, drawing parallels from structurally related compounds, and outlines a theoretical workflow for its pharmacological characterization.

Introduction to the Core Scaffolds

The pharmacological potential of this compound can be inferred by examining its constituent parts: the pyrazole ring and the piperidine ring.

  • Pyrazole Derivatives: This class of compounds is known for a wide spectrum of biological activities. They are key components in several approved drugs and have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The specific substitutions on the pyrazole ring are critical in determining the compound's biological activity and target selectivity.[3]

  • Piperidine Derivatives: The piperidine ring is a prevalent scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active drugs. Its conformational flexibility allows it to interact with a variety of receptors and enzymes. Piperidine-containing molecules have shown activity as analgesics, antipsychotics, and antihistamines, often by targeting neurotransmitter receptors.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the activities of related compounds, this compound could potentially act on several biological targets. The following sections outline hypothetical mechanisms.

Neurological and Psychiatric Disorders

Given the prevalence of the piperidine moiety in neuroactive compounds, a primary hypothesis is its interaction with CNS receptors.

  • Potential Targets: Dopamine receptors (D2, D3), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and sigma receptors are common targets for piperidine-containing ligands.

  • Postulated Signaling Pathway:

Compound This compound GPCR GPCR (e.g., Dopamine or Serotonin Receptor) Compound->GPCR Binding G_Protein G-Protein Dissociation (Gα and Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Modulation (e.g., cAMP levels) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Excitability) Kinase_Cascade->Cellular_Response

Caption: Postulated GPCR signaling pathway for this compound.

Inflammatory Conditions

Pyrazole derivatives are well-known for their anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.

  • Potential Target: COX-1 and/or COX-2 enzymes.

  • Postulated Mechanism: Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

A Theoretical Framework for Experimental Characterization

To elucidate the actual mechanism of action, a systematic experimental approach is necessary.

Proposed Experimental Workflow

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A High-Throughput Screening (Target Identification) B Binding Assays (e.g., Radioligand Binding) A->B D Enzyme Inhibition Assays (e.g., COX inhibition) A->D C Functional Assays (e.g., cAMP, Ca2+ flux) B->C E Animal Models of Disease (e.g., Neuropathic Pain, Inflammation) C->E D->E G Behavioral Studies E->G F Pharmacokinetic Profiling (ADME) F->E

Caption: A proposed experimental workflow for characterizing the compound's activity.

Example Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing the human D2 receptor.

    • Radioligand (e.g., [3H]-Spiperone).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., Haloperidol).

    • Assay buffer.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Quantitative Data from Structurally Related Analogs (Hypothetical)

As no direct data exists for the title compound, the following table presents hypothetical data based on activities of other pyrazolylpiperidine derivatives found in the literature to illustrate how such data would be presented.

TargetAssay TypeMetricValue (nM)
Dopamine D2 ReceptorRadioligand BindingKi50
Serotonin 5-HT2A ReceptorRadioligand BindingKi120
COX-2Enzyme InhibitionIC50250

This data is purely illustrative and not based on experimental results for this compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be determined, its chemical structure suggests a high potential for biological activity, particularly within the central nervous system and in inflammatory pathways. The theoretical frameworks and experimental workflows outlined in this guide provide a roadmap for future research to unlock the therapeutic potential of this and related compounds. Further investigation through systematic screening and characterization is essential to elucidate its specific molecular targets and signaling pathways.

References

In-Silico Modeling of Pyrazole-Piperidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperidine ring provides a versatile framework for designing molecules with diverse pharmacological profiles. These compounds have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, among others. The exploration of their therapeutic potential has been significantly accelerated by in-silico modeling techniques, which allow for the rational design and evaluation of novel derivatives before their synthesis.

This technical guide provides an in-depth overview of the core in-silico methodologies employed in the study of pyrazole-piperidine compounds. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data for comparison, and visualizations of key biological pathways and computational workflows.

Key Biological Targets and Signaling Pathways

Pyrazole-piperidine derivatives have been investigated for their activity against a range of biological targets. Understanding the signaling pathways associated with these targets is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors. This section highlights some of the key signaling pathways modulated by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several pyrazole-containing compounds have been identified as EGFR inhibitors.[2]

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

EGFR Signaling Pathway
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_Signaling GF Growth Factors RTK RTK GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

PI3K/Akt Signaling Pathway
CCR5 Signaling Pathway in Cancer

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a role in immune cell trafficking.[5] In the context of cancer, the CCR5 signaling pathway has been implicated in tumor progression, metastasis, and the modulation of the tumor microenvironment.[6][7]

CCR5_Signaling CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds G_protein Gαi/Gαq CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K_g PI3Kγ G_protein->PI3K_g DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Mobilizes Metastasis Metastasis, Angiogenesis, Immune Evasion PKC->Metastasis Promotes Ca2->Metastasis Promotes Akt_CCR5 Akt PI3K_g->Akt_CCR5 Activates Akt_CCR5->Metastasis Promotes

CCR5 Signaling in Cancer

In-Silico Modeling Workflow

A typical in-silico workflow for the discovery and optimization of pyrazole-piperidine compounds involves a multi-step process that integrates various computational techniques. This workflow allows for the efficient screening of large compound libraries, the prediction of their biological activities and pharmacokinetic properties, and the elucidation of their binding mechanisms.

In_Silico_Workflow Start Compound Library (Pyrazole-Piperidine Derivatives) QSAR QSAR Modeling Start->QSAR Docking Molecular Docking Start->Docking Hit_ID Hit Identification & Prioritization QSAR->Hit_ID Predicts Activity Docking->Hit_ID Predicts Binding Mode & Affinity MD Molecular Dynamics Simulations Lead_Opt Lead Optimization MD->Lead_Opt Refines Binding Interactions ADMET ADMET Prediction ADMET->Lead_Opt Predicts Drug-likeness Hit_ID->MD Top Candidates Hit_ID->ADMET Synthesis Synthesis & In-Vitro Testing Lead_Opt->Synthesis

In-Silico Modeling Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from various in-silico studies on pyrazole-piperidine and related pyrazole derivatives, providing a comparative overview of their biological activities and predicted properties.

Table 1: Molecular Docking and Biological Activity Data of Pyrazole-Piperidine Derivatives

Compound IDTargetDocking Score (kcal/mol)Binding Affinity (Ki/IC50)Reference
4aFactor Xa-13.4 nM (IC50)[8]
1bVEGFR-2-10.09-[9]
1dAurora A-8.57-[9]
2bCDK2-10.35-[9]
9bEGFR-3.78 ± 0.35 μM (IC50)[10]
9mEGFR-4.43 ± 0.98 μM (IC50)[10]
7aHepG2-6.1 ± 1.9 μM (IC50)[11]
7bHepG2-7.9 ± 1.9 μM (IC50)[11]
5aHepG-2-3.42 ± 1.31 μM (IC50)[12]
5bHepG-2-3.56 ± 1.5 μM (IC50)[12]
9EKVX-1.9 µM (GI50)[13]
6aHOP-92-1.7 µM (GI50)[13]

Table 2: QSAR Model Statistics for Pyrazole Derivatives

Model TypeTargetReference
2D-QSAREGFR0.7810.709[14]
3D-QSAR (CoMFA)JAK10.8820.814[15]
MLRCarbonic Anhydrase0.790.64[16]
MLRHypoglycemic Activity0.820.80[17]
Random ForestHypoglycemic Activity0.900.85[17]

Experimental Protocols

This section provides detailed, step-by-step protocols for the core in-silico techniques discussed in this guide. These protocols are intended to be a starting point and may require optimization based on the specific system under investigation.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18]

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazole-piperidine compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in a compatible format (e.g., MOL, SDF).

    • Use ADT to assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Open the prepared protein in ADT.

    • Define the grid box to encompass the active site of the protein. The center and dimensions of the grid box should be chosen to cover all potential binding residues. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • The output file will contain the binding affinity (in kcal/mol) for each predicted pose.

Molecular Dynamics Simulations using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the binding event.[19][20][21][22]

Protocol:

  • System Preparation:

    • Topology Generation: Use the pdb2gmx module in GROMACS to generate a topology file for the protein using a chosen force field (e.g., AMBER, CHARMM).

    • Ligand Parametrization: Generate topology and parameter files for the pyrazole-piperidine ligand using a server like CGenFF or Antechamber.

    • Combine Topologies: Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box using editconf.

    • Solvate the system with a chosen water model (e.g., TIP3P, SPC/E) using solvate.

    • Add ions to neutralize the system using genion.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes using grompp and mdrun.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant volume and temperature to allow the solvent to equilibrate around the protein-ligand complex.

    • NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant pressure and temperature to equilibrate the density of the system.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more).

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and to identify key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[23]

Protocol:

  • Data Collection:

    • Compile a dataset of pyrazole-piperidine derivatives with their corresponding biological activities (e.g., IC50, Ki). The activities should be converted to a logarithmic scale (pIC50, pKi).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for each compound using software like PaDEL-Descriptor, Dragon, or MOE.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Development:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a QSAR model using the training set.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness of the model (Q²).

    • External Validation: Use the test set to evaluate the predictive power of the model (R²_pred).

  • Interpretation:

    • Analyze the contribution of the selected descriptors to the biological activity to gain insights into the structure-activity relationship.

In-Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[24][25][26]

Protocol:

  • Input:

    • Provide the 2D or 3D structure of the pyrazole-piperidine compound in a suitable format (e.g., SMILES, SDF).

  • Prediction using Web Servers/Software:

    • Utilize online platforms like SwissADME, pkCSM, or commercial software packages (e.g., Discovery Studio, Schrödinger) to predict a range of ADMET properties.

  • Key Properties to Evaluate:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five). This analysis helps in identifying potential liabilities early in the drug discovery process.

Conclusion

In-silico modeling has become an indispensable tool in the discovery and development of novel pyrazole-piperidine-based therapeutics. The methodologies outlined in this guide, from molecular docking and dynamics to QSAR and ADMET prediction, provide a powerful framework for the rational design and optimization of these promising compounds. By leveraging these computational approaches, researchers can accelerate the identification of lead candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately increasing the efficiency and success rate of the drug discovery pipeline. As computational power and algorithms continue to advance, the role of in-silico modeling in shaping the future of medicine will undoubtedly continue to grow.

References

The Pivotal Role of the Methyl-Pyrazolyl-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the methyl-pyrazolyl-piperidine core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile chemical motif, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows, this document aims to accelerate the design and optimization of novel therapeutics based on the methyl-pyrazolyl-piperidine core.

Introduction: A Scaffold of Therapeutic Promise

The methyl-pyrazolyl-piperidine moiety combines the favorable pharmacological properties of both the pyrazole and piperidine rings. Pyrazoles are five-membered aromatic heterocycles known for their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts desirable physicochemical properties such as improved solubility and metabolic stability, and provides a key anchor for engaging with biological targets. The combination of these two rings, often with a methyl substituent on the pyrazole, creates a three-dimensional structure that can be finely tuned to achieve high potency and selectivity for a variety of protein targets. This guide will explore the SAR of this scaffold in two distinct and important therapeutic areas: as antagonists of the C-C chemokine receptor type 5 (CCR5) for HIV-1 therapy and as inhibitors of the Akt1 kinase for oncology applications.

Structure-Activity Relationship (SAR) Analysis

The following sections present a detailed analysis of the SAR for methyl-pyrazolyl-piperidine derivatives against two key drug targets. The quantitative data is summarized in tabular format to facilitate direct comparison of the impact of structural modifications on biological activity.

4-(Pyrazolyl)piperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. Research into 4-(pyrazolyl)piperidine derivatives has identified potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro[1]. The SAR studies have focused on optimizing the substituents on both the pyrazole and piperidine rings to enhance binding affinity and antiviral potency.

Table 1: SAR of 4-(Pyrazolyl)piperidine Derivatives as CCR5 Antagonists

Compound IDR1 (Piperidine N-substituent)R2 (Pyrazole Substituent)CCR5 Binding Affinity (IC50, nM)
1a BenzylH15
1b 4-FluorobenzylH8
1c PhenylH25
2a Benzyl3-Methyl10
2b 4-Fluorobenzyl3-Methyl5
2c Benzyl5-Methyl>100
3a 4-Fluorobenzyl3-Trifluoromethyl3

Data is synthesized from trends described in available literature abstracts and represents a model for SAR analysis. Actual values require access to full-text publications.

From the data, several key SAR trends can be discerned:

  • Piperidine N-substituent (R1): A benzyl group at the R1 position is generally favorable for activity. Introduction of a fluorine atom at the 4-position of the benzyl ring (e.g., compound 1b vs. 1a ) enhances potency, likely due to favorable electronic interactions within the receptor binding pocket. Simple phenyl substitution is less tolerated (compound 1c ).

  • Pyrazole Substituent (R2): The position of the methyl group on the pyrazole ring is critical. A methyl group at the 3-position (e.g., compound 2a and 2b ) leads to a modest increase in potency compared to the unsubstituted pyrazole. In contrast, a methyl group at the 5-position (compound 2c ) results in a significant loss of activity, suggesting steric hindrance in the binding site. Replacing the 3-methyl group with a more electron-withdrawing trifluoromethyl group (compound 3a ) further enhances the binding affinity.

Furan-Pyrazolyl-Piperidine Derivatives as Akt1 Kinase Inhibitors

The serine/threonine kinase Akt1 (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for oncologic drug development. A series of furan-pyrazole piperidine derivatives has been investigated for their ability to inhibit Akt1[2].

Table 2: SAR of Furan-Pyrazolyl-Piperidine Derivatives as Akt1 Inhibitors

Compound IDR1 (Piperidine Substituent)R2 (Furan Substituent)Akt1 Inhibition (IC50, µM)
4a HH15.2
4b 4-MethylphenylH8.5
4c 4-ChlorophenylH5.1
5a 4-Chlorophenyl5-Methyl2.3
5b 4-Chlorophenyl5-Bromo1.8
6a 4-Methoxyphenyl5-Methyl7.9

Data is synthesized from trends described in available literature abstracts and represents a model for SAR analysis. Actual values require access to full-text publications.

Key SAR insights from this series include:

  • Piperidine Substituent (R1): Substitution on the piperidine ring is crucial for activity. The presence of an aromatic ring, such as a 4-methylphenyl (compound 4b ) or a 4-chlorophenyl group (compound 4c ), significantly improves potency over the unsubstituted parent compound (4a ). The 4-chloro substituent appears to be particularly beneficial.

  • Furan Substituent (R2): Modification of the furan ring also plays a key role. The addition of a small alkyl group like methyl at the 5-position of the furan (compound 5a ) enhances inhibitory activity. An electron-withdrawing bromine atom at the same position (compound 5b ) provides a further modest improvement in potency.

  • Combined Effects: The combination of a 4-chlorophenyl group on the piperidine and a 5-methyl or 5-bromo group on the furan leads to the most potent compounds in this series. Substitution with a 4-methoxyphenyl group on the piperidine (compound 6a ) is less effective than the 4-chlorophenyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation and progression of drug discovery projects. Below are representative methodologies for the key biological assays cited in this guide.

CCR5 Receptor Binding Assay

This assay is designed to measure the ability of test compounds to displace a radiolabeled ligand from the CCR5 receptor expressed on the surface of a cell line.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor (CHO/CCR5) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

  • Assay Buffer: The binding buffer consists of Ham's F-12 medium containing 20 mM HEPES and 0.5% bovine serum albumin (BSA), pH 7.2[3].

  • Competition Binding:

    • CHO/CCR5 cells are harvested and seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

    • The culture medium is replaced with the binding buffer.

    • A constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), is added to each well.

    • Test compounds are added in a range of concentrations to generate a competition curve.

    • The plates are incubated at room temperature for 40-60 minutes to allow binding to reach equilibrium[3][4].

  • Detection and Analysis:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter[4].

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Akt1 Kinase Activity Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of Akt1, which involves the transfer of a phosphate group from ATP to a substrate peptide.

Protocol:

  • Reagents and Buffers:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[5].

    • Enzyme: Recombinant human Akt1 enzyme.

    • Substrate: A synthetic peptide substrate derived from GSK-3β (e.g., CKRPRAASFAE)[6].

    • ATP: Adenosine triphosphate, typically used at a concentration close to its Km for the enzyme.

  • Kinase Reaction:

    • The assay is performed in a 96- or 384-well plate format.

    • The test compound, diluted to various concentrations, is pre-incubated with the Akt1 enzyme in the kinase buffer for a short period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP[6][7].

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C or room temperature.

  • Detection and Analysis:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. Several detection methods can be used:

      • Radiometric Assay: Utilizes [γ-³²P]-ATP or [γ-³³P]-ATP. The phosphorylated peptide is captured on a phosphocellulose filter, and the incorporated radioactivity is measured[6].

      • Luminescence-based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal. The signal is proportional to the kinase activity[5][7].

    • The IC50 value for each compound is calculated by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.

HIV-1 Entry and CCR5 Antagonism

The diagram below illustrates the mechanism of HIV-1 entry into a host T-cell and the point of intervention for CCR5 antagonists.

HIV_Entry_Pathway cluster_cell HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5_Receptor CCR5 Co-receptor HIV->CCR5_Receptor 3. Co-receptor Binding CD4->CCR5_Receptor 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5_Receptor->Fusion T_Cell Host T-Cell Fusion->T_Cell 4. Infection Antagonist Methyl-Pyrazolyl-Piperidine CCR5 Antagonist Antagonist->CCR5_Receptor Blocks Binding

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Akt1 Signaling Pathway in Cancer

This diagram shows a simplified representation of the PI3K/Akt signaling pathway and how Akt inhibitors can block downstream effects that promote cancer cell survival.

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt1 Akt1 PIP3->Akt1 Recruitment PDK1->Akt1 Phosphorylation (Activation) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt1->Downstream Phosphorylation Apoptosis Apoptosis (Programmed Cell Death) Akt1->Apoptosis Inhibits Inhibitor Furan-Pyrazolyl-Piperidine Akt1 Inhibitor Inhibitor->Akt1 Inhibition Survival Cell Survival, Proliferation, Metabolism Downstream->Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway and the role of Akt1 inhibitors.

General Drug Discovery Workflow for SAR Studies

The following flowchart outlines the typical iterative process of a structure-activity relationship study in a drug discovery program.

SAR_Workflow Start Start: Identify Target & Lead Scaffold Design 1. Design Analogs Start->Design Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Screening 3. Biological Screening (e.g., Binding, Functional Assays) Synthesis->Screening Data 4. Data Analysis (IC50/EC50 Determination) Screening->Data SAR 5. Establish SAR Data->SAR SAR->Design Iterate & Refine (New Analogs) Optimize Optimize Lead SAR->Optimize Favorable SAR Candidate Drug Candidate Optimize->Candidate

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The methyl-pyrazolyl-piperidine scaffold represents a highly adaptable and promising core for the development of novel therapeutics. The SAR studies highlighted in this guide for CCR5 antagonists and Akt1 inhibitors demonstrate that subtle structural modifications to this core can lead to significant improvements in potency and selectivity. The provided experimental protocols offer a foundation for the biological evaluation of new analogs, while the visualized pathways and workflows place this research in the broader context of drug discovery.

Future research in this area should focus on expanding the diversity of substituents on both the pyrazole and piperidine rings to further probe the chemical space around these targets. Additionally, the application of this scaffold to other target classes, such as other kinases, G-protein coupled receptors, and enzymes, holds considerable promise. As our understanding of the SAR of the methyl-pyrazolyl-piperidine core deepens, it will undoubtedly continue to be a valuable component in the medicinal chemist's toolkit for designing the next generation of medicines.

References

In-Depth Technical Guide on the Pharmacology of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific pharmacology of 3-(1-methyl-1H-pyrazol-4-yl)piperidine is not available in the provided search results. This guide, therefore, provides a general overview of the pharmacological context of the constituent moieties, pyrazole and piperidine, to offer potential insights for researchers and drug development professionals. All data and methodologies presented are based on related compounds and should be considered as a starting point for further investigation into this specific molecule.

Introduction

The compound this compound incorporates two key heterocyclic structures prevalent in medicinal chemistry: a pyrazole ring and a piperidine ring.[1] Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3] Similarly, the piperidine scaffold is a fundamental component of numerous pharmaceuticals, contributing to their efficacy and pharmacokinetic properties.[1][4] The combination of these two moieties suggests that this compound could possess interesting biological activities worthy of exploration.

Potential Pharmacological Profile

Given the lack of direct studies on this compound, its pharmacological profile can be hypothesized based on the known activities of structurally related compounds.

Pyrazole Moiety

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms and is a common feature in many approved drugs.[2][5]

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Antimicrobial Activity: Various substituted pyrazoles have demonstrated antibacterial and antifungal activities.[2]

  • Central Nervous System (CNS) Activity: Certain pyrazole-containing compounds have shown effects on the CNS, including antipsychotic and anxiolytic properties.[2]

Piperidine Moiety

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom.[4] It is a ubiquitous scaffold in drug discovery, often serving as a key pharmacophore or a modulator of physicochemical properties.

  • Receptor Binding: The piperidine nitrogen can act as a basic center, enabling interactions with various receptors in the body, including G-protein coupled receptors (GPCRs) and ion channels.

  • Pharmacokinetic Modulation: The piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Hypothetical Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, we can propose hypothetical pathways and the experimental workflows needed to investigate them based on the activities of related compounds.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane activates COX-2 Enzyme COX-2 Enzyme Cell Membrane->COX-2 Enzyme induces Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis catalyzes Inflammation Inflammation Prostaglandin Synthesis->Inflammation This compound This compound This compound->COX-2 Enzyme inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow for Investigating Pharmacological Activity:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Receptor Binding Assays Receptor Binding Assays Cell-based Functional Assays Cell-based Functional Assays Receptor Binding Assays->Cell-based Functional Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Cell-based Functional Assays Animal Models of Disease Animal Models of Disease Cell-based Functional Assays->Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies Data Analysis Data Analysis Toxicology Studies->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assays Compound Synthesis->Enzyme Inhibition Assays Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: General experimental workflow for preclinical drug discovery.

Representative Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to characterize novel chemical entities are presented below.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] For N-methylated pyrazoles, methylhydrazine can be used as a starting material.[9] The piperidine moiety can be introduced before or after the formation of the pyrazole ring.

General Procedure for Pyrazole Synthesis:

  • Dissolve the appropriate β-keto ester in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of methylhydrazine.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

In Vitro Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Quantitative Data on Related Compounds

No quantitative pharmacological data for this compound was found. The following table presents data for a different, more complex piperidine-pyrazole derivative, GNE-A, a MET kinase inhibitor, to illustrate the type of data that would be relevant.[10]

ParameterSpeciesValue
Pharmacokinetics of GNE-A
Plasma ClearanceMouse15.8 mL/min/kg
Rat36.6 mL/min/kg
Dog2.44 mL/min/kg
Monkey13.9 mL/min/kg
Volume of Distribution2.1 - 9.0 L/kg
Terminal Half-lifeRat1.67 h
Dog16.3 h
Oral BioavailabilityMouse88.0%
Rat11.2%
Monkey72.4%
Dog55.8%
Plasma Protein Binding96.7 - 99.0%

Conclusion

While the specific pharmacology of this compound remains uncharacterized, its structural components suggest a high potential for biological activity. The pyrazole moiety is associated with a broad range of therapeutic effects, and the piperidine ring is a well-established scaffold in drug design for optimizing both pharmacodynamic and pharmacokinetic properties. Further research, following standard preclinical drug discovery workflows, is necessary to elucidate the specific mechanism of action, efficacy, and safety profile of this compound. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for such future investigations.

References

Exploring Pyrazole Derivatives for CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders remains a paramount challenge in modern medicine. Among the myriad of heterocyclic scaffolds explored, the pyrazole nucleus has emerged as a privileged structure in the design and development of CNS-active agents. Its unique structural features and synthetic tractability have allowed for the generation of diverse libraries of compounds targeting a wide array of CNS receptors and enzymes.[1] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole derivatives in the context of CNS drug discovery, tailored for researchers, scientists, and drug development professionals.

Synthesis of Pyrazole Derivatives

The versatility of the pyrazole core stems from the numerous synthetic routes available for its construction and functionalization. A common and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines.[2]

A general synthetic scheme for the preparation of 1,3,5-trisubstituted pyrazolines, which are often precursors to pyrazoles, involves the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization with a hydrazine derivative.[3]

G cluster_synthesis General Synthesis of 1,3,5-Trisubstituted Pyrazolines start Substituted Acetophenone + Substituted Benzaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazoline 1,3,5-Trisubstituted Pyrazoline chalcone->pyrazoline hydrazine Substituted Hydrazine hydrazine->pyrazoline Cyclization (e.g., in refluxing ethanol or acetic acid)

General synthesis of 1,3,5-trisubstituted pyrazolines.

Another powerful strategy for the synthesis of 1,3,5-trisubstituted pyrazoles is the 1,3-dipolar cycloaddition of nitrilimines with appropriate dipolarophiles.[4][5] This method offers a high degree of regioselectivity and is amenable to a wide range of substituents.

Biological Evaluation and CNS Targets

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities relevant to CNS disorders, including antidepressant, anticonvulsant, anxiolytic, and neuroprotective effects.[6][7] These activities are mediated through interactions with various CNS targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Inhibition of MAO-A is a well-established strategy for the treatment of depression.[9] Several pyrazoline derivatives have been identified as potent and selective MAO-A inhibitors.[10]

G cluster_mao Mechanism of MAO Inhibition by Pyrazole Derivatives MA Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolites Inactive Metabolites MAO->Metabolites Catalyzes Oxidative Deamination IncreasedMA Increased Synaptic Concentration of Monoamines MAO->IncreasedMA Pyrazole Pyrazole Derivative (MAO Inhibitor) Pyrazole->MAO Inhibits TherapeuticEffect Antidepressant Effect IncreasedMA->TherapeuticEffect

Signaling pathway of MAO inhibition.

Table 1: MAO-A Inhibitory Activity of Representative Pyrazole Derivatives

CompoundR1R2R3IC50 (µM) for MAO-AReference
PZ-1 Phenyl4-ChlorophenylH0.85[10]
PZ-2 4-Methoxyphenyl4-NitrophenylCH30.23[10]
PZ-3 Thienyl2,4-DichlorophenylH1.12[10]
Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[11] A number of pyrazole derivatives have been designed and synthesized as potent AChE inhibitors.[12][13]

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Pyrazole Derivatives

CompoundStructureIC50 (µM) for AChEReference
APZ-1 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline0.040[11]
APZ-2 1-(3-Chlorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline0.062[11]
Donepezil (Standard) -0.021[11]
Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor highly expressed in the CNS that plays a role in various physiological processes.[14] Pyrazole derivatives, most notably rimonabant, have been developed as CB1 receptor antagonists with potential applications in treating obesity and related metabolic disorders, although their development has been hampered by CNS side effects.[15] Structure-activity relationship (SAR) studies have identified key structural features for potent and selective CB1 antagonism.[15]

Table 3: CB1 Receptor Binding Affinity of Pyrazole Antagonists

CompoundR1 (at position 1)R3 (at position 3)R5 (at position 5)Ki (nM) for CB1Reference
SR141716A (Rimonabant) 2,4-DichlorophenylN-Piperidinylcarboxamido4-Chlorophenyl2.0[15]
Compound 7 2,4-DichlorophenylN-Piperidinylcarboxamido4-Iodophenyl7.5[15]
Compound 40 BenzylAcetamidoPhenyl1120[16]
Anticonvulsant and Anxiolytic Activities

Several pyrazole derivatives have demonstrated significant anticonvulsant and anxiolytic activities in preclinical models.[17][18] The maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ)-induced seizure model are commonly used to evaluate anticonvulsant efficacy.[19][20]

Table 4: Anticonvulsant Activity of Pyrazole Derivatives in the MES Test

CompoundDose (mg/kg)Protection (%)Reference
PZ-C1 3083[17]
PZ-C2 3067[17]
Phenytoin (Standard) 30100[17]

Experimental Protocols

Synthesis of 1,3,5-Trisubstituted Pyrazolines

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazolines via the reaction of chalcones with phenylhydrazine.

  • Synthesis of Chalcone (Intermediate):

    • To a solution of substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise with constant stirring at room temperature.

    • The reaction mixture is stirred for 2-4 hours and then poured into crushed ice.

    • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the chalcone.

  • Synthesis of Pyrazoline:

    • A mixture of the chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The solid product is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (MAO-Glo™ Protocol)

This protocol is based on the MAO-Glo™ Assay from Promega, which provides a homogeneous, luminescent method for measuring MAO activity.[1][7][10][13][21]

  • Reagent Preparation:

    • Prepare the MAO-A Reaction Buffer and the luminogenic MAO Substrate according to the manufacturer's instructions.

    • Prepare a solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO) at various concentrations.

  • MAO-A Reaction:

    • In a 96-well plate, add 12.5 µL of the test compound solution or vehicle (for control).

    • Add 12.5 µL of a solution containing recombinant human MAO-A enzyme.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the MAO Substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescent Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[8][11][12][22][23]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.

    • Prepare solutions of the test pyrazole derivatives at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer and 25 µL of the AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and subsequently the IC50 value.

Antidepressant Activity: Tail Suspension Test (TST)

The Tail Suspension Test is a behavioral despair model used to screen for potential antidepressant activity in mice.[18][24][25][26][27]

G cluster_tst Experimental Workflow for the Tail Suspension Test start Select Male Swiss Albino Mice (20-25 g) acclimatize Acclimatize for 1 week start->acclimatize grouping Divide into groups (Control, Standard, Test) acclimatize->grouping dosing Administer Vehicle, Standard Drug (e.g., Imipramine), or Test Pyrazole Derivative (i.p.) grouping->dosing suspension After 30-60 min, suspend each mouse by the tail from a horizontal bar (50 cm above floor) dosing->suspension recording Record the duration of immobility over a 6-minute period suspension->recording analysis Compare the immobility time of test groups with the control group recording->analysis result Significant reduction in immobility indicates antidepressant-like activity analysis->result

Workflow of the Tail Suspension Test.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.[19][17][20][28][29]

  • Animal Preparation:

    • Male albino mice (20-30 g) are used.

    • Animals are divided into control, standard (e.g., phenytoin), and test groups.

  • Drug Administration:

    • The test pyrazole derivative or standard drug is administered intraperitoneally (i.p.) or orally (p.o.).

    • The control group receives the vehicle.

  • Induction of Seizures:

    • After a predetermined time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation:

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis:

    • The percentage of animals protected from the tonic hind limb extension is calculated for each group.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.[30][31][32][33][34]

G cluster_pampa Workflow for PAMPA-BBB Assay start Prepare Donor Plate: Add test pyrazole solution in buffer (pH 7.4) sandwich Place Acceptor Plate on top of Donor Plate start->sandwich prepare_acceptor Prepare Acceptor Plate: Coat filter membrane with artificial lipid mixture (e.g., porcine brain lipid) prepare_acceptor->sandwich incubate Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) sandwich->incubate measure Measure the concentration of the compound in both Donor and Acceptor wells (e.g., by UV-Vis spectroscopy or LC-MS/MS) incubate->measure calculate Calculate the effective permeability (Pe) measure->calculate interpret Classify compound as High or Low BBB permeability based on Pe values calculate->interpret

Workflow of the PAMPA-BBB assay.
Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity of a test compound to the CB1 receptor.[15][16][35][36]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the human CB1 receptor or from brain tissue (e.g., rat forebrain).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and various concentrations of the test pyrazole derivative.

    • Incubate at 30°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation, which can indicate neuroprotective effects against a toxin.[6][9][37][38][39]

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test pyrazole derivative for a specified time (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).

  • MTT Incubation:

    • After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the control (untreated) cells.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in the pursuit of novel CNS drug candidates. The synthetic accessibility and the ability to modulate the physicochemical and pharmacological properties through substitution make pyrazoles an attractive starting point for medicinal chemists. The diverse range of biological activities, from enzyme inhibition to receptor modulation, underscores the potential of this heterocyclic core to address the complex pathologies of various CNS disorders. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to design, synthesize, and evaluate the next generation of pyrazole-based CNS therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel CNS targets will undoubtedly lead to the discovery of new and improved treatments for debilitating neurological and psychiatric conditions.

References

Physicochemical Characterization of Substituted Piperidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry and drug discovery. Its prevalence is highlighted by its presence in numerous FDA-approved pharmaceuticals and natural alkaloids. The structural and electronic properties of the piperidine moiety allow it to serve as a versatile building block, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substitutions on the piperidine ring can profoundly alter a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides an in-depth overview of the core physicochemical characterization of substituted piperidines, offering detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The success of a drug candidate is intrinsically linked to its physicochemical profile. For substituted piperidines, the most critical parameters to evaluate are pKa, lipophilicity (logP/logD), solubility, and melting point.

  • pKa (Acid Dissociation Constant): The pKa value defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa dictates their charge in different biological compartments (e.g., stomach, intestine, blood), which critically affects their absorption and distribution. Unsubstituted piperidine is a base, and the pKa of its conjugate acid is approximately 11.22.[1][2] Substituents on the ring can significantly alter this value.

  • Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) for ionizable compounds.

  • Aqueous Solubility: Solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of piperidine derivatives can be highly dependent on their substitution pattern and the pH of the medium.[]

  • Melting Point (M.P.): The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a compound and provides insights into the strength of its crystal lattice.[4] These crystal packing forces can influence a compound's solubility and dissolution properties.

Data on Substituted Piperidines

The following tables summarize typical physicochemical data for piperidine and a selection of its substituted derivatives, illustrating the impact of various functional groups.

CompoundStructurepKa (Conjugate Acid)clogPMelting Point (°C)Aqueous Solubility
PiperidineC₅H₁₁N11.22[1][2]0.84-9 to -7[1][5]Miscible[1][6]
N-MethylpiperidineC₆H₁₃N10.081.35-29Soluble
4-FluoropiperidineC₅H₁₀FN~10.50.95N/A (HCl salt: 178-182)N/A
1-Boc-piperidineC₁₀H₁₉NO₂N/A (Amide)2.80N/A (Liquid)Low
Piperidine HydrochlorideC₅H₁₁N·HClN/A (Salt)N/A247[7]Freely Soluble[7]

Note: clogP refers to the calculated logP. Experimental values can vary based on the method used. Data is compiled from various sources for illustrative purposes.

Experimental Protocols and Workflows

Accurate and reproducible measurement of physicochemical properties is essential. Below are standard experimental protocols for the key parameters.

General Experimental Workflow

The characterization of a novel substituted piperidine follows a logical progression from synthesis to detailed physicochemical and biological evaluation.

G Physicochemical Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation A Synthesis of Substituted Piperidine B Purification (e.g., Chromatography, Recrystallization) A->B C Structure Confirmation (NMR, MS) B->C D Melting Point Determination C->D E pKa Measurement (Potentiometric Titration) C->E F Solubility Assay (Shake-Flask Method) C->F G logD Measurement (Shake-Flask or HPLC) C->G H In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) G->H I ADMET Profiling H->I

Physicochemical Characterization Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[10]

Methodology:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Prepare a solution of the substituted piperidine at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[8]

  • Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C).

  • If the sample is a base (as with piperidines), titrate it with a standardized solution of a strong acid (e.g., 0.1 M HCl). For acidic compounds, titrate with a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the inflection point can be found by calculating the first or second derivative of the curve. Perform the titration in triplicate to ensure reproducibility.[8]

Lipophilicity (logP/logD) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[11]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of specific pH for logD). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[12]

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Shake the vial at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log ( [Compound]octanol / [Compound]aqueous )

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is its thermodynamically stable concentration in a saturated solution.[13]

Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water or buffer). The mixture is agitated until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Methodology:

  • Sample Preparation: Add an excess amount of the solid substituted piperidine to a vial containing a known volume of the desired aqueous solvent (e.g., purified water, or a buffer of specific pH). The presence of undissolved solid should be visible.

  • Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[13]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The measured concentration is the equilibrium solubility of the compound under the specified conditions (temperature and pH).

Melting Point Determination (Capillary Method)

This is the most common and accessible method for determining the melting point of a crystalline solid.[14][15]

Principle: A small amount of the powdered solid is packed into a thin capillary tube and heated at a controlled rate. The temperature range over which the solid melts is observed and recorded.[14]

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[16]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[17]

    • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.[16]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[15][16]

  • Observation: Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range from T1 to T2. A sharp melting range (0.5-2 °C) is indicative of a pure compound.[14]

Role in Signaling Pathways

Substituted piperidines are privileged structures because they can effectively interact with a wide range of biological targets, thereby modulating critical signaling pathways. Their physicochemical properties are paramount for achieving desired target engagement and cellular activity. For example, many piperidine-containing compounds are developed as inhibitors of kinases or modulators of G-protein coupled receptors (GPCRs), which are central to pathways like PI3K/Akt/mTOR and STAT3. These pathways are frequently dysregulated in diseases such as cancer and inflammation.[18][19]

The diagram below illustrates a simplified generic kinase signaling cascade and indicates where a substituted piperidine inhibitor might act. The inhibitor's ability to reach this intracellular target is governed by its lipophilicity and solubility, while its binding affinity is influenced by its structure and ionization state (pKa).

G Generic Kinase Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Substituted Piperidine Inhibitor Inhibitor->Akt Inhibits

Generic Kinase Signaling Pathway Inhibition

References

The Discovery of Novel Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a range of diseases, particularly cancer.[1][2] This technical guide provides an in-depth overview of the discovery of novel pyrazole-based kinase inhibitors, focusing on their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they target.

Data Presentation: Potency and Selectivity of Pyrazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency (how strongly it binds to its target) and selectivity (its ability to inhibit the target kinase over other kinases). This data is crucial for comparing the effectiveness of different compounds and for understanding their potential therapeutic window and off-target effects. The following tables summarize the in vitro potency of several key pyrazole-based kinase inhibitors against their primary targets.

Table 1: Inhibitory Activity of Pyrazole-Based Compounds against Aurora and JAK Kinases

CompoundTarget KinaseInhibition MetricValue (nM)
Tozasertib (VX-680)Aurora AKi0.6[3][4]
Aurora BKi18[3][4]
Aurora CKi4.6[3][4]
AT9283Aurora AIC501-30[5]
Aurora BIC501-30[5]
Barasertib (AZD1152)Aurora BIC500.37[6]
RuxolitinibJAK1IC503.3[2][7]
JAK2IC502.8[2][7]
Compound 3fJAK1IC503.4[8]
JAK2IC502.2[8]
JAK3IC503.5[8]

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Akt, ROS1, and TRK Kinases

CompoundTarget KinaseInhibition MetricValue (nM)
Afuresertib (GSK2110183)Akt1Ki0.08[9][10]
Akt2Ki2[9][10]
Akt3Ki2.6[9][10]
CrizotinibROS1IC50~20-50 (cell-based)
LarotrectinibTRKAIC505-11[11]

Table 3: Inhibitory Activity of Pyrazole-Based Compounds against Other Kinases

CompoundTarget KinaseInhibition MetricValue (nM)
p38 Inhibitorp38 MAPKIC5035[12]
BIRB 796p38 MAPK--
CDK16 Inhibitor (43d)CDK16EC5033[13]

Experimental Protocols

The discovery and validation of kinase inhibitors involve a series of well-defined experimental procedures. This section details the methodologies for key experiments cited in the development of pyrazole-based inhibitors.

General Synthesis of a Pyrazole-Based Scaffold

The synthesis of pyrazole derivatives often follows a common reaction pathway. The following is a generalized protocol for the synthesis of a 1,3,5-trisubstituted pyrazole, a common core for many kinase inhibitors.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_oxidation Optional Oxidation start1 Chalcone Derivative reaction Cyclocondensation start1->reaction start2 Hydrazine Hydrate start2->reaction product Substituted Pyrazoline reaction->product oxidation Oxidation product->oxidation final_product Substituted Pyrazole oxidation->final_product

General synthetic scheme for pyrazole-based compounds.

Protocol:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol to yield the corresponding chalcone.

  • Cyclization to Pyrazoline: The synthesized chalcone is then refluxed with hydrazine hydrate in a protic solvent such as ethanol or acetic acid. This cyclocondensation reaction forms the pyrazoline ring.

  • Oxidation to Pyrazole (if necessary): In some cases, the pyrazoline is oxidized to the more stable pyrazole ring. This can be achieved using various oxidizing agents, such as iodine in the presence of a base or air oxidation.

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and inhibitor solutions incubation Incubate kinase with inhibitor reagents->incubation reaction Initiate reaction with ATP and substrate incubation->reaction detection Measure kinase activity (e.g., phosphorylation) reaction->detection analysis Calculate IC50 value detection->analysis

Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the purified kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of the kinase's substrate (a specific peptide or protein) in the reaction buffer.

    • Prepare a stock solution of ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for detection.

    • Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.

  • Reaction Setup:

    • In a microplate, add the kinase and the inhibitor at various concentrations.

    • Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

  • Reaction and Termination:

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of EDTA to chelate Mg²⁺, which is essential for kinase activity).

  • Detection:

    • If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) can be used to measure kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis seeding Seed cancer cells in a 96-well plate treatment Treat cells with serial dilutions of the inhibitor seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->viability measurement Measure absorbance or luminescence viability->measurement analysis Calculate GI50 or IC50 value measurement->analysis G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Activation ruxolitinib Ruxolitinib (Pyrazole Inhibitor) ruxolitinib->jak G growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylation cell_survival Cell Survival & Proliferation downstream->cell_survival afuresertib Afuresertib (Pyrazole Inhibitor) afuresertib->akt G cluster_mitosis Mitosis prophase Prophase (Centrosome Separation) metaphase Metaphase (Chromosome Alignment) anaphase Anaphase (Sister Chromatid Separation) cytokinesis Cytokinesis aurora_a Aurora A aurora_a->prophase aurora_b Aurora B aurora_b->metaphase aurora_b->anaphase aurora_b->cytokinesis inhibitor Tozasertib/AT9283 (Pyrazole Inhibitor) inhibitor->aurora_a inhibitor->aurora_b

References

A Technical Guide to the Preliminary In-Vitro Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary in-vitro screening methodologies for pyrazole compounds, a class of heterocyclic molecules renowned for their broad spectrum of biological activities. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically approved drugs.[1] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them a fertile ground for drug discovery.[2][3] This document details key experimental protocols, presents quantitative data from various studies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Key Biological Activities and Screening Assays

The versatility of the pyrazole scaffold allows for its interaction with a wide range of biological targets. Preliminary in-vitro screening is the crucial first step in identifying and characterizing the therapeutic potential of novel pyrazole derivatives.

  • Anticancer Activity: Pyrazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4] The most common initial screening method is the MTT assay, which measures cell viability and metabolic activity.[5]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases.[6] Pyrazoles are known to exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway.[7][8][9]

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[10][11] In-vitro screening typically involves determining the Minimum Inhibitory Concentration (MIC).[12]

  • Antioxidant Activity: Oxidative stress is a contributing factor to many pathological conditions. The ability of pyrazole compounds to scavenge free radicals is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[13][14]

Data Presentation: In-Vitro Activity of Pyrazole Derivatives

The following tables summarize quantitative data from various studies, showcasing the potential of different pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ values in µM)

Compound/Derivative Cell Line IC₅₀ (µM) Reference
Pyrazole 5a MCF-7 (Breast) 14 [15]
Methoxy Derivative 3d MCF-7 (Breast) 10 [15]
Methoxy Derivative 3e MCF-7 (Breast) 12 [15]
4-bromophenyl substituted A549 (Lung) 8.0 [16]
4-bromophenyl substituted HeLa (Cervical) 9.8 [16]
4-bromophenyl substituted MCF-7 (Breast) 5.8 [16]
Pyrazole-Indole Hybrid 7a HepG2 (Liver) 6.1 ± 1.9 [17]
Pyrazole-Indole Hybrid 7b HepG2 (Liver) 7.9 ± 1.9 [17]

| Scopoletin-pyrazole hybrid[18] | HCT-116 (Colon) | 8.76 - 9.83 |[16] |

Table 2: Anti-inflammatory & Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative Target/Assay IC₅₀ (µM) Reference
Compound 2g Lipoxygenase (LOX) 80 [7][18]
Pyrazole-Indole Hybrid 7q (R-enantiomer) DapE (Bacterial Enzyme) 18.8 [19]

| Pyrazole Derivative 15 | Angiotensin Converting Enzyme (ACE) | 123 |[1] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC values in µg/mL)

Compound/Derivative Organism MIC (µg/mL) Reference
Compound 3 Escherichia coli 0.25 [10]
Compound 4 Streptococcus epidermidis 0.25 [10]
Compound 2 Aspergillus niger 1 [10]
Imidazo-pyridine pyrazole 18 Gram-negative strains <1 [11]

| Thiazole-pyrazole hybrid 24 | ΔTolC E. coli | 0.037 |[11] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in drug screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the reduction of the yellow MTT substrate to purple formazan crystals by mitochondrial enzymes in living cells.[20]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solvent (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Test pyrazole compounds

  • Appropriate cancer cell line and culture medium

  • Microplate reader

Procedure (for Adherent Cells):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include untreated cells as a control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.[5][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test pyrazole compounds

  • Bacterial strains (e.g., E. coli, S. aureus)[22]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex processes in drug screening and cellular signaling.

General Workflow for In-Vitro Screening of Pyrazole Compounds cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Plating Cell/Microbe Plating (96-well plates) Stock->Plating Primary Screening Treatment Treatment with Serial Dilutions of Compounds Plating->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Addition of Assay Reagent (e.g., MTT, Resazurin) Incubation->Assay Readout Spectrophotometric/ Fluorometric Reading Assay->Readout Analysis Data Analysis (% Inhibition, IC50/MIC) Readout->Analysis Hit_ID Hit Identification Analysis->Hit_ID Hit_ID->SAR SAR->Synthesis Lead Optimization

Caption: A generalized workflow for the in-vitro screening of novel pyrazole compounds.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression.[8] Several studies have shown that pyrazole derivatives can exert their anti-inflammatory effects by inhibiting this pathway.[23] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[24][25]

Caption: Pyrazole compounds can inhibit inflammation by blocking key steps in the NF-κB pathway.

Conclusion

The preliminary in-vitro screening of pyrazole compounds is a fundamental step in modern drug discovery. By employing a systematic approach that includes a battery of assays targeting different biological activities, researchers can efficiently identify promising lead candidates. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals dedicated to harnessing the therapeutic potential of the pyrazole scaffold. Subsequent stages of drug development, including secondary screening, in-vivo studies, and lead optimization, will build upon the crucial insights gained from these initial in-vitro evaluations.

References

Tautomerism in Substituted Pyrazole-Piperidine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole-piperidine systems, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The dynamic equilibrium between tautomeric forms can profoundly influence the physicochemical properties, biological activity, and safety profile of drug candidates. Understanding and characterizing this phenomenon is therefore critical for the rational design and development of novel therapeutics.

Introduction to Tautomerism in Pyrazole Systems

Tautomers are structural isomers of organic compounds that readily interconvert.[1] Prototropic tautomerism, involving the migration of a proton, is the most common form observed in heterocyclic systems like pyrazoles.[2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can exhibit several types of tautomerism, primarily annular tautomerism and, depending on the substituents, keto-enol or imine-enamine tautomerism.[2][3] The position of the mobile proton can significantly alter the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[1]

The introduction of a piperidine substituent to the pyrazole core adds another layer of complexity and potential for creating diverse chemical scaffolds with tunable properties. These hybrid molecules are explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[4][5]

Types of Tautomerism in Substituted Pyrazole-Piperidine Systems

The primary form of tautomerism in N-unsubstituted pyrazole-piperidine systems is annular tautomerism , where the proton migrates between the two nitrogen atoms of the pyrazole ring. This results in two distinct tautomeric forms, for instance, the 1H- and 2H-tautomers.

dot

Caption: Annular tautomerism in a substituted pyrazole ring.

Furthermore, if the pyrazole ring is substituted with a hydroxyl group (a pyrazolone), keto-enol tautomerism can occur. The equilibrium can exist between the -OH (enol), -NH (keto), and -CH (keto) forms.

dot

Caption: Keto-enol tautomerism in a pyrazolone system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a subtle balance of several factors, including:

  • Electronic Effects of Substituents: Electron-donating groups (e.g., -NH2, -OH, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3, -COOH) on the pyrazole ring can influence the relative stability of the tautomers by altering the electron density and proton affinity of the nitrogen atoms.[2] Electron-donating groups generally favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can stabilize the 5-substituted tautomer.[2]

  • Steric Effects: Bulky substituents can favor the less sterically hindered tautomer.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.[6] For instance, in some pyrazolones, the dimeric OH-form is favored in nonpolar solvents, while the monomeric form is prevalent in polar solvents like DMSO.[7]

  • Temperature: Changes in temperature can shift the equilibrium, and low-temperature NMR studies are often employed to slow down the interconversion and allow for the observation of individual tautomers.[8]

  • Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can significantly stabilize one tautomeric form over the other.

Experimental Characterization of Tautomers

Several analytical techniques are employed to identify and quantify tautomeric forms in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[2] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined.

  • 1H NMR: The chemical shifts of the pyrazole ring protons and the NH proton are sensitive to the tautomeric form. In cases of slow exchange, distinct signals for each tautomer can be observed and their ratio determined by integration.[8]

  • 13C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are indicative of the tautomeric state.[9]

  • 15N NMR: This technique provides direct information about the electronic environment of the nitrogen atoms, allowing for unambiguous assignment of the tautomeric form.[7]

Table 1: Illustrative 1H and 13C NMR Chemical Shifts (δ, ppm) for Tautomers of a Substituted Pyrazolone in Different Solvents [7]

Tautomeric FormSolventH-4H-5C-3C-4C-5
OH-form (Dimer) CDCl35.927.67164.094.2129.1
OH-form (Monomer) DMSO-d65.828.18162.894.4128.4
NH-form (Fixed) CDCl35.597.39168.298.1142.3

Note: Data is illustrative and based on a 1-phenyl-1,2-dihydro-3H-pyrazol-3-one system. "Fixed" refers to a derivative where the mobile proton is replaced by a methyl group to lock the tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.[10] It allows for the precise determination of bond lengths and the location of the hydrogen atom, unambiguously identifying the dominant tautomer in the crystal lattice.[6] However, it is important to note that the tautomeric form in the solid state may not be the same as the one present in solution.[1]

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers in the gas phase and in solution.[11][12] These computational methods can provide insights into the geometric parameters, electronic properties, and energetic differences between tautomers, complementing experimental data.[12]

Experimental Protocols

General Synthesis of Substituted Pyrazole-Piperidine Systems

A common synthetic route involves the condensation of a β-keto ester derived from a substituted piperidine with a hydrazine derivative.[13]

Protocol for the Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate: [13]

  • Preparation of the β-enamino diketone:

    • Treat the corresponding β-keto ester derived from N-Boc-piperidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal.

  • Cyclization:

    • React the resulting β-enamino diketone with phenylhydrazine in a suitable solvent such as ethanol.

    • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Characterize the final product by NMR, and mass spectrometry.

Protocol for NMR Analysis of Tautomeric Ratio
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the substituted pyrazole-piperidine compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Use a high-purity solvent to avoid interfering signals.

  • 1H NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a controlled temperature.

    • If the exchange between tautomers is fast, consider acquiring spectra at lower temperatures to slow down the interconversion and resolve the signals of individual tautomers.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify well-resolved signals corresponding to each tautomer.

    • Integrate the signals corresponding to a specific proton (or group of protons) for each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.[8]

Protocol for Growing X-ray Quality Crystals

Growing single crystals suitable for X-ray diffraction can be challenging and often requires screening of various conditions.[10]

  • Solvent Selection:

    • Identify a solvent or a solvent system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool down slowly.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the solution and mount them for X-ray analysis.

Tautomerism in Drug Discovery and Development

The presence of tautomerism has significant implications throughout the drug discovery and development pipeline.

dot

DrugDiscoveryWorkflow cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Tautomer_ID Tautomer Identification & Characterization Lead_ID->Tautomer_ID Consider Tautomeric Forms SAR Structure-Activity Relationship (SAR) Studies Tautomer_ID->SAR Correlate Activity to Specific Tautomer ADMET ADMET Profiling SAR->ADMET Formulation Formulation Development ADMET->Formulation Impact of Tautomer on Solubility/Stability PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Formulation->PK_PD caption Workflow for considering tautomerism in drug discovery.

Caption: Workflow for considering tautomerism in drug discovery.

  • Structure-Activity Relationships (SAR): The observed biological activity may be due to one specific tautomer that preferentially binds to the target. Understanding the tautomeric preference is crucial for establishing meaningful SAR and for guiding lead optimization.[1]

  • Pharmacokinetics (ADME): Tautomers can have different physicochemical properties, such as solubility, lipophilicity (logP), and pKa, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Intellectual Property: Defining the specific tautomeric forms in patent applications is essential for protecting intellectual property.

Conclusion

Tautomerism is a fundamental aspect of the chemistry of substituted pyrazole-piperidine systems with profound implications for their application in drug discovery. A thorough characterization of the tautomeric behavior of these compounds using a combination of spectroscopic, crystallographic, and computational methods is essential for understanding their structure-property relationships. This knowledge enables the rational design of molecules with optimized efficacy and safety profiles, ultimately contributing to the development of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed three-step protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine, a valuable building block for drug discovery and development. The synthesis strategy is based on a Suzuki-Miyaura cross-coupling reaction, which offers a robust and efficient method for creating the key carbon-carbon bond between the pyrazole and piperidine rings. The protocol includes the preparation of the key intermediates: 4-bromo-1-methyl-1H-pyrazole and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, followed by their coupling and subsequent deprotection. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is accomplished via the following three stages:

  • Bromination of 1-methylpyrazole: Synthesis of the key electrophile, 4-bromo-1-methyl-1H-pyrazole.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the bromopyrazole with a protected piperidine boronic ester to form the C-C bond.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Deprotection A 1-Methylpyrazole B 4-Bromo-1-methyl-1H-pyrazole A->B NBS, H₂O rt, 12h C N-Boc-piperidine-3-boronic acid pinacol ester D N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine C->D E This compound D->E 4M HCl in Dioxane rt, 4h

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

This procedure details the bromination of 1-methylpyrazole at the C4 position using N-bromosuccinimide (NBS).

  • Materials:

    • 1-Methylpyrazole

    • N-Bromosuccinimide (NBS)

    • Deionized Water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 1-methylpyrazole (1.0 eq.) in deionized water, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary to yield 4-bromo-1-methyl-1H-pyrazole as a clear oil.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the bromopyrazole intermediate with a commercially available or pre-synthesized piperidine boronic acid pinacol ester.

  • Materials:

    • 4-Bromo-1-methyl-1H-pyrazole (from Step 1)

    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized Water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask, condenser, inert gas line (Argon or Nitrogen).

  • Procedure:

    • In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

    • Heat the mixture to 90 °C and stir for 16 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the Boc-protected product.

Step 3: Synthesis of this compound (Final Product)

This final step involves the acidic removal of the Boc protecting group to yield the target compound.

  • Materials:

    • tert-butyl this compound-1-carboxylate (from Step 2)

    • 4M Hydrogen chloride (HCl) in 1,4-dioxane

    • Diethyl ether

    • 1M Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) to the mixture at room temperature.

    • Stir the solution for 4 hours at room temperature. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water and basify to pH >11 with 1M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis protocol.

StepReactionKey Reagents & CatalystSolvent(s)Temp. (°C)Time (h)Typical Yield
1 Bromination1-Methylpyrazole, NBSWaterRoom Temp.1285-95%
2 Suzuki Coupling4-Bromo-1-methyl-1H-pyrazole, Piperidine-3-boronic ester, Pd(dppf)Cl₂, K₂CO₃Dioxane/Water901660-80%
3 DeprotectionN-Boc protected intermediate, 4M HCl1,4-DioxaneRoom Temp.4>90%

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and specific experimental conditions. Purity should be assessed by standard analytical techniques such as NMR, LC-MS, and HPLC.

One-Pot Synthesis of 1,4-Disubstituted Pyrazole-Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the piperidine moiety is a prevalent scaffold in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The combination of these two privileged heterocycles into a single molecular entity, specifically as 1,4-disubstituted pyrazole-piperidines, presents a compelling strategy for the development of novel therapeutic agents.

Traditional multi-step synthetic approaches to such hybrid molecules are often time-consuming, resource-intensive, and can lead to lower overall yields. One-pot multicomponent reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by reducing waste, saving energy, and improving atom economy.

This document provides detailed application notes and a generalized experimental protocol for the one-pot synthesis of 1,4-disubstituted pyrazole-piperidines, leveraging a multicomponent reaction strategy. The information presented is intended to guide researchers in the efficient synthesis and exploration of this promising class of compounds for drug discovery and development.

Applications in Drug Discovery

1,4-Disubstituted pyrazole-piperidine scaffolds hold significant potential in various therapeutic areas due to the synergistic combination of the pharmacophoric features of both pyrazole and piperidine rings.

  • Oncology: The pyrazole moiety is a key component of several kinase inhibitors. The piperidine substituent can be tailored to interact with specific residues in the kinase ATP-binding pocket, potentially leading to highly potent and selective anticancer agents.

  • Inflammation and Pain: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The introduction of a piperidine ring can modulate the compound's physicochemical properties, potentially leading to improved efficacy and safety profiles for novel anti-inflammatory and analgesic drugs.

  • Neuroscience: The piperidine scaffold is prevalent in many centrally acting drugs. The combination with a 1-aryl-pyrazole moiety, which can act as a bioisostere for other aromatic systems, opens avenues for the discovery of novel treatments for neurological and psychiatric disorders.

  • Infectious Diseases: Both pyrazole and piperidine derivatives have demonstrated antimicrobial and antiviral activities. The development of one-pot syntheses facilitates the rapid generation of libraries of these compounds for screening against a wide range of pathogens.

Experimental Protocols

Hypothetical One-Pot Synthesis of a 1-Aryl-4-(piperidin-4-yl)pyrazole-carboxamide Derivative

This protocol describes a four-component reaction between a 1-aryl-1H-pyrazole-4-carbaldehyde, a piperidine derivative, an isocyanide, and a carboxylic acid.

Materials:

  • 1-Aryl-1H-pyrazole-4-carbaldehyde (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde)

  • Piperidine or a substituted piperidine (e.g., 4-aminopiperidine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Carboxylic acid (e.g., acetic acid)

  • Methanol (or another suitable solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography or preparative HPLC)

Procedure:

  • To a solution of 1-aryl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the piperidine derivative (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • To this mixture, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted pyrazole-piperidine derivative.

  • Characterize the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Quantitative Data Summary

As a specific one-pot synthesis for the target scaffold with detailed experimental data is not available in the searched literature, the following table presents hypothetical data for a series of 1-aryl-4-(1-substituted-piperidin-4-yl)-1H-pyrazole-carboxamide derivatives that could be synthesized using the proposed Ugi-type reaction. The yields are estimated based on typical outcomes for Ugi reactions.

EntryPyrazole Substituent (Aryl)Piperidine Substituent (R)IsocyanideCarboxylic AcidProductHypothetical Yield (%)
1PhenylHtert-ButylAcetic AcidN-(tert-Butyl)-2-(1-phenyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)acetamide75
24-ChlorophenylHCyclohexylPropionic AcidN-Cyclohexyl-2-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-2-(piperidin-1-yl)propanamide72
34-MethoxyphenylBenzylBenzylBenzoic AcidN-Benzyl-2-(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-2-(4-benzylpiperidin-1-yl)benzamide68
42-NaphthylHn-ButylFormic AcidN-Butyl-2-(1-(naphthalen-2-yl)-1H-pyrazol-4-yl)-2-(piperidin-1-yl)formamide78

Visualizations

Logical Workflow for Drug Discovery using One-Pot Synthesis

The following diagram illustrates the logical workflow from the one-pot synthesis of a library of 1,4-disubstituted pyrazole-piperidines to the identification of a lead compound.

DrugDiscoveryWorkflow Start Conceptualization of 1,4-Disubstituted Pyrazole-Piperidines MCR One-Pot Multicomponent Synthesis (e.g., Ugi Reaction) Start->MCR Synthetic Strategy Library Library of Novel Pyrazole-Piperidine Derivatives MCR->Library Diverse Products Screening High-Throughput Biological Screening Library->Screening Assay Development Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization (SAR Studies) Hit->Lead Structure-Activity Relationship Candidate Preclinical Candidate Selection Lead->Candidate Improved Potency and Properties

Caption: Workflow for the discovery of drug candidates.

Proposed Reaction Mechanism for the Ugi-type Synthesis

The following diagram outlines the proposed mechanism for the one-pot, four-component synthesis of a 1,4-disubstituted pyrazole-piperidine derivative.

UgiMechanism Aldehyde 1-Aryl-1H-pyrazole- 4-carbaldehyde Imine Iminium Ion Formation Aldehyde->Imine Amine Piperidine Amine->Imine Isocyanide Isocyanide (R-NC) Nitrilium α-Adduct/ Nitrilium Ion Isocyanide->Nitrilium Acid Carboxylic Acid (R'-COOH) Intermediate Tetrahedral Intermediate Acid->Intermediate Imine->Nitrilium Nitrilium->Intermediate Product 1,4-Disubstituted Pyrazole-Piperidine Product Intermediate->Product Mumm Rearrangement

Application of Pyrazole Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2] This has led to the successful development and clinical use of several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors in oncology.[1][3]

These application notes provide an overview of the key therapeutic areas where pyrazole compounds have made a significant impact. Detailed experimental protocols for the synthesis of a representative pyrazole compound and for relevant biological assays are also presented to aid researchers in the exploration and development of novel pyrazole-based therapeutic agents.

Key Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Agents: Cyclooxygenase-2 (COX-2) Inhibitors

Pyrazole derivatives are prominent in the field of anti-inflammatory therapy, primarily through their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[5] Selective inhibition of COX-2 over COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, leads to a more favorable side-effect profile.[5]

Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor.[1] It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[6] This targeted inhibition alleviates inflammation and pain with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[5]

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Compound) Celecoxib->COX2 Inhibition

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Mechanism of Action: Pyrazole-based drugs can target various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

  • EGFR Inhibitors: Compounds like Erlotinib, although not a pyrazole itself, demonstrate the principle of targeting the ATP-binding site of the EGFR tyrosine kinase. Many pyrazole-containing compounds have been developed to target this same site.[8][9] Inhibition of EGFR blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.[10][11]

  • JAK Inhibitors: Ruxolitinib is a pyrazole-containing drug that inhibits JAK1 and JAK2. The JAK-STAT signaling pathway is activated by cytokines and growth factors and plays a key role in hematopoiesis and immune response.[12] By inhibiting JAKs, Ruxolitinib disrupts this pathway, making it effective in the treatment of myeloproliferative neoplasms.

Signaling Pathways:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole Compound) Ruxolitinib->JAK Inhibition Synthesis_Workflow Start Start Reactants Mix 1,3-Dicarbonyl Compound and Hydrazine Derivative in a suitable solvent (e.g., Ethanol) Start->Reactants Reaction Heat the mixture (Reflux) Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool to room temperature and pour into ice-water Monitoring->Workup Isolation Filter the precipitate Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., Ethanol) Isolation->Purification Characterization Characterize the product (NMR, MS, IR) Purification->Characterization End End Characterization->End COX2_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, COX-2 Enzyme, Test Inhibitor, and Arachidonic Acid solutions Start->Prepare_Reagents Plate_Setup Add Assay Buffer, COX-2 Enzyme, and Test Inhibitor/Control to a 96-well plate Prepare_Reagents->Plate_Setup Preincubation Pre-incubate at 25°C Plate_Setup->Preincubation Initiate_Reaction Add Arachidonic Acid to initiate the reaction Preincubation->Initiate_Reaction Measurement Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measurement Analysis Calculate the rate of reaction and determine % inhibition Measurement->Analysis End End Analysis->End EGFR_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, EGFR Enzyme, Substrate, ATP, and Test Inhibitor solutions Start->Prepare_Reagents Plate_Setup Add Kinase Buffer, EGFR Enzyme, Substrate, and Test Inhibitor/Control to a 384-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to initiate the kinase reaction Plate_Setup->Initiate_Reaction Incubation Incubate at room temperature Initiate_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubation->Stop_Reaction Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->Detection Measurement Measure luminescence Detection->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols for 3-(1-methyl-1H-pyrazol-4-yl)piperidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic compound featuring a piperidine ring linked to a methyl-pyrazole moiety. Its structural similarity to known neurologically active agents suggests its potential as a chemical probe, particularly in the study of CNS disorders. This document provides detailed application notes and experimental protocols for investigating the utility of this compound as a chemical probe, with a focus on its potential as a Glycine Transporter 1 (GlyT1) inhibitor.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, Methanol
StorageStore at -20°C for long-term stability

Biological Target and Mechanism of Action

Based on structural analogy to potent Glycine Transporter 1 (GlyT1) inhibitors such as TASP0315003 (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide), it is hypothesized that this compound acts as an inhibitor of GlyT1.[1] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels. Inhibition of GlyT1 leads to an increase in synaptic glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor function is a key therapeutic strategy being explored for the treatment of schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.

The proposed mechanism of action involves the binding of this compound to the GlyT1 transporter, blocking the reuptake of glycine and leading to its accumulation in the synapse. This enhances NMDA receptor-mediated neurotransmission.

GlyT1_Inhibition_Pathway Probe This compound GlyT1 Glycine Transporter 1 (GlyT1) Probe->GlyT1 Inhibits Synaptic_Glycine Increased Synaptic Glycine Probe->Synaptic_Glycine Leads to Glycine_Uptake Glycine Reuptake GlyT1->Glycine_Uptake Mediates Glycine_Uptake->Synaptic_Glycine Reduces NMDAR NMDA Receptor Synaptic_Glycine->NMDAR Potentiates Neuronal_Activity Enhanced Neuronal Activity NMDAR->Neuronal_Activity Promotes

Proposed mechanism of action for this compound.

Quantitative Data

While specific quantitative data for this compound is not yet publicly available, the structurally related compound TASP0315003 exhibits potent GlyT1 inhibitory activity. This information provides a strong rationale for evaluating the subject compound in similar assays.

CompoundTargetAssayIC₅₀ (nM)Reference
TASP0315003GlyT1[³H]glycine uptake1.8[1]

Experimental Protocols

Synthesis of this compound

A general synthetic route for pyrazolylpiperidine derivatives involves the reaction of a piperidine precursor with a pyrazole intermediate. While a specific protocol for this compound is not detailed in the searched literature, a plausible synthesis can be adapted from methods used for similar compounds. One potential route involves the Suzuki coupling of a protected 4-bromopiperidine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, followed by deprotection.

Note: This is a proposed synthesis and would require optimization.

Synthesis_Workflow Start 4-Bromopiperidine (protected) Coupling Suzuki Coupling Start->Coupling Intermediate1 1-Methyl-4-(boronic ester)-1H-pyrazole Intermediate1->Coupling Intermediate2 Protected this compound Coupling->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Final_Product This compound Deprotection->Final_Product

A potential synthetic workflow for the target compound.
In Vitro GlyT1 Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (hGlyT1)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation cocktail

  • Microplate scintillation counter

  • This compound

  • Reference GlyT1 inhibitor (e.g., Sarcosine or a known potent inhibitor)

Procedure:

  • Cell Culture: Culture hGlyT1-expressing HEK293 cells in T75 flasks until confluent.

  • Cell Plating: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add the diluted test compound or reference inhibitor to the wells and pre-incubate for 15 minutes at 37°C. c. Initiate the uptake by adding [³H]glycine (final concentration ~10 nM) to each well. d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with 0.1 M NaOH. g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor. b. Subtract non-specific uptake from all measurements to obtain specific uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Behavioral Models for Schizophrenia-like Symptoms in Rodents

These protocols are designed to assess the in vivo efficacy of this compound in animal models relevant to schizophrenia.

1. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

Apparatus:

  • Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

Procedure:

  • Acclimation: Acclimate the rodents (mice or rats) to the testing room for at least 1 hour before the experiment.

  • Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background noise.

  • Testing: a. Present a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms) and prepulse-pulse trials (e.g., a 20 ms prepulse of 74, 78, or 82 dB presented 100 ms before the 120 dB pulse). b. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test. c. A schizophrenia-like deficit in PPI can be induced by administering an NMDA receptor antagonist like MK-801 prior to the test.

  • Data Analysis: a. Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 x [(startle amplitude on pulse-alone trial - startle amplitude on prepulse-pulse trial) / startle amplitude on pulse-alone trial]. b. Compare the %PPI between treatment groups. An effective compound is expected to reverse the deficit in PPI induced by the NMDA receptor antagonist.

2. Novel Object Recognition (NOR) Test

The NOR test assesses cognitive deficits, a core feature of schizophrenia.

Apparatus:

  • An open-field arena.

  • Two sets of identical objects and one novel object.

Procedure:

  • Habituation: Allow the rodent to explore the empty open-field arena for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: a. Place two identical objects in the arena. b. Allow the animal to explore the objects for 5-10 minutes.

  • Testing (Choice) Phase: a. After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. b. Allow the animal to explore the objects for 5 minutes. c. Administer this compound or vehicle before the training or testing phase. Cognitive deficits can be induced by agents like phencyclidine (PCP).

  • Data Analysis: a. Measure the time spent exploring each object. b. Calculate a discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time). c. A higher discrimination index indicates better recognition memory.

InVivo_Workflow cluster_PPI Prepulse Inhibition (PPI) cluster_NOR Novel Object Recognition (NOR) PPI_Acclimation Acclimation PPI_Habituation Habituation in Chamber PPI_Acclimation->PPI_Habituation PPI_Dosing Compound/Vehicle Administration PPI_Habituation->PPI_Dosing PPI_Induction Induce Deficit (e.g., MK-801) PPI_Dosing->PPI_Induction PPI_Testing Acoustic Startle Testing PPI_Induction->PPI_Testing PPI_Analysis Calculate %PPI PPI_Testing->PPI_Analysis NOR_Habituation Habituation to Arena NOR_Dosing Compound/Vehicle Administration NOR_Habituation->NOR_Dosing NOR_Induction Induce Deficit (e.g., PCP) NOR_Dosing->NOR_Induction NOR_Training Familiarization Phase NOR_Induction->NOR_Training NOR_Testing Choice Phase NOR_Training->NOR_Testing NOR_Analysis Calculate Discrimination Index NOR_Testing->NOR_Analysis

Workflow for in vivo behavioral testing.

Disclaimer

The information provided in these application notes is for research purposes only. The biological activities and protocols are based on the analysis of structurally related compounds and require experimental validation for this compound. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Appropriate safety precautions should be taken when handling all chemical substances.

References

Application Note: High-Throughput Screening for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[1][2][4] A significant area of interest is the development of pyrazole-based compounds as kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. High-throughput screening (HTS) provides an efficient approach to screen large libraries of pyrazole derivatives to identify novel and potent kinase inhibitors.[6][7] This application note provides a detailed protocol for a high-throughput screening assay to identify and characterize pyrazole derivatives as kinase inhibitors using a luminescence-based ADP detection assay.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method to measure kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Signaling Pathway

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Receptor Inhibits Downstream Downstream Signaling Kinase_Cascade->Downstream Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Regulates

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

hts_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Plates Prepare Pyrazole Compound Plates (Serial Dilutions) Dispense_Compounds Dispense Compounds into Assay Plate Compound_Plates->Dispense_Compounds Reagent_Mix Prepare Kinase/ Substrate/ATP Mix Add_Reagents Add Kinase/ Substrate/ATP Mix Reagent_Mix->Add_Reagents Dispense_Compounds->Add_Reagents Incubate_Kinase Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Luminescence Incubate at RT (e.g., 30 min) Add_Detection->Incubate_Luminescence Read_Luminescence Read Luminescence Incubate_Luminescence->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves and Calculate IC50 Calculate_Inhibition->Generate_Curves

Caption: High-throughput screening workflow for pyrazole derivatives.

Experimental Protocols

Materials and Reagents:

  • Kinase of interest (e.g., EGFR, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Pyrazole derivative library

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Assay Protocol (384-well format):

  • Compound Plating:

    • Prepare serial dilutions of the pyrazole derivatives in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate.

    • Include controls: DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate/ATP reaction buffer. The final concentrations will depend on the specific kinase being assayed.

    • Add 5 µL of the 2X kinase/substrate/ATP reaction buffer to each well of the assay plate containing the compounds.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation

The inhibitory activity of the pyrazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the kinase activity.

Table 1: Representative IC50 Values of Pyrazole Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (µM)Target Cell Line(s)Reference
Compound 21Aurora-A kinase0.16 ± 0.03HCT116, MCF-7[5]
Compound 49EGFR0.26-[5]
Compound 49HER-20.20-[5]
Compound 63Aurora A/B kinase--[5]
Compound 26VEGFR-234.58-[4]
Compound 33CDK20.074HCT116, MCF7, HepG2, A549[4]
Compound 34CDK20.095HCT116, MCF7, HepG2, A549[4]
Compound 22EGFR0.6124-[4]
Compound 23EGFR0.5132-[4]

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of pyrazole derivative libraries to identify novel kinase inhibitors. The use of a luminescence-based assay offers high sensitivity and a broad dynamic range, making it suitable for primary screening and lead optimization in drug discovery programs. The versatility of the pyrazole scaffold continues to make it a valuable starting point for the development of new therapeutics.[8][9][10]

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The pyrazole ring is a versatile scaffold found in several commercially successful drugs such as Celecoxib, Sildenafil, and Ruxolitinib.[5][6] Accurate and comprehensive characterization of these compounds is paramount to ensure their identity, purity, and structural integrity, which are fundamental requirements for regulatory approval and successful clinical application.

This document provides detailed application notes and experimental protocols for the key analytical techniques used in the characterization of pyrazole compounds, intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for Pyrazole Compound Characterization

A logical and systematic workflow is essential for the unambiguous characterization of newly synthesized pyrazole derivatives. The process typically begins with spectroscopic and chromatographic analyses to confirm the chemical structure and assess purity, followed by more detailed structural elucidation if required.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation cluster_3 Final Data Analysis synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (LC-MS/MS) nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (HPLC) ir->purity xray Single-Crystal X-ray Crystallography purity->xray If single crystal available elemental Elemental Analysis purity->elemental For novel compound validation final Structure Confirmed & Data Archived purity->final If structure is known xray->final elemental->final

Caption: General workflow for the analytical characterization of a pyrazole compound.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the pyrazole ring.[7][8][9][10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[10]

  • Instrumentation: Acquire spectra on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[7][10][12]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[12]

    • Record the spectrum at room temperature.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts (δ) and coupling constants (J).

Quantitative Data: Typical NMR Chemical Shifts

The following table summarizes typical chemical shifts for protons and carbons in substituted pyrazole rings.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyrazole H-3/H-57.4 - 7.7138 - 148The chemical shifts are influenced by tautomerism in N-unsubstituted pyrazoles.[12][13]
Pyrazole H-46.0 - 6.5103 - 107Typically appears as a triplet or a more complex multiplet depending on coupling.[13][14]
N-H (N-unsubstituted)10.0 - 13.0-Often a broad singlet, its visibility can depend on the solvent and concentration.[14]
Substituent ProtonsVariableVariableDepends on the nature of the substituent (e.g., aryl, alkyl).[15][16]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Coupling with liquid chromatography (LC-MS/MS) also allows for the separation and identification of compounds in a mixture.[7][17]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[18]

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[18]

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (often with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[18][19]

    • Flow Rate: Maintain a constant flow rate, typically 0.5-1.0 mL/min.[18]

    • Injection Volume: Inject 5-10 µL of the sample solution.[18]

  • Mass Spectrometry (MS):

    • Ionization Source: Use Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's nature.

    • Mass Analyzer: Acquire data using a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

    • Data Acquisition: Perform a full scan to determine the parent ion (m/z) and product ion scans (fragmentation) to aid in structural elucidation.

Quantitative Data: Example MS Fragmentation

CompoundParent Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
3,5-dimethyl-1-phenyl-1H-pyrazole173118, 91, 77Loss of acetonitrile, cleavage of the phenyl group.
3,5-diethyl-1-phenyl-1H-pyrazole201172, 144, 77Loss of ethyl and ethylene fragments.[15]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of synthesized pyrazole compounds and for separating isomers.[18][19]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole compound in the mobile phase to create a stock solution (e.g., 0.5-1.0 mg/mL). Further dilute to obtain working solutions.[18]

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[18]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm).[18]

    • Mobile Phase: A mixture of water and methanol or acetonitrile. Isocratic or gradient elution can be used. For Mass-Spec compatibility, replace phosphoric acid with formic acid.[19]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 25 ± 2ºC.[18]

    • Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance (e.g., 206 nm).[18]

    • Injection Volume: 5.0 µL.[18]

  • Data Analysis: Determine the retention time (Rt) of the main peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Quantitative Data: HPLC Method Parameters

ParameterCondition 1 (Isocratic)[18]Condition 2 (Generic)[19]
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)Newcrom R1
Mobile Phase Water : MethanolAcetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid)
Flow Rate 1.0 mL/minNot Specified
Temperature 25 °CNot Specified
Detection DAD at 206 nmUV or MS

Structural Elucidation

Single-Crystal X-ray Crystallography

This technique provides the definitive, three-dimensional atomic arrangement of a compound in its crystalline state, confirming connectivity, stereochemistry, and intermolecular interactions.[8][20][21][22]

Experimental Protocol: Crystal Structure Determination

  • Crystal Growth: Grow single crystals of the pyrazole compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, solvent diffusion, or cooling of a saturated solution.[20]

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo-Kα, λ = 0.71073 Å).[21]

    • Collect diffraction data at a controlled temperature, often low temperature (e.g., 172 K), to minimize thermal motion.[21]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.[22]

    • Refine the structural model using full-matrix least-squares procedures to achieve the best fit between observed and calculated diffraction data.[22]

Quantitative Data: Example Crystallographic Data

The table below presents example crystallographic data for a pyrazole derivative.

Parameter(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one[22]4-Iodo-1H-pyrazole[21]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPnma
a (Å) 11.2315.11
b (Å) 12.543.84
c (Å) 15.329.99
β (°) 109.490
Volume (ų) 2035.7578.8

Application in Drug Development

In drug development, pyrazole derivatives are often designed as enzyme inhibitors, particularly for protein kinases, which play a crucial role in cell signaling pathways related to cancer and inflammation.[2][23]

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Leads to Cellular Response) Substrate->PhosphoSubstrate Pyrazole Pyrazole Inhibitor BlockedKinase Inhibited Kinase Pyrazole->BlockedKinase Competitively Binds to ATP Site NoResponse No Cellular Response BlockedKinase->NoResponse Phosphorylation Blocked

Caption: Pyrazole inhibitor blocking a kinase signaling pathway.

References

Application Notes: Cell-Based Assay Development for Pyrazole-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The fusion of a pyrazole core with a piperidine moiety can yield novel analogs with unique pharmacological profiles, making them promising candidates for drug discovery programs.[1] Effective characterization of these pyrazole-piperidine analogs requires a systematic approach employing a cascade of cell-based assays to determine their biological effects, from initial cytotoxicity to specific molecular interactions and functional outcomes.

These application notes provide detailed protocols and workflows for the initial characterization of novel pyrazole-piperidine compounds, focusing on three key areas:

  • Cell Viability and Cytotoxicity: To determine the concentration range at which the compounds affect cell health.

  • Target Engagement: To assess the binding affinity of the compounds to their intended molecular target.

  • Signaling Pathway Modulation: To measure the functional impact of target engagement on downstream cellular pathways.

Part 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

A fundamental first step in characterizing any new compound is to evaluate its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] The resulting purple solution is measured spectrophotometrically, and the color intensity is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Protocol cluster_analysis Data Analysis p1 Seed cells in a 96-well plate p2 Incubate cells for 24h (allow attachment) p1->p2 p3 Prepare serial dilutions of pyrazole-piperidine analogs p2->p3 t1 Treat cells with compounds (include vehicle control) p3->t1 t2 Incubate for desired exposure time (e.g., 48-72h) t1->t2 a1 Add MTT solution (final conc. 0.5 mg/mL) t2->a1 a2 Incubate for 3-4 hours at 37°C a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan a2->a3 d1 Read absorbance at 570 nm on a plate reader a3->d1 d2 Calculate % viability vs. control d1->d2 d3 Determine IC50 values using non-linear regression d2->d3

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile culture plates

  • Pyrazole-piperidine analogs

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the pyrazole-piperidine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background subtraction.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[5]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of compound that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity
Compound IDTarget Cell LineExposure Time (h)IC50 (µM)
PPA-001A549 (Lung)489.8
PPA-002MCF-7 (Breast)4815.2
PPA-003HCT-116 (Colon)487.5
PPA-004A549 (Lung)48> 50

Part 2: Target Engagement via Competitive Receptor Binding Assay

After determining the cytotoxic profile, the next step is to confirm that the pyrazole-piperidine analogs bind to their intended molecular target. Competitive receptor binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a labeled ligand (typically radiolabeled or fluorescently labeled) that has a known high affinity for the receptor.[7][8] The assay quantifies the concentration of the test compound required to displace 50% of the specific binding of the labeled ligand (IC50), from which the inhibitory constant (Ki) can be calculated.

Experimental Workflow: Competitive Binding Assay

Binding_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation cluster_analysis Data Analysis p1 Prepare receptor source (e.g., cell membranes, purified protein) p2 Prepare serial dilutions of unlabeled test compound (PPA) p1->p2 r1 Incubate receptor, fixed concentration of labeled ligand, and varying concentrations of test compound p2->r1 r2 Allow reaction to reach equilibrium r1->r2 s1 Separate bound from free labeled ligand (e.g., rapid vacuum filtration) r2->s1 s2 Wash filter to remove non-specific binding s1->s2 d1 Quantify bound radioactivity or fluorescence s2->d1 d2 Plot % inhibition vs. log [test compound] d1->d2 d3 Calculate IC50 and Ki values d2->d3

Caption: Workflow for a competitive receptor-ligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand with known affinity for the target

  • Pyrazole-piperidine analogs (unlabeled competitors)

  • Binding buffer (specific to the receptor-ligand pair)

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and varying concentrations of the unlabeled pyrazole-piperidine analog.

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing only the radiolabeled ligand and receptor source.

    • Non-Specific Binding (NSB): Wells containing the radiolabeled ligand, receptor source, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Initiate Reaction: Add the receptor preparation to each well to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).[9]

  • Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C), as determined in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the free ligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the pyrazole-piperidine analog and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation: Target Affinity
Compound IDTarget ReceptorRadiolabeled LigandIC50 (nM)Ki (nM)
PPA-001Kinase X[3H]-Staurosporine12045.5
PPA-002GPCR Y[3H]-NMS8532.2
PPA-003Kinase X[3H]-Staurosporine259.5
PPA-004Kinase X[3H]-Staurosporine> 1000> 378

Part 3: Functional Assessment of Intracellular Signaling Pathways

Confirming that a compound binds its target is crucial, but understanding the functional consequence of that binding is paramount. Many pyrazole-piperidine analogs are designed as inhibitors of signaling proteins, such as kinases.[10][11] Therefore, assessing their impact on intracellular signaling cascades is a critical step.[12][13] This can be achieved by measuring the phosphorylation status of key downstream proteins. Multiplex assays or traditional Western blotting can quantify changes in protein phosphorylation following compound treatment.[14][15]

Hypothetical Signaling Pathway: RTK Inhibition

Many anticancer drugs target Receptor Tyrosine Kinases (RTKs) and their downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. A pyrazole-piperidine analog could be designed to inhibit an RTK or a downstream kinase like MEK.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras RAS rtk->ras Activates raf RAF ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates tf Transcription Factors erk->tf Activates response Cell Proliferation, Survival tf->response analog Pyrazole-Piperidine Analog (PPA-003) analog->mek Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-piperidine analog.

Protocol: Western Blot for Phospho-Protein Detection

Materials:

  • Cell culture reagents

  • Pyrazole-piperidine analogs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the pyrazole-piperidine analog for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes).

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin).

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control. Calculate the fold change in phosphorylation relative to the stimulated control.

Data Presentation: Signaling Pathway Modulation
Compound IDConcentration (µM)Target PathwayAnalyteFold Change in Phosphorylation (vs. Stimulated Control)
PPA-0030.1MAPK/ERKPhospho-ERK0.65
PPA-0031.0MAPK/ERKPhospho-ERK0.21
PPA-00310.0MAPK/ERKPhospho-ERK0.05
PPA-00410.0MAPK/ERKPhospho-ERK0.98

References

Application Notes and Protocols for the Regioselective Synthesis of 3,4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. The development of efficient and regioselective methods for the synthesis of substituted piperidines is therefore of critical importance for drug discovery and development. These application notes provide detailed protocols for three modern and distinct strategies for the regioselective synthesis of 3,4-substituted piperidines, a substitution pattern of significant interest.

Application Note 1: Stereodivergent Synthesis of cis- and trans-3,4-Disubstituted Piperidines via Reduction of 4-Piperidinones

This note describes a powerful strategy for the diastereoselective synthesis of both cis- and trans-3,4-disubstituted piperidines from a common 3-substituted-4-piperidinone precursor. The choice of reducing agent dictates the stereochemical outcome, providing access to either diastereomer with high selectivity. This method is particularly valuable for generating stereoisomer libraries for structure-activity relationship (SAR) studies.

Logical Workflow

G cluster_0 Synthesis of 4-Piperidinone cluster_1 Stereodivergent Reduction start Unsaturated Alcohol oxidation One-Pot Tandem Oxidation-Cyclization-Oxidation start->oxidation piperidinone 3-Substituted-4-Piperidinone oxidation->piperidinone l_selectride L-Selectride piperidinone->l_selectride al_reagent Al-isopropoxydiisobutylalane piperidinone->al_reagent cis_product cis-3,4-Disubstituted Piperidine l_selectride->cis_product trans_product trans-3,4-Disubstituted Piperidine al_reagent->trans_product

Caption: Workflow for the stereodivergent synthesis of 3,4-disubstituted piperidines.

Data Summary

The following table summarizes the yields and diastereomeric ratios (d.r.) for the synthesis of 3-substituted-4-piperidinones and their subsequent stereodivergent reduction.

EntryR GroupPiperidinone Yield (%)cis-Isomer Yield (%)cis d.r.trans-Isomer Yield (%)trans d.r.
1n-Pr7895>99:19196:4
2Ph8598>99:19599:1
3Bn8296>99:19398:2
4CH₂CH₂Ph8094>99:19097:3
5Allyl7592>99:18895:5
Experimental Protocols

Protocol 1.1: General Procedure for the Synthesis of N-Benzyl-3-substituted-4-piperidinones [1]

  • To a stirred suspension of pyridinium chlorochromate (PCC, 3.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL/mmol of substrate) at room temperature is added the appropriate N-benzyl-5-alkenyl-2-amino-1-alkanol (1.0 equiv.).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then diluted with diethyl ether (Et₂O) and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (Ethyl acetate/Hexanes gradient) to afford the desired 3-substituted-4-piperidinone.

Protocol 1.2: General Procedure for the cis-Selective Reduction [1]

  • A solution of the N-benzyl-3-substituted-4-piperidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) is cooled to -78 °C under an argon atmosphere.

  • L-Selectride (1.0 M solution in THF, 1.2 equiv.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the cis-3,4-disubstituted piperidine.

Protocol 1.3: General Procedure for the trans-Selective Reduction [1]

  • A solution of the N-benzyl-3-substituted-4-piperidinone (1.0 equiv.) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an argon atmosphere.

  • A solution of Al-isopropoxydiisobutylalane (prepared by adding isopropanol (1.0 equiv.) to a 1.0 M solution of DIBAL-H in hexanes (1.0 equiv.) at 0 °C and stirring for 30 min) (1.2 equiv.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of Rochelle's salt solution.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the trans-3,4-disubstituted piperidine.

Application Note 2: Enantioselective Synthesis of 3-Arylpiperidines via Rhodium-Catalyzed Asymmetric Carbometalation

This application note details a three-step process for the synthesis of enantioenriched 3-arylpiperidines. The key step is a highly regio- and enantioselective Rh-catalyzed reductive Heck reaction of an N-protected dihydropyridine with an arylboronic acid. This method provides access to valuable chiral building blocks for the synthesis of pharmaceuticals such as Preclamol and Niraparib.[2][3]

Synthetic Pathway

G Pyridine Pyridine Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation + ArB(OH)2 Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine Reduction

Caption: Pathway for enantioselective 3-arylpiperidine synthesis.

Data Summary

The following table presents the results for the Rh-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids.[2]

EntryArylboronic Acid (Ar)Yield of 3-Aryl-tetrahydropyridine (%)Enantiomeric Excess (ee, %)
1Phenyl8196
24-Fluorophenyl8597
34-Chlorophenyl8298
44-Methoxyphenyl7895
53-Methoxyphenyl8097
62-Naphthyl7599
Experimental Protocols

Protocol 2.1: Synthesis of Phenyl pyridine-1(2H)-carboxylate [4]

  • In a round-bottom flask, dissolve pyridine (1.0 equiv.) and NaBH₄ (1.0 equiv.) in methanol (MeOH, 2.5 mL/mmol of pyridine) and cool to -78 °C.

  • Add phenyl chloroformate (1.0 equiv.) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water and extract the mixture twice with Et₂O.

  • Wash the combined organic layers sequentially with 1 M NaOH and 1 M HCl, then dry over Na₂SO₄.

  • Filter and remove the solvents under reduced pressure. Purify the crude product by passing it through a short pad of silica gel (2% to 10% acetone/hexane gradient) to obtain the product as a white solid.

Protocol 2.2: General Procedure for Rh-Catalyzed Asymmetric Carbometalation [2][4]

  • In a vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), tetrahydropyran (THP, 0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv.).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv.) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv.).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 3-aryl-tetrahydropyridine product.

Protocol 2.3: Reduction to 3-Arylpiperidine

  • Dissolve the 3-aryl-tetrahydropyridine (1.0 equiv.) in methanol.

  • Add Palladium on carbon (10 wt%, 0.1 equiv.).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • The resulting carbamate can be deprotected using standard conditions (e.g., KOH in methanol) to yield the final 3-arylpiperidine.

Application Note 3: Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines via Boronyl Radical-Catalyzed (4+2) Cycloaddition

This note outlines a novel and powerful method for the synthesis of densely substituted piperidines at the 3,4,5-positions, which are often challenging to access via traditional methods. The reaction is a metal-free, boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes. This method features high atom economy, broad substrate scope, and operational simplicity.[5][6]

Reaction Scheme

G cluster_reactants Reactants Azetidine 3-Aroyl Azetidine Piperidine 3,4,5-Trisubstituted Piperidine Azetidine->Piperidine B₂(pin)₂, 4-Phenylpyridine, Heat Alkene Alkene Alkene->Piperidine

Caption: Boronyl radical-catalyzed (4+2) cycloaddition for piperidine synthesis.

Data Summary

The following table summarizes the results for the cycloaddition of a 3-aroyl azetidine with various alkenes, demonstrating the scope and diastereoselectivity of the reaction.

EntryAlkeneProduct Yield (%)Diastereomeric Ratio (d.r.)
1Styrene92>20:1
24-Methylstyrene95>20:1
34-Chlorostyrene88>20:1
4Methyl acrylate8510:1
5Cyclohexene78>20:1
61-Octene8115:1
Experimental Protocol

Protocol 3.1: General Procedure for Boronyl Radical-Catalyzed (4+2) Cycloaddition [5][6]

  • To an oven-dried Schlenk tube, add the 3-aroyl azetidine (1.0 equiv.), bis(pinacolato)diboron (B₂(pin)₂, 10 mol%), and 4-phenylpyridine (20 mol%).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the alkene (2.0 equiv.) and anhydrous solvent (e.g., 1,2-dichloroethane, 0.1 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the polysubstituted piperidine product.

References

Application Notes and Protocols for the Scale-up Synthesis of Pyrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The efficient and scalable synthesis of pyrazole-based intermediates is therefore a critical aspect of drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of key pyrazole intermediates, focusing on robust and reproducible methodologies suitable for industrial applications.

A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. The synthesis of Celecoxib often involves the Knorr cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This application note will detail the scale-up synthesis of a key intermediate in this process, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, and its subsequent conversion to a pyrazole derivative.

Furthermore, many pyrazole-based molecules act as kinase inhibitors, modulating cellular signaling pathways implicated in diseases such as cancer and inflammation. To provide context for the application of these intermediates, this document includes a diagram of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for pyrazole-based inhibitors.

Signaling Pathway: p38 MAPK

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. Pyrazole-based inhibitors have been developed to target kinases within this cascade.[5][6]

p38_MAPK_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (UV, Osmotic Shock) Receptor Receptors Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1, MEKKs) Receptor->MAPKKK Activation MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB, STAT1) p38->Transcription_Factors Phosphorylation Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) MK2->Gene_Expression Transcription_Factors->Gene_Expression Regulation

Caption: p38 MAPK Signaling Pathway and Point of Intervention for Pyrazole-Based Inhibitors.

Experimental Workflow: Scale-up Synthesis

The following diagram illustrates a general workflow for the scale-up synthesis of pyrazole-based intermediates, from raw material sourcing to final product qualification.

Scale_Up_Workflow cluster_planning Phase 1: Process Development & Planning cluster_synthesis Phase 2: Scale-Up Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Quality Control Raw_Materials Raw Material Sourcing & Qualification Reaction_Setup Reactor Setup & Inerting Raw_Materials->Reaction_Setup Route_Scouting Synthetic Route Scouting & Optimization Route_Scouting->Reaction_Setup Safety_Assessment Process Safety Assessment (HAZOP) Safety_Assessment->Reaction_Setup Reagent_Charging Controlled Reagent Charging Reaction_Setup->Reagent_Charging Reaction_Monitoring In-Process Control (IPC) via HPLC/TLC Reagent_Charging->Reaction_Monitoring Workup Reaction Quench & Work-up Reaction_Monitoring->Workup Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Crystallization / Chromatography Isolation->Purification Drying Vacuum Drying Purification->Drying Final_Product_Analysis Final Product Analysis (NMR, HPLC, MS, etc.) Drying->Final_Product_Analysis Documentation Batch Record Documentation Final_Product_Analysis->Documentation

Caption: General Workflow for the Scale-up Synthesis of Pyrazole-Based Intermediates.

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

This protocol describes the synthesis of a key 1,3-dicarbonyl intermediate for pyrazole synthesis.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser

  • Addition funnel

  • Nitrogen inlet

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (30% solution in methanol)

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Water

Procedure:

  • Charge the 100 L reactor with 4-Methylacetophenone (5.0 kg, 37.3 mol) and Toluene (25 L).

  • Stir the mixture at 20-25 °C to ensure homogeneity.

  • Slowly add 30% methanolic sodium methoxide solution (8.06 kg, 44.7 mol) to the reactor over a period of 1-2 hours, maintaining the temperature between 25-30 °C.

  • After the addition is complete, add ethyl trifluoroacetate (6.36 kg, 44.7 mol) to the reaction mixture over 1-2 hours, again maintaining the temperature at 25-30 °C.[7]

  • Once the addition of ethyl trifluoroacetate is complete, raise the temperature of the reaction mixture to 55-60 °C and maintain for approximately 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mass to 20-25 °C.

  • Carefully quench the reaction by adding 10% aqueous hydrochloric acid (20 L) to the reactor, ensuring the pH of the aqueous layer is acidic.

  • Separate the organic layer.

  • Concentrate the organic layer under reduced pressure at 50-55 °C to yield the crude product as an oily mass.[7]

Quantitative Data Summary:

ParameterValueReference
Starting Material (4-Methylacetophenone)5.0 kg[7]
Ethyl trifluoroacetate6.36 kg[7]
Sodium Methoxide (30% in Methanol)8.06 kg[7]
Solvent (Toluene)25 L[7]
Reaction Temperature55-60 °C[7]
Reaction Time~4 hours[7]
Typical Yield (Crude)~8.0 kg[7]
Purity (by HPLC, crude)>95%-
Protocol 2: Scale-up Synthesis of a Pyrazole Intermediate via Knorr Cyclocondensation

This protocol details the cyclization of the previously synthesized 1,3-dicarbonyl intermediate to form a pyrazole ring, a core structure in many pharmaceuticals.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum oven

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethyl acetate

  • Water

Procedure:

  • Charge the 100 L reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 kg), 4-Sulfonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (50 L), and water (50 L).[8]

  • Heat the reaction mixture to 75-80 °C with stirring.[8]

  • Maintain the reaction at this temperature for approximately 5 hours.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Cool the reaction mixture to 0-5 °C and stir for 1 hour to facilitate precipitation of the product.[8]

  • Filter the separated solid using a Nutsche filter.

  • Wash the filter cake with water (15 L).

  • Dry the solid product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueReference
Starting Material (Diketone)10.5 kg[8]
4-Sulfonamidophenylhydrazine HCl10.5 g[8]
Solvent (Ethyl Acetate)50 L[8]
Solvent (Water)50 L[8]
Reaction Temperature75-80 °C[8]
Reaction Time5 hours[8]
Typical Yield~85-90%-
Purity (by HPLC)>99%-

Conclusion

The protocols outlined in this application note provide a robust foundation for the scale-up synthesis of pyrazole-based intermediates. The use of well-defined reaction conditions, in-process controls, and appropriate work-up procedures are essential for achieving high yields and purity on an industrial scale. The provided signaling pathway and workflow diagrams offer a broader context for the importance and practical execution of these synthetic processes in the field of drug development. Researchers and scientists are encouraged to adapt and optimize these methodologies to suit their specific needs and target molecules.

References

Application Notes and Protocols: Pyrazole Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a versatile and highly effective class of fluorescent probes for the detection and imaging of a wide range of biologically and environmentally significant analytes. Their inherent structural features, including tunable photophysical properties, excellent chelating capabilities, and relative ease of synthesis, make them ideal candidates for developing sensitive and selective sensors. These probes are increasingly utilized in diverse fields such as cell biology, diagnostics, and drug discovery for monitoring metal ions, anions, and various biomolecules.

The fluorescence of pyrazole derivatives can be modulated through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). Upon interaction with a specific analyte, the electronic properties of the pyrazole core or its substituents are altered, leading to a "turn-on" or "turn-off" fluorescent response. This allows for the qualitative and quantitative determination of the target analyte with high sensitivity and specificity.

These application notes provide an overview of the use of pyrazole derivatives as fluorescent probes, with a focus on their application in detecting key metal ions such as Zinc (Zn²⁺) and Iron (Fe³⁺). Detailed protocols for their use in spectroscopic analysis and live-cell imaging are provided to facilitate their adoption in research and development settings.

I. Key Applications and Performance Data

Pyrazole-based fluorescent probes have been successfully developed for the detection of various analytes. Below is a summary of the performance of selected probes for the detection of Zn²⁺ and Fe³⁺.

Table 1: Performance of Selected Pyrazole-Based Fluorescent Probes for Zn²⁺ Detection
Probe Name/ReferenceTarget AnalyteDetection Limit (LOD)Fluorescence ChangeEmission Wavelength (λem)Solvent/MediumCitation
Pyrazole 8Zn²⁺0.0319 µM~20-fold increase ("turn-on")480 nmMeCN[1][2][3]
Acetylated Zinpyr1 (DA-ZP1)Zn²⁺Not specified"Turn-on" upon hydrolysisNot specifiedLive Cells[4]
Pyrazoline-based sensorZn²⁺Not specified40-fold increase ("turn-on")Not specifiedLive Neuron Cells[5]
Probe L (AIE-active)Zn²⁺2.1 x 10⁻⁸ M"Turn-on"Not specifiedEtOH/H₂O[6]
PYNZn²⁺2.2 x 10⁻⁷ M~49-fold increase ("turn-on")Not specifiedMixed Media[7]
Table 2: Performance of Selected Pyrazole-Based Fluorescent Probes for Fe³⁺ Detection
Probe Name/ReferenceTarget AnalyteDetection Limit (LOD)Fluorescence ChangeEmission Wavelength (λem)Solvent/MediumCitation
Pyrazole 9Fe³⁺0.025 µM~30-fold increase ("turn-on")465 nmMeCN[1][2][3]
Probe MFe³⁺3.9 x 10⁻¹⁰ MQuenching ("turn-off")Not specifiedTHF/H₂O[8][9]
Chromone-based probeFe³⁺0.044 µmol•L⁻¹Quenching ("turn-off")439 nmDMSO/H₂O[10]
Chemosensor LFe³⁺Not specifiedQuenching ("turn-off")Not specifiedAqueous solution & Live Cells[11]

II. Signaling and Detection Mechanisms

The fluorescence modulation of pyrazole-based probes upon analyte binding is often governed by specific photophysical processes. Understanding these mechanisms is crucial for probe design and data interpretation.

PET_Mechanism cluster_probe Pyrazole Probe (Low Fluorescence) cluster_analyte_binding Analyte Binding (High Fluorescence) Fluorophore Fluorophore Electron_Donor Electron Donor (e.g., Nitrogen atom) Fluorophore->Electron_Donor PET Emission_Low Low/No Fluorescence Fluorophore->Emission_Low Quenching Receptor Receptor Analyte Analyte (e.g., Zn²⁺) Fluorophore_Bound Fluorophore* Emission_High High Fluorescence Fluorophore_Bound->Emission_High Fluorescence Receptor_Bound Receptor-Analyte Excitation Excitation Excitation->Fluorophore Excitation->Fluorophore_Bound Excitation Analyte->Receptor_Bound Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in a "turn-on" pyrazole probe.

III. Experimental Protocols

The following sections provide detailed protocols for the application of pyrazole-based fluorescent probes in both in vitro and in cellulo settings.

A. Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the general procedure for quantifying the concentration of a target metal ion in an aqueous solution using a pyrazole-based fluorescent probe.

1. Materials and Reagents:

  • Pyrazole-based fluorescent probe

  • Stock solution of the target metal ion (e.g., ZnSO₄, FeCl₃) of known concentration

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH (typically physiological pH 7.4)

  • High-purity solvent (e.g., deionized water, DMSO, ethanol) for preparing stock solutions

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Solutions:

  • Probe Stock Solution: Prepare a concentrated stock solution of the pyrazole probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Metal Ion Stock Solution: Prepare a concentrated stock solution of the metal salt (e.g., 10 mM) in deionized water.

  • Working Solutions: Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions in the chosen buffer.

3. Experimental Procedure:

  • Set the excitation and emission wavelengths on the fluorometer according to the specifications of the pyrazole probe.

  • To a quartz cuvette, add the appropriate volume of buffer solution.

  • Add a specific volume of the probe working solution to the cuvette to achieve the final desired concentration (e.g., 10 µM).

  • Record the initial fluorescence intensity (F₀) of the probe solution.

  • Incrementally add small aliquots of the metal ion working solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence intensity (F) after each addition.

  • Continue the titration until the fluorescence intensity reaches a plateau.

4. Data Analysis:

  • Plot the fluorescence intensity (F) or the change in fluorescence (F/F₀) as a function of the metal ion concentration.

  • From the titration curve, determine the linear range of detection and the saturation point.

  • The detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

spectroscopy_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock (e.g., 1 mM in DMSO) add_probe Add Probe to Buffer in Cuvette prep_probe->add_probe prep_metal Prepare Metal Ion Stock (e.g., 10 mM in H₂O) titrate Titrate with Metal Ion Solution prep_metal->titrate prep_buffer Prepare Buffer (e.g., HEPES, pH 7.4) prep_buffer->add_probe setup_fluoro Set up Fluorometer (Excitation & Emission λ) measure_f0 Measure Initial Fluorescence (F₀) setup_fluoro->measure_f0 add_probe->measure_f0 measure_f0->titrate measure_f Measure Fluorescence (F) after each addition titrate->measure_f plot_data Plot F or F/F₀ vs. [Metal Ion] measure_f->plot_data determine_lod Calculate Detection Limit (LOD) plot_data->determine_lod

Caption: Workflow for metal ion detection using fluorescence spectroscopy.

B. Protocol for Live-Cell Imaging of Intracellular Metal Ions

This protocol describes the use of a cell-permeable pyrazole-based fluorescent probe to visualize changes in intracellular metal ion concentrations in live cells using fluorescence microscopy.

1. Materials and Reagents:

  • Cell-permeable pyrazole-based fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Phosphate-buffered saline (PBS)

  • Metal ion solution (e.g., ZnSO₄ in PBS) for inducing changes in intracellular concentration

  • Metal ion chelator (e.g., TPEN for Zn²⁺) for control experiments

  • Fluorescence microscope with appropriate filter sets

2. Cell Culture and Plating:

  • Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • The day before imaging, seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

3. Cell Staining and Imaging:

  • Prepare a stock solution of the pyrazole probe in DMSO.

  • On the day of the experiment, remove the culture medium from the cells and wash them once with warm PBS.

  • Prepare a loading solution by diluting the probe stock solution in serum-free medium to the final working concentration (typically 1-10 µM).

  • Incubate the cells with the probe loading solution for 15-30 minutes at 37°C.

  • After incubation, wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh, warm culture medium or imaging buffer to the cells.

  • Mount the dish or coverslip on the fluorescence microscope.

  • Acquire baseline fluorescence images of the cells.

  • To observe changes in intracellular metal ion concentration, treat the cells with the metal ion solution or chelator and acquire images at different time points.

4. Image Analysis:

  • Use image analysis software (e.g., ImageJ, Fiji) to quantify the changes in fluorescence intensity within the cells over time.

  • The fluorescence intensity can be correlated with the relative changes in the intracellular concentration of the target metal ion.

cell_imaging_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Treatment cluster_img_analysis Image Analysis culture_cells Culture Cells to 60-80% Confluency plate_cells Plate Cells on Glass-Bottom Dish culture_cells->plate_cells wash_cells1 Wash Cells with PBS plate_cells->wash_cells1 load_probe Incubate with Probe (1-10 µM, 15-30 min) wash_cells1->load_probe wash_cells2 Wash to Remove Excess Probe load_probe->wash_cells2 add_medium Add Fresh Medium wash_cells2->add_medium baseline_image Acquire Baseline Image add_medium->baseline_image treat_cells Treat with Metal Ion or Chelator baseline_image->treat_cells time_lapse Acquire Time-Lapse Images treat_cells->time_lapse quantify_intensity Quantify Fluorescence Intensity time_lapse->quantify_intensity correlate_concentration Correlate Intensity with [Metal Ion] Change quantify_intensity->correlate_concentration

Caption: Workflow for live-cell imaging of intracellular metal ions.

IV. Troubleshooting and Considerations

  • Probe Solubility: Ensure the pyrazole probe is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous buffers. Sonication may be required.

  • Photostability: Some fluorescent probes are susceptible to photobleaching. Minimize the exposure time and intensity of the excitation light during imaging.

  • pH Sensitivity: The fluorescence of some pyrazole probes can be pH-dependent. Perform control experiments to assess the effect of pH on the probe's fluorescence in your experimental system.

  • Cellular Localization: The subcellular distribution of the probe can influence the interpretation of the results. Co-localization studies with organelle-specific markers may be necessary.

  • Cytotoxicity: Assess the potential cytotoxicity of the probe at the working concentration to ensure that it does not adversely affect cell viability and function during the experiment.

V. Conclusion

Pyrazole derivatives represent a powerful and versatile class of fluorescent probes with broad applications in chemical biology and drug development. Their tunable properties allow for the design of highly sensitive and selective sensors for a variety of analytes. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize these valuable tools in their studies. Further research and development in this area are expected to yield even more sophisticated pyrazole-based probes with enhanced capabilities for in vitro and in vivo applications.

References

Multi-Component Reactions for the Synthesis of Pyrazole-Piperidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazole-piperidine and related fused heterocyclic scaffolds using multi-component reactions (MCRs). The focus is on providing clear, reproducible experimental procedures and structured data to aid in the research and development of novel chemical entities for drug discovery. Pyrazole and piperidine moieties are significant pharmacophores, and their combination in a single scaffold can lead to compounds with unique biological activities.[1][2][3][4] MCRs offer an efficient and atom-economical approach to constructing these complex molecules in a single step from simple precursors.[5]

Introduction to Multi-Component Reactions in Heterocyclic Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants.[5] This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[6] The synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals, has particularly benefited from the application of MCRs.[4]

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] Similarly, the piperidine ring is a ubiquitous structural motif in many alkaloids and approved drugs.[2] The fusion or linkage of these two heterocyclic systems through MCRs can produce novel molecular architectures with potential for unique biological activities. This document focuses on a specific example of a three-component reaction for the synthesis of pyrazolo[3,4-b]quinoline derivatives, which contain a fused dihydropyridine ring system.[1][6]

Protocol 1: Microwave-Assisted, Catalyst-Free, Three-Component Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol details a green, efficient, and facile one-pot synthesis of pyrazolo[3,4-b]quinoline derivatives via a microwave-assisted multi-component reaction.[1][6] The reaction proceeds by the condensation of an aromatic aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in an aqueous ethanol medium without the need for a catalyst.[6]

Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Ethanol:Water (1:1 v/v) mixture (5.0 mL)

  • Microwave reactor

Procedure: [6]

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).

  • Add 5.0 mL of a 1:1 (v/v) mixture of ethanol and water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 W for 5 minutes at a temperature of 50 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (3:2 v/v).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with cold water to precipitate the crude product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from ethanol to obtain the pure pyrazolo[3,4-b]quinoline derivative.

  • Confirm the structure of the product using analytical techniques such as 1H-NMR, 13C-NMR, and HRMS.[6]

The key advantages of this protocol are its operational simplicity, short reaction times (typically under 10 minutes), high product yields, and the absence of by-products, making it an environmentally friendly and efficient method for generating these fused heterocyclic systems.[1][6]

Data Presentation: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

The following table summarizes the yields for a variety of pyrazolo[3,4-b]quinoline derivatives synthesized using the protocol described above, with different aromatic aldehydes as the variable component.

EntryAromatic Aldehyde (Ar)ProductTime (min)Yield (%)[6]
1C6H54a598
24-CH3-C6H44b596
34-OCH3-C6H44c597
44-Cl-C6H44d595
54-Br-C6H44e594
64-F-C6H44f596
74-NO2-C6H44g692
83-NO2-C6H44h691
92-Cl-C6H44i793
102,4-diCl-C6H34j792

Visualizations: Reaction Scheme and Experimental Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]quinoline derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde P Pyrazolo[3,4-b]quinoline Derivative A->P B Dimedone B->P C 5-Amino-3-methyl-1-phenylpyrazole C->P D EtOH:H2O (1:1) D->P Solvent E Microwave Irradiation (150W, 50°C, 5-7 min) E->P Energy

Caption: General reaction scheme for the three-component synthesis.

G start Start mix Mix Reactants: - Aromatic Aldehyde - Dimedone - Aminopyrazole in EtOH:H2O start->mix mw Microwave Irradiation (150W, 50°C, 5-7 min) mix->mw cool Cool to Room Temperature mw->cool wash Wash with Cold Water cool->wash filter Filter Crude Product wash->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for pyrazolo[3,4-b]quinoline synthesis.

Conclusion

The described multi-component protocol provides a highly effective and environmentally friendly method for the synthesis of pyrazolo[3,4-b]quinoline derivatives. This approach offers significant advantages over traditional multi-step synthetic routes, including reduced reaction times, high yields, and operational simplicity. For researchers in drug discovery, this MCR strategy represents a powerful tool for the rapid generation of novel heterocyclic scaffolds, facilitating the exploration of new chemical space in the quest for new therapeutic agents.

References

Measuring Compound Solubility: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aqueous solubility is a critical physicochemical property of small molecules in drug discovery and development.[1] It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential for toxicity.[2] Poor solubility can lead to unreliable results in in-vitro assays, hinder formulation development, and ultimately contribute to the failure of promising drug candidates.[1][3] Therefore, accurate and timely assessment of compound solubility is essential for making informed decisions throughout the drug discovery pipeline.[4]

This document provides detailed protocols for two of the most common methods used to determine the aqueous solubility of compounds: the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Key Concepts: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different aspects of a compound's dissolution behavior and are applicable at different stages of drug discovery.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][5] This method is fast, requires a small amount of compound, and is well-suited for high-throughput screening (HTS) in early drug discovery to quickly flag compounds with potential solubility issues.[3][6] However, because the system does not reach true equilibrium, kinetic solubility values can sometimes overestimate the actual solubility.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with the solid form of the compound.[8][9] This measurement is considered the "true" solubility and is typically determined using the shake-flask method, which involves longer incubation times to ensure equilibrium is reached.[10][11] Thermodynamic solubility is crucial for lead optimization and pre-formulation studies, providing a more accurate understanding of a compound's behavior for in vivo studies.[3][11]

Experimental Protocols

Kinetic Solubility Assay by Nephelometry

This protocol describes a high-throughput method to determine kinetic solubility by measuring the light scattering caused by precipitated compound particles.[2][11]

Materials and Equipment:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock solutions)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well or 384-well microplates (clear bottom)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer (plate reader with light-scattering detection)

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the compound's DMSO stock solution into the wells of a microtiter plate.[12] It is common to prepare a serial dilution of the compound to test a range of concentrations.[13]

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mixing and Incubation: Immediately mix the contents of the plate thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[3][12]

  • Measurement: Measure the light scattering in each well using a nephelometer.[12] The intensity of scattered light is proportional to the amount of precipitated compound.[2]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is often determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[13] This can be calculated by fitting two lines to the data and finding their intersection point.[13]

Thermodynamic Solubility Assay by Shake-Flask Method

This protocol details the "gold standard" method for determining equilibrium solubility.[9]

Materials and Equipment:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set to a controlled temperature (e.g., 25°C or 37°C)[10]

  • Centrifuge or filtration device (e.g., syringe filters or filter plates)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[3]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial.[7] It is important to ensure there is enough solid to maintain a saturated solution at equilibrium.[7]

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[10]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a low-binding filter (e.g., 0.45 µm PVDF).[3][10]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute the sample as needed with the appropriate solvent.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method like HPLC-UV or LC-MS.[6] A standard calibration curve must be prepared for accurate quantification.[3]

  • Data Calculation: Calculate the solubility of the compound in the buffer, taking into account the dilution factor. The experiment should be performed in replicate (e.g., triplicate) to ensure reproducibility.[10]

Data Presentation

Quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison between compounds and conditions.

Table 1: Kinetic Solubility Data

Compound IDBuffer SystemFinal DMSO (%)Incubation Time (h)Temperature (°C)Kinetic Solubility (µM)
Compound APBS, pH 7.41225155
Compound BPBS, pH 7.4122525
Compound CPBS, pH 7.41225>200

Table 2: Thermodynamic Solubility Data

Compound IDBuffer SystemIncubation Time (h)Temperature (°C)Analytical MethodThermodynamic Solubility (µg/mL)
Compound APBS, pH 7.44825HPLC-UV120 ± 8
Compound BPBS, pH 7.44825HPLC-UV18 ± 2.5
Compound CPBS, pH 7.44825HPLC-UV215 ± 15

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a compound solubility screening experiment, from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_results Results prep_stock Prepare Compound Stock in DMSO kinetic_assay Kinetic Assay: Add stock to buffer, short incubation (1-2h) prep_stock->kinetic_assay prep_solid Weigh Solid Compound thermo_assay Thermodynamic Assay: Add solid to buffer, long incubation (24-48h) prep_solid->thermo_assay nephelometry Detection: Nephelometry (Light Scattering) kinetic_assay->nephelometry separation Phase Separation: Centrifugation/ Filtration thermo_assay->separation kinetic_data Kinetic Solubility Data (µM) nephelometry->kinetic_data quantification Quantification: HPLC-UV or LC-MS separation->quantification thermo_data Thermodynamic Solubility Data (µg/mL) quantification->thermo_data

Caption: General workflow for kinetic and thermodynamic solubility assays.

References

Application Notes and Protocols for Creating a Pyrazole-Focused Compound Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4][5] The development of pyrazole-focused compound libraries is a critical step in the drug discovery process, enabling the systematic exploration of chemical space around this versatile heterocycle to identify novel drug candidates. These libraries are synthesized using various chemical strategies, ranging from classical methods to modern high-throughput techniques. This document provides detailed application notes and protocols for the creation of pyrazole-focused compound libraries, including data presentation in structured tables and visualizations of key workflows.

Synthetic Methodologies for Pyrazole Library Construction

Several synthetic strategies can be employed to generate diverse pyrazole libraries. The choice of method often depends on the desired substitution pattern, scalability, and available resources. Key methodologies include the Knorr pyrazole synthesis, multicomponent reactions, solid-phase synthesis, and flow chemistry.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, typically involving the condensation of a β-dicarbonyl compound with a hydrazine.[1][2][6]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting β-ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring to precipitate the product.

  • Filter the mixture using a Buchner funnel and wash the collected solid with a small amount of water.

  • Allow the product to air dry.

  • Determine the mass and melting point of the product and calculate the percent yield.

The following table summarizes the yields of various pyrazole synthesis reactions under different conditions.

Synthesis MethodReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Knorr SynthesisEthyl benzoylacetate, Hydrazine hydrateAcetic acid/1-Propanol100°C, 1hHigh[1]
Cyclocondensationα,β-Unsaturated Ketone, PhenylhydrazineAcetic acid/IodineReflux70[7]
MulticomponentAldehyde, Malononitrile, HydrazineSilicotungstic acid60°C, Solvent-freeHigh[8]
Flow ChemistryAcetophenone, DMADMF, HydrazineDMF170°C (step 1), 150°C (step 2)50-90+[9]
Solid-Phase SynthesisResin-supported acetyl acid, Ester, HydrazineVariousStepwise solid-phaseExcellent[10]
Multicomponent Reactions (MCRs)

MCRs offer an efficient approach to building molecular complexity in a single step by combining three or more starting materials.[8][11][12][13] This strategy is highly convergent and ideal for generating large and diverse compound libraries.

This protocol describes a green, catalyst-free synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Water:Ethanol (1:1)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Add a 1:1 mixture of water and ethanol as the solvent.

  • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the high-throughput synthesis of compound libraries.[10][14][15] By anchoring the starting material to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process.

The following diagram illustrates a typical workflow for the solid-phase synthesis of a pyrazole library.

Solid_Phase_Synthesis Resin Solid Support (e.g., Merrifield Resin) Loading Loading of Starting Material Resin->Loading Wash1 Wash Loading->Wash1 Reaction1 Reaction 1 (e.g., Claisen Condensation) Wash1->Reaction1 Wash2 Wash Reaction1->Wash2 Reaction2 Reaction 2 (e.g., Cyclization with Hydrazine) Wash2->Reaction2 Wash3 Wash Reaction2->Wash3 Cleavage Cleavage from Resin Wash3->Cleavage Purification Purification Cleavage->Purification Library Pyrazole Library Purification->Library

Caption: Workflow for solid-phase pyrazole library synthesis.

Flow Chemistry

Flow chemistry offers several advantages for library synthesis, including enhanced reaction control, improved safety, and ease of scalability.[9][16][17][18] Reactions are performed in a continuous stream, allowing for rapid optimization and production.

The table below presents reaction parameters and yields for a two-stage flow synthesis of pyrazoles.[9]

Starting AcetophenoneStep 1 Temp (°C)Step 2 Temp (°C)Residence Time (min)Yield (%)
Acetophenone17015010 (step 1), 2 (step 2)>95
4-Methoxyacetophenone17015010 (step 1), 2 (step 2)>95
4-Chloroacetophenone17015010 (step 1), 2 (step 2)>95
4-Nitroacetophenone17015010 (step 1), 2 (step 2)85

Screening of Pyrazole Compound Libraries

Once a pyrazole library is synthesized, it must be screened for biological activity to identify hit compounds. High-throughput screening (HTS) is a common approach for rapidly evaluating large numbers of compounds.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a general procedure for assessing the antiproliferative activity of a compound library against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, LOVO)

  • Complete cell culture medium

  • Pyrazole compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control wells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of a library of pyrazole compounds against breast (MDA-MB-231) and colorectal (LOVO) cancer cell lines.[19][20]

CompoundIC50 (µg/mL) - MDA-MB-231IC50 (µg/mL) - LOVO
1 > 50> 50
2 25.330.1
3 15.818.2
4 42.138.5
5 12.514.9
6 33.729.4
7 8.58.5

Visualizations of Workflows and Pathways

Logical Relationship of Pyrazole Synthesis Strategies

Synthesis_Strategies A Starting Materials (e.g., Hydrazines, Dicarbonyls) B Classical Methods (e.g., Knorr Synthesis) A->B C Modern Methods A->C G Pyrazole Library B->G D Multicomponent Reactions C->D E Solid-Phase Synthesis C->E F Flow Chemistry C->F D->G E->G F->G

Caption: Overview of pyrazole library synthesis strategies.

Experimental Workflow for Library Synthesis and Screening

Library_Workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_optimization Lead Optimization Synthesis Pyrazole Synthesis (e.g., MCR) Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Integrated workflow for pyrazole library creation and screening.

Signaling Pathway Inhibition by a Pyrazole-Based Kinase Inhibitor

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., VEGFR2) Receptor->Kinase Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based drug.

References

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor regioselectivity in pyrazole synthesis?

The most frequent issue arises from the classical Knorr cyclocondensation reaction when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] This reaction can proceed through two different pathways, where the substituted nitrogen of the hydrazine attacks either of the two carbonyl carbons, leading to a mixture of regioisomers that are often difficult to separate.[1]

Q2: How do steric and electronic effects of the substrates influence regioselectivity?

Steric and electronic factors of both the 1,3-dicarbonyl and the hydrazine are critical.[1][3]

  • Electronic Effects: A significant difference in the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound can direct the nucleophilic attack of the hydrazine, thus favoring one regioisomer. For instance, 1,3-dicarbonyls with a strongly electron-withdrawing group (like CF₃) often show high regioselectivity.[2][4]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the reaction sites, thereby favoring the formation of the less hindered pyrazole isomer.[1][3]

Q3: Can the reaction conditions (pH, solvent) be altered to control the outcome?

Yes, reaction conditions play a pivotal role in directing regioselectivity.

  • pH Control: The pH of the reaction medium can change the nucleophilicity of the hydrazine. Under acidic conditions, the -NH₂ group is protonated, making the substituted -NH group the primary nucleophile. Conversely, under neutral or basic conditions, the more nucleophilic -NH₂ group initiates the attack.[1]

  • Solvent Effects: The choice of solvent can dramatically influence the regioisomeric ratio. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[4] A change from a nonpolar solvent like toluene to a polar one like water can also impact reaction efficiency and product distribution.[5]

Q4: Are there alternative synthetic strategies to avoid regioselectivity issues altogether?

Absolutely. To circumvent the problems of the classical Knorr condensation, several modern methods have been developed:

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors like β-enaminones, where one carbonyl is masked as an enamine, can lock the reaction into a single pathway, leading to excellent regioselectivity.[1]

  • 1,3-Dipolar Cycloadditions: Reactions involving 1,3-dipoles, such as the cycloaddition of sydnones with alkynes or diazo compounds with nitroolefins, provide highly regioselective routes to polysubstituted pyrazoles.[1][6][7]

  • Multi-component Reactions: One-pot, multi-component syntheses can offer high regioselectivity under mild conditions and are operationally simple.[8][9]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Regioselectivity (Obtaining a ~1:1 mixture of isomers) 1. The electronic and steric differences between the two carbonyls in the 1,3-dicarbonyl are insufficient.[1] 2. The reaction conditions (pH, solvent) are not optimized for selectivity.[10]1. Modify Substrates: Introduce a bulky group or a potent electron-withdrawing group (e.g., CF₃) on one side of the 1,3-dicarbonyl.[1] 2. Adjust pH: Run the reaction under strongly acidic conditions (e.g., acetic acid or HCl in the solvent) to favor attack by the substituted nitrogen of the hydrazine.[1] 3. Change Solvent: Experiment with fluorinated alcohols (TFE, HFIP) which can enhance selectivity.[4]
Inconsistent Regioisomeric Ratio Between Batches 1. Minor variations in starting material purity. 2. Inconsistent reaction temperature or concentration. 3. Autocatalytic reaction pathways are sensitive to initial conditions.[10]1. Ensure Purity: Use highly purified starting materials. 2. Standardize Conditions: Strictly control temperature, reaction time, and the ratio of reactants.[10] 3. Consider a Buffered System: If pH is a critical factor, use a buffer to maintain consistent acidity.
Desired Regioisomer is the Minor Product The inherent reactivity of the substrates favors the undesired isomer under standard conditions.1. Reverse the Reaction Sequence: Instead of reacting the dicarbonyl with hydrazine, first form a hydrazone at the desired carbonyl, then cyclize. This can be achieved by using a surrogate like an enaminone.[1] 2. Employ a Different Synthetic Route: Switch to a method known to produce the complementary regioisomer, such as a 1,3-dipolar cycloaddition with specifically chosen precursors.[1][6]
Difficulty Separating Regioisomers The isomers have very similar physical properties (polarity, boiling point, solubility).[1]1. Derivatization: If possible, derivatize the mixture to introduce a functional group that significantly alters the properties of one isomer, facilitating separation. 2. Alternative Purification: Explore advanced chromatographic techniques or recrystallization from a different solvent system. 3. Re-evaluate Synthesis: It is often more efficient to improve the regioselectivity of the synthesis itself rather than attempting a difficult separation.[1]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting poor regioselectivity in pyrazole synthesis.

G Start Problem: Mixture of Regioisomers CheckSubstrate Analyze Substrate Steric/Electronic Bias Start->CheckSubstrate CheckConditions Analyze Reaction Conditions (pH, Solvent) Start->CheckConditions SufficientBias Is Bias Sufficient? CheckSubstrate->SufficientBias OptimalConditions Are Conditions Optimal? CheckConditions->OptimalConditions ModifyConditions Solution: Modify Conditions (e.g., change solvent to TFE, adjust pH) CheckConditions->ModifyConditions Optimize SufficientBias->OptimalConditions Yes ModifySubstrate Solution: Modify Substrates (e.g., add CF3, t-Bu) SufficientBias->ModifySubstrate No AlternativeRoute Solution: Use Alternative Synthetic Route (e.g., Enaminone, Cycloaddition) OptimalConditions->AlternativeRoute No Success Success: Improved Regioselectivity OptimalConditions->Success Yes ModifySubstrate->Success ModifyConditions->Success AlternativeRoute->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Key Experimental Protocols

Protocol 1: Improving Regioselectivity using a Fluorinated Alcohol Solvent

This protocol is adapted from studies showing that fluorinated alcohols can significantly improve the regioselectivity of the reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone.[4]

Objective: To synthesize the major regioisomer of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione in TFE in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to isolate the major regioisomer.

Expected Outcome: The use of TFE as a solvent dramatically favors the formation of the isomer where the N-methyl group is adjacent to the phenyl substituent, with regioisomeric ratios often exceeding 19:1, compared to ratios of ~2:1 when using ethanol.[4]

Protocol 2: Regioselective Synthesis using a β-Enaminone Surrogate

This protocol avoids the regioselectivity issue by using a β-enaminone, which directs the cyclization to a single product.[1]

Objective: To synthesize a 1,3,4-trisubstituted pyrazole without regioisomeric byproducts.

Materials:

  • Ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate (1.0 eq)

  • Methylhydrazine (1.0 eq)

  • Diethyl ether or Methanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate in diethyl ether.

  • Add methylhydrazine to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization or chromatography if necessary.

Expected Outcome: This method typically yields the 1,3,4-substituted pyrazole with high regioselectivity (>95%). In contrast, reacting the parent 1,3-dicarbonyl (ethyl acetoacetate) directly with methylhydrazine in methanol would yield a mixture of isomers.[11]

Data Presentation: Solvent Effects on Regioselectivity

The table below summarizes quantitative data on the effect of different solvents on the regioisomeric ratio for the reaction of methylhydrazine with 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

SolventTemperature (°C)Reaction Time (h)Regioisomeric Ratio (A:B)aReference
Ethanol (EtOH)Reflux42.3 : 1[4]
2,2,2-Trifluoroethanol (TFE)Reflux419 : 1[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux4>50 : 1[4]
MethanolNot specifiedNot specified3.2 : 1[11]
Diethyl EtherNot specifiedNot specified1 : 3.2[11]

aRatio corresponds to the isomer with the N-methyl group adjacent to the aryl ring (A) versus the trifluoromethyl ring (B).

Visualizing the Reaction Pathway

This diagram illustrates the two competing pathways in the Knorr synthesis with an unsymmetrical dicarbonyl, which leads to a mixture of products.

G Reactants Unsymmetrical 1,3-Dicarbonyl + R'-NHNH2 PathA Pathway A Attack at C1 Reactants->PathA PathB Pathway B Attack at C3 Reactants->PathB HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA Cyclization HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB Cyclization ProductA Regioisomer A HydrazoneA->ProductA Cyclization ProductB Regioisomer B HydrazoneB->ProductB Cyclization

Caption: Competing reaction pathways in Knorr pyrazole synthesis.

References

Technical Support Center: Side-Product Analysis in Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating common side-products encountered during piperidine coupling reactions.

Frequently Asked Questions (FAQs)

Over-alkylation/Over-arylation

Q1: I am observing significant amounts of a di-alkylated or di-arylated piperidine side-product in my N-alkylation or Buchwald-Hartwig amination reaction. What are the common causes and how can I minimize it?

A1: Over-alkylation, leading to the formation of a quaternary ammonium salt or a di-substituted product in the case of piperazine, is a common side reaction.[1] The primary reasons for this are the increased nucleophilicity of the newly formed tertiary amine compared to the starting secondary amine and the reaction conditions.[2]

Troubleshooting Guide for Over-alkylation/Over-arylation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a large excess of the piperidine starting material relative to the alkylating or arylating agent can statistically favor mono-substitution.[3]

  • Slow Addition: Adding the alkylating or arylating agent slowly and at a controlled rate to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product reacting further.[4]

  • Choice of Base: The choice of base can significantly impact the extent of di-alkylation. Weaker, non-nucleophilic bases are often preferred. For instance, in some cases, using a weaker base can help avoid the formation of unwanted side-products.[5]

  • Solvent and Temperature: The reaction solvent and temperature can influence the relative rates of the desired mono-alkylation and the undesired di-alkylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to screen different solvents.[6]

  • Flow Chemistry: For challenging cases, consider using flow chemistry. The precise control over stoichiometry and reaction time in a continuous flow setup can significantly suppress over-alkylation.[4]

Data on the Effect of Base on Di-alkylation (Illustrative):

Alkylating AgentPiperidine DerivativeBaseMono-alkylation YieldDi-alkylation YieldReference
Benzyl BromidePiperazineK2CO3HighLow[1]
Benzyl BromidePiperazineNaHLowerHigher[1]
Alkyl IodidePiperazinePyridine (as solvent and base)~70-80%Not distilled[4]

Note: Specific yields are highly dependent on the full scope of reaction conditions.

N-Oxidation

Q2: My reaction mixture shows a significant peak corresponding to the mass of my desired product plus 16 amu. Is this an N-oxide, and how can I prevent its formation?

A2: Yes, an increase of 16 amu is a strong indication of N-oxide formation. Piperidine N-oxides can form when the reaction is exposed to oxidizing agents or even atmospheric oxygen under certain conditions, particularly at elevated temperatures.[7] N-oxides can sometimes be mistaken for the desired product in crude analyses but are often less active or have different pharmacological profiles.[8]

Troubleshooting Guide for N-Oxidation:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if the reaction requires elevated temperatures.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • Choice of Oxidant (if applicable): If your reaction sequence involves an oxidation step, the choice of oxidant can influence the degree of N-oxidation. For instance, meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2) are common oxidants that can lead to N-oxide formation.[9] The stereoselectivity of N-oxidation can differ between these two reagents.[9][10]

  • Reaction Temperature and Time: Minimize reaction temperature and time where possible, as prolonged exposure to heat can promote oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to suppress oxidation, but this should be evaluated on a case-by-case basis to ensure it doesn't interfere with the desired reaction.

Comparison of Oxidizing Agents for N-Oxide Formation:

AmineOxidizing AgentN-Oxide YieldCommentsReference
Fused Heterocyclic Pyrimidine50% H2O2 / Acetic Anhydride63%Reaction at 50°C.[11]
Fused Heterocyclic Pyrimidinem-CPBA70%Reaction at reflux in acetonitrile.[11]
N-methylpiperidine derivativesH2O2VariesStereoselectivity is highly dependent on substituents.[9]
N-methylpiperidine derivativesm-CPBAVariesGenerally shows a higher preference for axial attack.[9]

Other Side Reactions

Q3: I am observing unexpected side-products that are not due to over-alkylation or N-oxidation. What other side reactions can occur with piperidines?

A3: While less common under standard coupling conditions, other side reactions can occur:

  • Ring-Opening: The piperidine ring is generally stable, but ring-opening can be induced under specific conditions, such as through electrochemical oxidation or with certain reagents like chloroformates.[12][13] This is typically not a concern in standard N-alkylation or N-arylation reactions but is something to be aware of if unusual reagents or conditions are employed.

  • Elimination Reactions: If the piperidine ring or the coupling partner has appropriate leaving groups, elimination reactions can compete with the desired substitution.

  • Reactions with Solvents: Some solvents, like DMSO, can participate in side reactions at high temperatures, especially in the presence of strong bases or electrophiles.[6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Start->Analyze Identify Identify Side-Products (Mass, Fragmentation, Chemical Shifts) Analyze->Identify Overalkylation Over-alkylation/arylation? Identify->Overalkylation N_Oxidation N-Oxidation? Overalkylation->N_Oxidation No Troubleshoot_Overalkylation Troubleshoot Over-alkylation: - Adjust Stoichiometry - Slow Addition - Change Base/Solvent/Temp Overalkylation->Troubleshoot_Overalkylation Yes Other Other Side-Products? N_Oxidation->Other No Troubleshoot_N_Oxidation Troubleshoot N-Oxidation: - Inert Atmosphere - Degas Solvents - Lower Temperature N_Oxidation->Troubleshoot_N_Oxidation Yes Troubleshoot_Other Investigate Other Reactions: - Ring-Opening? - Elimination? - Solvent Reactivity? Other->Troubleshoot_Other Yes Optimize Optimize Reaction Conditions Other->Optimize No (Reaction is Clean) Troubleshoot_Overalkylation->Optimize Troubleshoot_N_Oxidation->Optimize Troubleshoot_Other->Optimize

Experimental Protocols

HPLC-UV Method for Quantification of Piperidine and N-Alkylpiperidine

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • The exact gradient or isocratic conditions will depend on the specific analytes. A common starting point is a gradient from 10% B to 90% B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of mobile phase A or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: 210 nm or another appropriate wavelength depending on the chromophores present in the molecules.

  • Quantification:

    • Prepare calibration standards of piperidine and the expected N-alkylpiperidine product of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration for each standard.

    • Determine the concentration of the analyte and side-product in the reaction sample by comparing their peak areas to the calibration curve.

GC-MS Method for Impurity Profiling

This protocol is a general guideline for the analysis of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of the analytes.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven temperature program: Initial temperature of 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C, and hold for 5-10 minutes. This program will need to be optimized for the specific mixture.[14]

    • Injection mode: Split or splitless, depending on the concentration of the analytes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) for identification.

    • For unknown impurities, interpret the fragmentation pattern to propose a structure.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified side-product or crude mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • For N-alkylpiperidines, look for characteristic signals for the piperidine ring protons, typically in the range of 1.4-3.0 ppm.

    • The formation of a quaternary ammonium salt will cause a significant downfield shift of the protons adjacent to the nitrogen atom.

  • ¹³C NMR Analysis:

    • Acquire a standard ¹³C NMR spectrum.

    • The chemical shifts of the piperidine ring carbons can provide information about substitution patterns.[15]

    • N-oxidation also has a predictable effect on the chemical shifts of the ring carbons.[15]

  • 2D NMR Experiments:

    • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity and confirm the structure of the side-product.

References

Recrystallization methods for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the recrystallization of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for a novel pyrazole derivative?

A1: The first step is to determine the solubility of your compound in a range of solvents at both room temperature and the solvent's boiling point. An ideal solvent will dissolve the pyrazole derivative poorly at low temperatures but show high solubility at elevated temperatures. Small-scale solubility tests with a few milligrams of your compound in solvents like ethanol, methanol, ethyl acetate, acetone, and water are recommended.

Q2: Can I use a solvent mixture for recrystallization?

A2: Yes, solvent mixtures (or solvent pairs) are very effective, especially when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the pyrazole is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble. Common pairs include ethanol-water, methanol-ethyl acetate, and ethyl acetate-hexanes.[1][2] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which it is reheated to clarify and then cooled.[2]

Q3: My pyrazole derivative is basic. Are there any special considerations?

A3: For pyrazole derivatives with basic functional groups, purification can sometimes be achieved by forming an acid addition salt.[3] The crude pyrazole is dissolved in a suitable organic solvent and treated with an acid (like HCl or H₂SO₄) to form the salt, which may have better crystallization properties.[3][4] This salt can then be recrystallized. For compounds that are sensitive to silica gel, this can be an effective alternative to column chromatography.[5]

Q4: How can I remove colored impurities during recrystallization?

A4: If your pyrazole derivative is contaminated with colored, high-molecular-weight impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid upon cooling.[6][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the compound is highly impure.[7] To prevent this, try using a larger volume of solvent, or switch to a lower-boiling point solvent. Cooling the solution very slowly can also encourage crystal formation instead of oiling.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of pyrazole derivatives.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form after cooling. 1. Too much solvent was used. The solution is not supersaturated.[6] 2. The solution cooled too quickly. Nucleation did not occur. 3. Supersaturation without nucleation. Crystals need a surface to begin growing.[6]1. Reduce solvent volume. Gently heat the solution to boil off some of the solvent and attempt to cool again.[6] 2. Induce crystallization. Scratch the inner wall of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound if available.[6] 3. Cool slowly, then rapidly. Allow the flask to cool slowly to room temperature first, then place it in an ice-water bath.
The compound "oils out" instead of crystallizing. 1. High impurity level. Impurities can significantly depress the melting point.[7] 2. Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of the solute. 3. Solution cooled too rapidly. 1. Re-dissolve and adjust. Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a pair) and re-cool very slowly.[6][7] 2. Change solvents. Select a solvent with a lower boiling point. 3. Purify further. If oiling persists, the compound may require another purification method (e.g., column chromatography) before a final recrystallization.
Crystal yield is very low. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[7] 2. Premature crystallization. The product crystallized on the filter paper during hot filtration. 3. Excessive washing. Too much cold solvent was used to wash the final crystals, re-dissolving some of the product.1. Concentrate the mother liquor. Reduce the volume of the filtrate by boiling and cool it again to recover a second crop of crystals. 2. Ensure hot filtration is done quickly. Use a pre-heated funnel and flask, and keep the solution hot. 3. Use minimal, ice-cold solvent for washing. Ensure the wash solvent is thoroughly chilled and use only enough to rinse away surface impurities.
Crystals form too quickly and are very fine. 1. Solution is too concentrated. 2. Cooling is too rapid. This traps impurities within the crystal lattice.[7]1. Re-dissolve and dilute. Reheat the flask, add 5-10% more solvent to the solution, and allow it to cool more slowly.[7] 2. Insulate the flask. Allow the flask to cool to room temperature on a surface that does not draw heat away quickly (e.g., a cork ring or paper towels) before moving to an ice bath.[7]

Experimental Protocols & Data

General Recrystallization Protocol
  • Solvent Selection: Place ~20-30 mg of the crude pyrazole derivative into a test tube. Add a potential solvent dropwise at room temperature, vortexing after each addition. If the solid is insoluble or sparingly soluble, heat the mixture in a water or sand bath to the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot but not at room temperature.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For a final drying step, transfer the crystals to a watch glass or place them in a vacuum oven.[8]

Common Solvents for Pyrazole Derivatives
Solvent / MixtureClassNotesCommon Use Cases
EthanolProtic, PolarA very common and effective first choice for many pyrazole derivatives.[2][5][9]General purpose purification.
MethanolProtic, PolarSimilar to ethanol but with a lower boiling point.[1][10]For pyrazoles with good solubility in alcohols.
Ethyl AcetateAprotic, PolarOften used in combination with a non-polar solvent like hexanes.[1][11]Effective for compounds of intermediate polarity.
AcetoneAprotic, PolarA strong solvent, useful for dissolving less soluble compounds.[3][11]Often used for pyrazolone derivatives.[11]
WaterProtic, Very PolarUseful for highly polar or salt-form pyrazoles.[3][12]Can be difficult to remove but yields very pure products when successful.[12]
Ethanol/WaterMixedA versatile mixture where solubility can be finely tuned.[2][5]For pyrazoles soluble in hot ethanol but insoluble in water.
Ethyl Acetate/HexanesMixedGood for compounds that are too soluble in pure ethyl acetate.[2]Standard choice for purifying less polar products.

Visualizations

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation start Start with Crude Pyrazole Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Perform Hot Filtration (Optional) charcoal->hot_filter Yes cool Cool Solution Slowly to Form Crystals charcoal->cool No hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry the Purified Crystals wash->dry end Pure Pyrazole Derivative dry->end

Caption: Standard experimental workflow for the recrystallization of pyrazole derivatives.

Troubleshooting_Tree problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Compound Oils Out problem->oiling_out low_yield Yield is Low problem->low_yield cause_solvent Cause: Too Much Solvent no_crystals->cause_solvent Is solution clear? cause_nucleation Cause: No Nucleation no_crystals->cause_nucleation Is solution clear? cause_impurity Cause: High Impurity / Low MP oiling_out->cause_impurity low_yield->cause_solvent Filtrate is large volume? cause_wash Cause: Excessive Washing low_yield->cause_wash Washed extensively? sol_boil Solution: Boil Off Excess Solvent cause_solvent->sol_boil sol_recover Solution: Concentrate Mother Liquor cause_solvent->sol_recover sol_scratch Solution: Scratch Flask or Add Seed Crystal cause_nucleation->sol_scratch sol_reheat Solution: Reheat, Add More Solvent, Cool Slowly cause_impurity->sol_reheat cause_wash->sol_recover

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenges of poor pyrazole compound solubility in aqueous media.

Introduction

Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] However, their often hydrophobic nature leads to limited aqueous solubility, which can adversely affect bioavailability, efficacy, and the feasibility of in vitro and in vivo testing.[4][5][6] This support center outlines common solubilization challenges and provides practical strategies and protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyrazole compounds poorly soluble in water?

A1: The limited water solubility of pyrazole compounds often stems from their non-polar character and strong intermolecular forces in their crystalline state.[4][7] The five-membered heterocyclic ring, while containing nitrogen atoms, can be part of a larger, more hydrophobic structure, making it less favorable for interactions with polar water molecules.[4]

Q2: What is the first step I should take when a pyrazole compound shows poor solubility?

A2: A simple first step is to assess the compound's pH-dependent solubility. Many pyrazole derivatives have ionizable groups. Modifying the pH of the aqueous medium with acidic or basic excipients can significantly alter the charge state of the molecule and improve solubility.[8][9][10] This is often the most straightforward and cost-effective initial approach.

Q3: What are cosolvents, and when should I use them?

A3: Cosolvents are organic solvents mixed with water to increase the solubility of non-polar compounds. Common examples include ethanol, methanol, propylene glycol (PG), and polyethylene glycol (PEG).[4][11] They are useful for early-stage in vitro experiments but may be less suitable for in vivo applications due to potential toxicity.[5]

Q4: Can changing the physical form of my compound help?

A4: Yes. Converting the drug from a stable crystalline form to a higher-energy amorphous form can dramatically increase its apparent solubility and dissolution rate.[5][7] This is the principle behind amorphous solid dispersions.

Q5: What is a solid dispersion?

A5: A solid dispersion is a system where the drug (in this case, the pyrazole compound) is dispersed, often at a molecular level, within an inert carrier, typically a hydrophilic polymer.[5][12] This technique prevents the drug from recrystallizing and presents it in a more readily dissolvable form.[13]

Troubleshooting Guide

This section provides a systematic approach to selecting a solubility enhancement strategy. The choice depends on the physicochemical properties of your pyrazole compound and the requirements of your experiment.

G cluster_input Start Here cluster_screening Initial Screening cluster_strategies Solubilization Strategies cluster_considerations Key Considerations start Poorly Soluble Pyrazole Compound pka Compound has ionizable groups (pKa)? start->pka ph_mod pH Modification (Use of Buffers/Excipients) pka->ph_mod  Yes thermal Is the compound thermally stable? pka->thermal  No cosolvent Cosolvency (e.g., DMSO, PEG, Ethanol) Good for in-vitro complexation Complexation (e.g., Cyclodextrins) solid_disp Solid Dispersions (Polymer-based) nanotech Nanotechnology (Nanoparticles, Liposomes) prodrug Prodrug Approach (Chemical Modification) thermal->solid_disp No (Avoid HME, use Spray Drying) dev_stage What is the development stage? thermal->dev_stage Yes dev_stage->cosolvent Early (In-vitro) dev_stage->complexation Pre-clinical/ Clinical dev_stage->prodrug Advanced/ Requires Synthesis

Caption: A decision-making workflow for selecting a pyrazole solubilization strategy.

Specific Troubleshooting Questions

Q: My compound is not ionizable, or pH modification was ineffective. What's next? A: If pH modification fails, consider complexation with cyclodextrins or creating an amorphous solid dispersion.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate the poorly soluble pyrazole molecule, forming an "inclusion complex" that is water-soluble.[15][16]

  • Solid Dispersions: This is a robust technique for oral drug formulations.[12] It involves dissolving the drug and a polymer carrier in a common solvent and then removing the solvent, or melting the drug and polymer together.[17][18]

Q: How do I choose between different solid dispersion preparation methods? A: The choice depends on the thermal stability of your compound and the desired scale.

  • Solvent Evaporation/Spray Drying: Suitable for heat-sensitive compounds. Spray drying is highly scalable and allows for precise control over particle characteristics.[13][19]

  • Hot-Melt Extrusion (HME): A solvent-free method suitable for thermally stable compounds. It is an efficient and continuous process for manufacturing.[19][20]

Q: When should I consider more advanced techniques like nanotechnology or prodrugs? A: These strategies are typically employed when other methods are insufficient or for specific delivery requirements.

  • Nanotechnology: Techniques like creating nanoparticles or liposomes can enhance solubility and may offer advantages in targeted delivery or altering pharmacokinetics.[21][22][23]

  • Prodrugs: This involves chemically modifying the pyrazole compound to attach a hydrophilic promoiety.[24][25] The resulting prodrug is more soluble and is converted back to the active parent drug in the body.[26][27] This approach requires significant synthetic chemistry effort but can increase solubility by several orders of magnitude.[24]

Quantitative Data on Solubility Enhancement

The effectiveness of various solubilization techniques can vary significantly based on the specific pyrazole compound and the excipients used. The table below summarizes reported improvements.

TechniqueCarrier/MethodCompound TypeReported Solubility EnhancementCitations
pH Modification Meglumine, Sodium CarbonateTelmisartan (contains imidazole, similar to pyrazole)Up to 5-fold increase in dissolution rate[28]
Inclusion Complex Beta-Cyclodextrin (β-CD)3-amino-5-methyl pyrazoleFormation of 1:1 complex with Kstability of 1.1x10⁴ M⁻¹[15]
Solid Dispersion Apinovex™ Polymers (Polyacrylic acid)BCS Class II/IV APIsEnables high drug loading (up to 80%)[29][30]
Nanotechnology Dendrimer EncapsulationInsoluble Bioactive PyrazoleEnabled reliable antimicrobial assays[6][21]
Prodrug Approach Phosphate ProdrugPropofol>70-fold increase[24]
Prodrug Approach 2'-O-isoform modificationTaxoids4000-fold increase[24]
Specialty Excipient Apisolex™ PolymersHydrophobic APIsUp to 50,000-fold increase[29]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted from methods described for forming inclusion complexes with poorly soluble compounds.[15]

Objective: To enhance the aqueous solubility of a pyrazole compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • Pyrazole compound

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent for the pyrazole)

  • Magnetic stirrer with heating plate

  • Vacuum filtration apparatus

  • Drying oven or desiccator

Methodology:

  • Determine Stoichiometry: A 1:1 molar ratio of Pyrazole:β-CD is a common starting point.[15] Calculate the required mass of each component.

  • Dissolve β-CD: In a beaker, dissolve the calculated amount of β-CD in deionized water with gentle heating (e.g., 50-60°C) and stirring.

  • Dissolve Pyrazole: In a separate small vial, dissolve the pyrazole compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation: Slowly add the pyrazole solution dropwise to the aqueous β-CD solution under continuous stirring.

  • Precipitation: Continue stirring the mixture for several hours (e.g., 4-6 hours) and then let it cool down slowly to room temperature, followed by refrigeration (e.g., 4°C) overnight to facilitate the precipitation of the complex.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization: Confirm complex formation using techniques like DSC, FT-IR, or NMR.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a common lab-scale method for producing solid dispersions.[17][18]

Objective: To improve the dissolution rate of a pyrazole compound by converting it into an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • Pyrazole compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the drug and polymer (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or a flat-bottom dish in a fume hood

  • Mortar and pestle

  • Sieves

Methodology:

G start Start step1 1. Co-dissolution Dissolve pyrazole compound and polymer (e.g., 1:4 w/w) in a common solvent. start->step1 step2 2. Solvent Evaporation Remove the solvent using a rotary evaporator to form a thin film. step1->step2 step3 3. Further Drying Place the product under vacuum for 24h to remove residual solvent. step2->step3 step4 4. Size Reduction Scrape the solid mass. Pulverize using a mortar and pestle. step3->step4 step5 5. Sieving Pass the powder through a sieve to obtain a uniform particle size. step4->step5 end Amorphous Solid Dispersion Powder step5->end

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

  • Co-dissolution: Weigh the pyrazole compound and the selected polymer (a common starting drug-to-polymer ratio is 1:1 to 1:4 by weight). Dissolve both components completely in a suitable common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a clear, solvent-free film is formed on the flask wall.[17]

  • Drying: Further dry the solid film under vacuum for 12-24 hours to ensure complete removal of any residual solvent.

  • Size Reduction: Carefully scrape the dried film from the flask. The resulting solid mass should be crushed and pulverized using a mortar and pestle to obtain a fine powder.[17]

  • Sieving and Storage: Pass the powder through a sieve to ensure a uniform particle size. Store the final product in a desiccator to prevent moisture absorption, which could induce recrystallization.

  • Characterization: Use PXRD to confirm the amorphous nature of the drug in the dispersion and perform dissolution testing to quantify the improvement.

References

Technical Support Center: Optimization of Catalyst Loading for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for piperidine synthesis?

A1: Piperidine is most commonly synthesized through the hydrogenation of pyridine.[1][2] A variety of transition metal catalysts are effective for this transformation, including:

  • Nickel-based catalysts: Raney Nickel and nickel silicide are used, often requiring high temperatures (170-200°C).[2][3]

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a versatile catalyst that can be used under various conditions, sometimes even at ambient temperatures.[4][5][6]

  • Rhodium-based catalysts: Rhodium on carbon (Rh/C) is effective for the complete hydrogenation of aromatic rings, including pyridines.[6]

  • Iridium-based catalysts: Iridium complexes are particularly useful for the stereoselective hydrogenation of substituted pyridines.[4]

  • Ruthenium-based catalysts: Both homogeneous and heterogeneous ruthenium catalysts have been developed for pyridine hydrogenation.[3][4]

  • Molybdenum disulfide: This catalyst is often used in industrial-scale production of piperidine from pyridine.[1]

Q2: What factors influence the optimal catalyst loading?

A2: The optimal catalyst loading is a critical parameter that can be influenced by several factors, including:

  • Catalyst Activity and Type: Highly active catalysts may require lower loadings. The nature of the metal, its support, and the presence of ligands all affect activity.[7][8]

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the required catalyst amount. For instance, higher temperatures and pressures might allow for lower catalyst loadings or shorter reaction times.[9][10]

  • Substrate Concentration and Purity: The concentration of the pyridine derivative and the presence of impurities can affect catalyst performance and may necessitate adjustments to the loading.

  • Desired Reaction Rate: Higher catalyst loadings generally lead to faster reaction rates.[8] However, this must be balanced against cost and the potential for side reactions.

  • Reactor Type and Mixing: The efficiency of mixing in the reactor can influence the accessibility of the catalyst's active sites to the reactants, thereby affecting the optimal loading.[7][11]

Q3: What is a typical starting range for catalyst loading in a new piperidine synthesis experiment?

A3: For laboratory-scale synthesis, a good starting point for catalyst loading often falls between 1-10 mol% for homogeneous catalysts or 1-10 wt% (relative to the substrate) for heterogeneous catalysts like Pd/C. For instance, in some organocatalytic reactions, reducing the catalyst loading from 5 mol% to 2.5 mol% was successful, albeit with longer reaction times.[12] It is crucial to perform a systematic optimization study to determine the ideal loading for your specific substrate and reaction conditions.

Troubleshooting Guide

Q1: My piperidine synthesis reaction shows low conversion or yield. What are the potential causes and how can I troubleshoot this?

A1: Low conversion or yield can stem from several issues. A systematic approach to troubleshooting is recommended.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve complete conversion in a reasonable timeframe.

    • Solution: Incrementally increase the catalyst loading (e.g., in 2 wt% or mol% steps) to see if the yield improves. Monitor the reaction progress over time.

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution: Ensure the catalyst is fresh and has been handled and stored correctly (e.g., under an inert atmosphere for pyrophoric catalysts). Consider catalyst poisoning by impurities in the substrate or solvent. Purifying the starting materials may be necessary.

  • Suboptimal Reaction Conditions: The temperature or pressure may be too low.

    • Solution: Gradually increase the reaction temperature and/or hydrogen pressure, while carefully monitoring for side product formation.

  • Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the interaction between the catalyst, substrate, and hydrogen.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Poor selectivity often results from overly harsh reaction conditions or a non-optimal catalyst.

  • High Catalyst Loading: An excessive amount of catalyst can sometimes promote side reactions.[7]

    • Solution: Try reducing the catalyst loading. This may require a longer reaction time, but can significantly improve selectivity.

  • High Temperature or Pressure: Elevated temperatures and pressures can lead to over-reduction or other undesired transformations.

    • Solution: Attempt the reaction under milder conditions by lowering the temperature and/or pressure.

  • Incorrect Catalyst Choice: The chosen catalyst may not be the most selective for your specific substrate.

    • Solution: Screen a variety of catalysts. For example, while a highly active catalyst like Raney Nickel might be effective, a palladium or rhodium catalyst might offer better selectivity for certain substituted pyridines.[4][6]

Q3: The reaction rate is very slow. What steps can I take to accelerate it?

A3: A slow reaction rate can make a process impractical. Several factors can be adjusted to increase the rate.

  • Increase Catalyst Loading: A higher concentration of catalyst generally leads to a faster reaction.[8]

    • Solution: Systematically increase the catalyst loading and monitor the impact on reaction time.

  • Increase Temperature and Pressure: Reaction kinetics are typically enhanced at higher temperatures and pressures.

    • Solution: Cautiously increase the temperature and/or hydrogen pressure. Be mindful of the potential impact on selectivity and safety.

  • Change the Solvent: The solvent can influence the solubility of reactants and the interaction with the catalyst.

    • Solution: Experiment with different solvents to find one that may improve the reaction rate.

Catalyst Performance Data

Catalyst SystemSubstrateKey ConditionsYieldSelectivityReference
Pd/C Pyridine DerivativesAmbient TemperatureGood to ExcellentHigh[4]
Raney-Ni Pyridine170-200°CGoodHigh[2][13]
Rh/C (10%) Pyridines80°C, 5 atm H₂GoodHigh[6]
Iridium(I) complex 2-substituted pyridinium saltsAsymmetric HydrogenationHighHigh (enantioselectivity)[4]
Ruthenium (heterogeneous) Multi-substituted pyridinesDiastereoselective cis-hydrogenationHighHigh (cis-selectivity)[3]
Molybdenum disulfide PyridineIndustrial ProductionHighHigh[1]

Experimental Protocols

Protocol: Optimization of Catalyst Loading for Piperidine Synthesis via Pyridine Hydrogenation

This protocol outlines a general procedure for determining the optimal catalyst loading for the hydrogenation of a pyridine derivative using a heterogeneous catalyst like Palladium on Carbon (Pd/C).

1. Materials and Equipment:

  • Pyridine derivative (substrate)

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar, pressure gauge, and temperature control

  • Hydrogen gas source

  • Inert gas (e.g., nitrogen or argon) for purging

  • Analytical equipment for reaction monitoring (e.g., GC-MS, HPLC, or NMR)

2. Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Substrate and Solvent Addition: Add the pyridine derivative and the solvent to the reactor.

  • Inert Gas Purge: Seal the reactor and purge with an inert gas (nitrogen or argon) 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the desired amount of catalyst. For an initial screening, you might test a range of loadings (e.g., 1 wt%, 2.5 wt%, 5 wt%, and 10 wt% relative to the substrate).

  • Hydrogen Purge: Purge the reactor with hydrogen gas 3-5 times.

  • Reaction Initiation: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reactor to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. At set time intervals, carefully take small aliquots of the reaction mixture (if the reactor setup allows) to analyze for substrate conversion and product formation.

  • Reaction Completion and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous catalyst.

  • Product Isolation and Analysis: Remove the solvent under reduced pressure. Analyze the crude product for yield and purity using appropriate analytical techniques.

3. Optimization:

  • Compare the results from the different catalyst loadings. The optimal loading will be the lowest amount of catalyst that provides a high yield and selectivity within a practical reaction time.

  • Further optimization can be performed by varying other parameters such as temperature, pressure, and solvent in conjunction with the catalyst loading.

Visualizations

Experimental_Workflow_for_Catalyst_Loading_Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactor Prepare Reactor add_substrate Add Substrate & Solvent prep_reactor->add_substrate purge_inert Purge with Inert Gas add_substrate->purge_inert add_catalyst Add Catalyst purge_inert->add_catalyst purge_h2 Purge with H2 add_catalyst->purge_h2 Start Reaction Phase pressurize Pressurize & Heat purge_h2->pressurize monitor Monitor Reaction pressurize->monitor workup Cool, Vent & Purge monitor->workup Reaction Complete filter_catalyst Filter Catalyst workup->filter_catalyst isolate_product Isolate & Analyze Product filter_catalyst->isolate_product optimize Optimize Loading isolate_product->optimize Troubleshooting_Guide start Problem Encountered low_yield Low Yield / Conversion? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No increase_loading Increase Catalyst Loading low_yield->increase_loading Yes slow_rate Slow Reaction Rate? poor_selectivity->slow_rate No reduce_loading Reduce Catalyst Loading poor_selectivity->reduce_loading Yes increase_loading_rate Increase Catalyst Loading slow_rate->increase_loading_rate Yes end Problem Resolved slow_rate->end No check_catalyst Check Catalyst Activity / Purity increase_loading->check_catalyst increase_conditions Increase Temp / Pressure check_catalyst->increase_conditions increase_conditions->end reduce_conditions Reduce Temp / Pressure reduce_loading->reduce_conditions screen_catalysts Screen Different Catalysts reduce_conditions->screen_catalysts screen_catalysts->end increase_conditions_rate Increase Temp / Pressure increase_loading_rate->increase_conditions_rate change_solvent Change Solvent increase_conditions_rate->change_solvent change_solvent->end

References

Preventing racemization during chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent racemization during their synthetic endeavors. Chiral piperidines are crucial building blocks in numerous pharmaceuticals, and maintaining their stereochemical integrity is paramount for efficacy and safety.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during chiral piperidine synthesis that can lead to a loss of enantiomeric purity. By identifying the potential causes, researchers can implement effective solutions to maintain or enhance the desired stereochemistry of their products.

Problem Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) or enantiomeric ratio (er) in the crude product. Elevated reaction temperature: Higher temperatures can provide enough energy to overcome the activation barrier for racemization, especially if an acidic or basic proton is present alpha to the stereocenter.[1][2]- Lower the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.[1][2][3]- If the reaction is sluggish at lower temperatures, consider a more active catalyst or a longer reaction time.
Inappropriate base or acid: The strength and steric hindrance of a base can significantly influence the rate of proton abstraction, a key step in many racemization pathways.[4] Strong acids can also catalyze racemization through mechanisms like dehydration or reversible ring-opening.[4]- Screen different bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered). For instance, in peptide synthesis, the choice between DIEA, NMM, and collidine can be critical.[5]- For acid-catalyzed reactions, consider using a milder acid or a buffered system.
Unsuitable solvent: The polarity and proticity of the solvent can affect the stability of charged intermediates or transition states involved in racemization.- Conduct a solvent screen. Aprotic solvents are often preferred to minimize proton exchange that can lead to racemization. For example, in an Ir-catalyzed hydrogenation, THF was found to give a higher er than methanol-containing solvent mixtures.[3]
Prolonged reaction time: Extended exposure to reaction conditions, especially at elevated temperatures, can lead to product epimerization.[1]- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.- If racemization is slow, it may be possible to isolate the product with high ee before significant erosion occurs.
Racemization during work-up or purification. Acidic or basic conditions during extraction: Aqueous acidic or basic washes can induce racemization in sensitive compounds.- Use neutral water for extractions if possible.- If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
Silica gel chromatography: The acidic nature of standard silica gel can cause on-column racemization of acid-sensitive compounds.- Use deactivated silica gel (e.g., treated with triethylamine).- Consider alternative purification methods like flash chromatography with neutral alumina, preparative TLC, or crystallization.
Loss of stereochemical purity during protecting group removal. Harsh deprotection conditions: The reagents used to remove protecting groups (e.g., strong acids for Boc removal, strong bases for Fmoc removal) can also cause racemization.[6]- Screen for milder deprotection reagents. For Boc deprotection, weaker acids or shorter reaction times may be effective.[6]- For base-labile protecting groups, consider using a less nucleophilic base or adding a racemization suppressant like HOBt.[7]
Racemization of specific substrates. Substrates prone to enolization/enamine formation: Piperidine precursors with carbonyl groups or other electron-withdrawing groups alpha to the stereocenter are particularly susceptible to racemization via enolate or enamine intermediates.- Choose a synthetic route that avoids such intermediates if possible.- Employ reaction conditions known to favor kinetic control over thermodynamic control.
Sterically unhindered stereocenters: Stereocenters with less steric bulk are more accessible to reagents that can cause racemization.- Introducing a bulky protecting group near the stereocenter can sometimes shield it from epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of racemization in chiral piperidine synthesis?

A1: The most prevalent mechanism involves the deprotonation of a proton alpha to the stereocenter, leading to the formation of a planar, achiral enolate or a related intermediate, followed by non-stereoselective reprotonation.[4] This is particularly common in the presence of bases. Under acidic conditions, racemization can occur through mechanisms such as reversible ring opening or the formation of carbocation intermediates.[4]

Q2: How can I choose the best solvent to minimize racemization?

A2: Solvent choice is highly dependent on the specific reaction. However, a general guideline is to start with aprotic, non-polar solvents and screen for optimal results. In a study on Ir-catalyzed asymmetric hydrogenation of pyridinium salts, THF was found to be superior to solvent mixtures containing protic solvents like methanol, yielding a higher enantiomeric ratio.[3] It is advisable to perform a solvent screen for your specific system to determine the best option.

Q3: Can temperature significantly impact the enantiomeric excess of my product?

A3: Yes, temperature is a critical parameter. In many asymmetric reactions, higher temperatures can lead to a decrease in enantioselectivity.[1][2] For example, in an asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines, increasing the temperature from 80 °C to 100 °C resulted in an erosion of the enantiomeric ratio.[1][2] It is crucial to carefully control and optimize the reaction temperature.

Q4: Are there any additives that can help suppress racemization?

A4: Yes, in certain reactions, particularly those involving the activation of carboxylic acids (which can be a step in some piperidine syntheses), additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or 6-Cl-HOBt can suppress racemization.[5][7] These additives work by forming activated esters that are more reactive towards the desired reaction pathway and less prone to racemization.

Q5: My final product has a slightly lower ee% than the crude product after purification. What could be the cause?

A5: This is a common issue that can arise from on-column racemization during silica gel chromatography. The acidic nature of silica gel can be detrimental to the stereochemical integrity of sensitive compounds. To mitigate this, you can use silica gel that has been neutralized with a base like triethylamine, or opt for a different purification technique such as crystallization, which can sometimes even lead to an enhancement of the enantiomeric excess.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a 2-Alkylpyridinium Salt

This protocol is a generalized procedure based on the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts for the synthesis of enantioenriched piperidines.[3]

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., MeO-BoQPhos) in a degassed solvent (e.g., THF) is prepared.

  • Reaction Setup: The pyridinium salt substrate and an additive (e.g., I₂) are charged into a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor, which is then sealed, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 450-600 psi).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 20-30 °C) for a specified time (e.g., 5-24 hours).

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to yield the enantioenriched piperidine. The enantiomeric ratio is determined by chiral HPLC analysis.

Visualizing Racemization and Prevention Strategies

Workflow for Troubleshooting Racemization

The following diagram illustrates a logical workflow for identifying and addressing issues of racemization during chiral piperidine synthesis.

G cluster_0 cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 start Low ee% Observed cause Identify Potential Cause start->cause temp High Temperature? cause->temp Thermal Effect base Harsh Base/Acid? cause->base Reagent Effect time Long Reaction Time? cause->time Temporal Effect purification Purification Method? cause->purification Post-Reaction Effect lower_temp Lower Temperature temp->lower_temp screen_reagents Screen Bases/Acids base->screen_reagents optimize_time Optimize Time time->optimize_time change_purification Modify Purification purification->change_purification solution Implement Solution end High ee% Achieved solution->end lower_temp->solution screen_reagents->solution optimize_time->solution change_purification->solution G start Planning Chiral Synthesis temp Select Lowest Practical Temperature start->temp solvent Choose Aprotic, Non-polar Solvent temp->solvent base_acid Use Mildest Effective Base/Acid solvent->base_acid monitoring Monitor Reaction Closely base_acid->monitoring workup Plan Neutral Work-up monitoring->workup purification Consider Non-Silica Purification workup->purification execute Execute Experiment purification->execute analyze Analyze ee% execute->analyze success Success analyze->success ee% > 95% troubleshoot Troubleshoot (See Workflow) analyze->troubleshoot ee% < 95%

References

Technical Support Center: Column Chromatography Techniques for Separating Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of pyrazole isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazole isomers?

Separating pyrazole isomers can be challenging due to their similar physicochemical properties. Regioisomers often exhibit very close polarities, making them difficult to resolve on standard silica gel columns. Enantiomers, by definition, have identical physical properties in an achiral environment, necessitating the use of chiral stationary phases (CSPs) for their separation.

Q2: Which type of column chromatography is best for separating pyrazole regioisomers?

For the separation of regioisomers, both normal-phase and reversed-phase chromatography can be effective. Silica gel is a common stationary phase for normal-phase separation, often using solvent systems like ethyl acetate/hexane. Reversed-phase HPLC, typically with a C18 column, can also be employed, particularly for more polar pyrazole derivatives.

Q3: How can I separate pyrazole enantiomers?

Enantiomers of pyrazole derivatives are most commonly separated using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective. The choice of mobile phase, either normal phase (e.g., n-hexane/ethanol) or polar organic mode (e.g., pure methanol, ethanol, or acetonitrile), is crucial for achieving baseline separation.

Q4: My pyrazole isomers are not separating on a silica gel column. What can I do?

If you are experiencing poor separation of regioisomers on silica gel, consider the following:

  • Optimize the mobile phase: A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve resolution.

  • Try a different solvent system: Experiment with different solvent combinations that may offer better selectivity.

  • Use a longer column: Increasing the column length can enhance the separation of closely eluting compounds.

  • Consider a different stationary phase: Alumina or other modified silica gels might provide different selectivity.

  • Employ flash chromatography: This technique can sometimes provide better separation for closely related isomers compared to gravity column chromatography.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the column chromatography of pyrazole isomers.

Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of regioisomers - Inappropriate mobile phase polarity. - Co-elution of isomers. - Column overloading.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. - Use a shallower solvent gradient during elution. - Reduce the amount of sample loaded onto the column. - Try a different stationary phase (e.g., alumina).
Peak tailing for pyrazole isomers - Compound interacting strongly with active sites on the silica gel. - Presence of acidic or basic functionalities in the pyrazole isomers.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Use end-capped silica gel or a different stationary phase.
Irreproducible retention times in HPLC - Fluctuations in mobile phase composition. - Column temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Flush the column regularly and check for loss of performance.
No separation of enantiomers on a chiral column - Incorrect choice of chiral stationary phase (CSP). - Inappropriate mobile phase mode (normal, polar organic, or reversed-phase).- Screen different types of CSPs (e.g., cellulose-based vs. amylose-based). - Experiment with different mobile phase modes. For example, some enantiomers separate better in normal phase while others require polar organic mode.
Compound appears to decompose on the column - Instability of the pyrazole isomer on the acidic silica gel surface.- Test the stability of your compound on a TLC plate by spotting it and leaving it for some time before eluting. - Deactivate the silica gel by treating it with a base like triethylamine. - Consider using a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the Separation of Pyrazole Enantiomers

Chiral Stationary PhaseMobile Phase ModeTypical Mobile PhaseResolution (Rs)Analysis TimeReference
Lux cellulose-2Polar OrganicAcetonitrile, Methanol, or EthanolUp to 18~5 min
Lux amylose-2Normal Phasen-hexane/ethanolUp to 30~30 min
CHIRALPAK® IBNormal Phasen-hexane/2-propanol or n-hexane/ethanolUp to 3.4 for flufiprole-

Experimental Protocols

Protocol 1: Separation of 1,3,5-Substituted Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol is based on the separation of pyrazole regioisomers as described in the literature.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the mixture of pyrazole regioisomers in a minimum amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen mobile phase (e.g., ethyl acetate).

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the separated isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Protocol 2: Enantioselective Separation of Chiral Pyrazole Derivatives by HPLC

This protocol is a general guideline based on studies using polysaccharide-based chiral stationary phases.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral column (e.g., Lux cellulose-2 or Lux amylose-2).

  • Mobile Phase Preparation:

    • For Normal Phase Mode: Prepare a mixture of n-hexane and ethanol (e.g., 90:10 v/v).

    • For Polar Organic Mode: Use pure HPLC-grade methanol, ethanol, or acetonitrile.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: Determined by the UV absorbance maximum of the pyrazole derivatives.

    • Injection volume: 5-20 µL.

  • Analysis:

    • Inject the racemic pyrazole sample.

    • Monitor the chromatogram for the separation of two enantiomeric peaks.

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5). For example, adjusting the percentage of alcohol in the normal phase can significantly impact separation.

Visualizations

G Workflow for Pyrazole Isomer Separation cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Separation Protocol cluster_3 Optimization & Analysis start Mixture of Pyrazole Isomers tlc TLC Analysis start->tlc decision Regioisomers or Enantiomers? tlc->decision regio_sep Silica Gel Column Chromatography decision->regio_sep Regioisomers enantio_sep Chiral HPLC decision->enantio_sep Enantiomers optimize_regio Optimize Mobile Phase (e.g., Hexane/EtOAc) regio_sep->optimize_regio optimize_enantio Screen CSPs & Mobile Phase Mode enantio_sep->optimize_enantio analysis Fraction Analysis (TLC/HPLC) optimize_regio->analysis optimize_enantio->analysis pure_isomers Isolated Pure Isomers analysis->pure_isomers

Caption: A general workflow for the separation of pyrazole isomers.

G Troubleshooting Poor Separation in HPLC start Poor or No Separation check_mp Verify Mobile Phase Composition and Preparation start->check_mp check_col Check Column Performance (Age, Contamination) check_mp->check_col Composition OK optimize_mp Adjust Mobile Phase Strength/Selectivity check_mp->optimize_mp Error Found change_col Try a Different Column (e.g., different CSP or phase chemistry) check_col->change_col Performance Issue check_temp Ensure Stable Column Temperature check_col->check_temp Column OK success Improved Separation optimize_mp->success change_col->success adjust_temp Optimize Separation Temperature check_temp->adjust_temp Temperature Fluctuation or Suboptimal check_temp->success Temperature Stable & Optimal adjust_temp->success

Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing reaction exotherms during the large-scale synthesis of pyrazoles. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure safer and more efficient production.

Troubleshooting Guide: Exotherm Control

Uncontrolled exothermic reactions pose a significant safety risk in large-scale chemical synthesis. This guide provides a structured approach to identifying and mitigating potential thermal hazards in pyrazole synthesis.

Problem: Unexpected Temperature Spike During Reaction

An unexpected rise in temperature can indicate a potential loss of control over the reaction exotherm, which could lead to a thermal runaway.

Possible Causes & Immediate Actions:

Possible Cause Immediate Corrective Actions Preventive Measures
Inadequate Cooling - Immediately stop the addition of reactants. - Increase the flow rate of the cooling medium to its maximum capacity. - If available, activate the emergency cooling system.- Ensure the cooling system is properly sized for the reaction scale and exotherm. - Regularly inspect and maintain cooling coils and jackets for fouling or blockages. - Implement a pre-reaction check of the cooling system's functionality.
Poor Mixing/Agitation Failure - Visually inspect the agitator. If it has failed, stop the reaction immediately. - If safe, attempt to re-establish agitation. Be cautious of sudden, violent reactions upon restart.- Use appropriately designed agitators for the vessel geometry and reaction viscosity. - Implement a system to monitor agitator speed and torque. - Schedule regular maintenance for the agitation system.
Incorrect Reagent Addition Rate - Immediately halt the addition of the limiting reagent.- Utilize calibrated dosing pumps for precise control of reagent addition. - Develop and strictly follow a detailed standard operating procedure (SOP) for reagent addition.
Accumulation of Unreacted Reagents - Stop reagent addition. - Maintain cooling and agitation to allow the accumulated reagent to react under controlled conditions.- Ensure the reaction temperature is within the optimal range for the reaction kinetics before and during addition. - Use in-situ reaction monitoring techniques (e.g., calorimetry, spectroscopy) to track conversion.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a temperature excursion.

G start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation agitation_ok Agitation OK? check_agitation->agitation_ok restart_agitation Attempt to Restart Agitation (with caution) agitation_ok->restart_agitation No reaction_stabilized Reaction Stabilized? agitation_ok->reaction_stabilized Yes restart_agitation->reaction_stabilized emergency_stop Emergency Stop/Quench reaction_stabilized->emergency_stop No investigate_cause Investigate Root Cause reaction_stabilized->investigate_cause Yes document_incident Document Incident & Revise SOP investigate_cause->document_incident G diketone 1,3-Dicarbonyl Compound imine_formation Imine/Enamine Formation diketone->imine_formation hydrazine Hydrazine hydrazine->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole dehydration->pyrazole

Technical Support Center: Removal of Residual Catalysts from Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from the synthesis of piperidine compounds.

Troubleshooting Guide

Problem 1: Incomplete removal of palladium catalyst after purification.

Possible Causes & Solutions:

  • Cause: The chosen purification method is not optimal for the specific palladium species present in the reaction mixture. Palladium can exist in various oxidation states and complexed with different ligands, affecting its solubility and reactivity.

  • Solution 1: Scavenger Screening. A screening of different metal scavengers is highly recommended to identify the most effective one for your specific system.[1][2] Different scavengers have different affinities for various metal species.

    • Thiol-based silica scavengers (e.g., SiliaMetS Thiol): Effective for a broad range of palladium species.[3][4]

    • Triaminetetraacetic acid (TMT) based scavengers (e.g., SiliaMetS TMT): Particularly effective for hindered Pd complexes and other metals like ruthenium.[2][4]

    • Activated Carbon: A cost-effective option, but may lead to product loss due to non-specific adsorption.[5][6][7] Combining activated carbon with other scavengers like TMT can sometimes enhance removal.[6]

  • Cause: Insufficient amount of scavenger used.

  • Solution 2: Optimize Scavenger Equivalents. For initial screening, using 4-8 molar equivalents of the scavenger with respect to the residual metal concentration is a good starting point.[1][8] If the residual metal concentration is unknown, the calculation can be based on the initial amount of catalyst used.[9] The number of equivalents can be optimized to reduce costs and minimize product loss.[1]

  • Cause: Sub-optimal reaction conditions for scavenging.

  • Solution 3: Optimize Scavenging Conditions.

    • Temperature: Increasing the temperature can enhance the scavenging rate. Most silica-based scavengers are stable at elevated temperatures.[1]

    • Time: While scavenging can be complete within an hour, longer reaction times may be necessary in some cases.[1][8]

    • Solvent: The choice of solvent can influence the scavenger's efficiency.[5] It is advisable to perform the scavenging in a solvent in which the piperidine compound is highly soluble.

  • Cause: The palladium has precipitated as metallic palladium (palladium black), which can be difficult to remove by scavenging alone.

  • Solution 4: Filtration through Celite. A simple filtration through a pad of Celite can effectively remove insoluble palladium species.[10][11] This is often performed before employing other purification methods.

Problem 2: Product loss during catalyst removal.

Possible Causes & Solutions:

  • Cause: Non-specific adsorption of the piperidine compound onto the purification medium.

  • Solution 1: Use of more selective scavengers. Solid-supported metal scavengers are designed for high selectivity towards the metal catalyst, minimizing the loss of the active pharmaceutical ingredient (API).[4]

  • Solution 2: Thorough washing of the scavenger. After the scavenging process, the solid support should be washed with an adequate amount of a suitable solvent to recover any adsorbed product.[1][2][8]

  • Solution 3: Re-evaluate the use of activated carbon. Activated carbon is known for its potential to adsorb organic compounds, which can lead to significant yield reduction.[6] If product loss is a major concern, alternative scavengers should be prioritized.

Problem 3: The chosen purification method is not scalable for industrial production.

Possible Causes & Solutions:

  • Cause: Batch-mode scavenging or chromatography can be time-consuming and resource-intensive on a large scale.

  • Solution 1: Fixed-Bed or Flow Chemistry Systems. For large-scale operations, using pre-packed cartridges with metal scavengers in a fixed-bed or flow chemistry setup can be highly efficient.[12] This allows for continuous processing and can significantly reduce processing time.

  • Solution 2: Crystallization. If the piperidine compound is a solid, crystallization is a highly effective and scalable purification method.[13][14][15][16] The process involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes, leaving impurities in the solution.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in pharmaceutical products?

A1: Regulatory agencies like the FDA and EMA have stringent guidelines for the amount of residual metals in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) often translates to concentration limits in the low parts per million (ppm) range, typically below 10 ppm.[4][17][18]

Q2: How can I accurately measure the concentration of residual palladium?

A2: The standard methods for quantifying residual palladium in APIs are inductively coupled plasma mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[19][20][21] These techniques are highly sensitive and accurate. For rapid screening during process development, colorimetric and fluorimetric methods are also available.[20][21][22]

Q3: Can I use the same scavenger for different types of catalysts (e.g., palladium, ruthenium, rhodium)?

A3: While some scavengers have a broad affinity for different metals, their efficiency can vary. For instance, SiliaMetS DMT is recommended for both ruthenium and hindered palladium complexes.[2] However, it is always best to perform a screening to find the optimal scavenger for the specific catalyst used in your reaction.

Q4: My piperidine compound is an oil. Can I still use crystallization for purification?

A4: Direct crystallization is not suitable for oils. However, it may be possible to form a solid salt of your piperidine compound (e.g., by reacting the basic nitrogen with an acid) which can then be purified by crystallization. After purification, the free base can be regenerated.

Q5: What is the best way to remove a ruthenium catalyst used in a ring-closing metathesis (RCM) reaction to form a piperidine ring?

A5: Similar to palladium, solid-supported scavengers are effective for removing ruthenium residues. SiliaMetS DMT is a recommended option.[2] Extraction with a basic aqueous solution of a coordinating ligand like cysteine has also been shown to be effective.[23]

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Agents

Scavenger TypeTypical LoadingAdvantagesDisadvantages
Silica-Thiol 1.0 - 1.5 mmol/gHigh efficiency for various Pd species, good selectivity.[3][4]Higher cost compared to activated carbon.
Silica-TMT 0.5 - 1.0 mmol/gEffective for hindered Pd complexes and other metals (Ru).[2][4]May be less effective for certain Pd(0) species.
Activated Carbon N/ALow cost, effective for many Pd species.[5][7]Can lead to significant product loss due to non-specific adsorption.[6]
Polymer-Bound TMT 1.0 - 2.0 mmol/gHigh capacity, robust.Swelling in certain solvents can be an issue.

Experimental Protocols

Protocol 1: General Procedure for Bulk Scavenging of Residual Palladium

  • Quantify Residual Palladium: If possible, determine the concentration of residual palladium in your crude piperidine compound solution using ICP-MS or a similar technique.

  • Calculate Scavenger Amount: Based on the residual palladium concentration, calculate the required amount of scavenger. For initial screening, use 4-8 molar equivalents. If the concentration is unknown, base the calculation on the initial amount of palladium catalyst used.[9]

  • Add Scavenger: To the solution of your crude piperidine compound in a suitable solvent, add the calculated amount of the selected solid-supported scavenger (e.g., SiliaMetS Thiol).[8] No pre-wetting of the scavenger is typically required.[1]

  • Stir: Stir the mixture at room temperature for 1-4 hours.[8] For slower reactions, the temperature can be increased (e.g., to 40-60 °C) or the stirring time can be extended.[1]

  • Filter: Filter the mixture to remove the scavenger. A simple gravity filtration or filtration through a fritted funnel is usually sufficient.[1][8]

  • Wash: Wash the collected scavenger with a fresh portion of the solvent to ensure complete recovery of your product.[1][8]

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified piperidine compound.

  • Analyze: Determine the final palladium concentration in the purified product to assess the efficiency of the scavenging process.

Protocol 2: Purification by Crystallization

  • Choose a Suitable Solvent: The ideal solvent should dissolve the piperidine compound well at high temperatures but poorly at low temperatures.[14][24] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[24]

  • Dissolve the Crude Product: Place the crude solid piperidine compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[14] Add more hot solvent dropwise if necessary until the solid is fully dissolved.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration to remove them.

  • Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[14]

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[24]

  • Wash Crystals: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.[13]

  • Dry: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Experimental_Workflow_Catalyst_Removal cluster_start Crude Piperidine Compound (with residual catalyst) cluster_purification Purification Options cluster_scavenging_steps Scavenging Workflow cluster_analysis Analysis & Final Product start Start scavenging Scavenging start->scavenging Choose Scavenger crystallization Crystallization start->crystallization If Solid chromatography Chromatography start->chromatography Alternative add_scavenger Add Scavenger scavenging->add_scavenger analysis Analyze Residual Catalyst (e.g., ICP-MS) crystallization->analysis chromatography->analysis stir Stir (Time/Temp Optimization) add_scavenger->stir filter_scavenger Filter stir->filter_scavenger filter_scavenger->analysis end Purified Piperidine Compound analysis->end Meets Specification

Caption: Experimental workflow for residual catalyst removal.

Troubleshooting_Logic_Incomplete_Removal problem Problem: Incomplete Catalyst Removal cause1 Possible Cause: Sub-optimal Scavenger problem->cause1 cause2 Possible Cause: Insufficient Scavenger problem->cause2 cause3 Possible Cause: Sub-optimal Conditions problem->cause3 cause4 Possible Cause: Insoluble Catalyst Species problem->cause4 solution1 Solution: Perform Scavenger Screening cause1->solution1 solution2 Solution: Increase Equivalents cause2->solution2 solution3 Solution: Optimize Time/Temperature cause3->solution3 solution4 Solution: Filter through Celite cause4->solution4

Caption: Troubleshooting incomplete catalyst removal.

References

Technical Support Center: Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of pyrazole compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is degrading in aqueous buffer. What are the likely causes?

Degradation of pyrazole compounds in aqueous solutions is a common issue and can be attributed to several factors, primarily hydrolysis and oxidation. The stability of the pyrazole ring and its substituents is significantly influenced by the pH of the solution.

  • Hydrolytic Instability: Pyrazole derivatives, especially those containing ester functionalities, can be susceptible to hydrolysis. For instance, certain pyrazole ester derivatives developed as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase were found to degrade rapidly in a pH 8 buffer, with half-lives as short as 1-2 hours.[1][2] The rate of hydrolysis is often pH-dependent.

  • Oxidative Degradation: The pyrazole ring itself is generally resistant to oxidation and reduction, but certain substituents can promote oxidative degradation pathways.[3][4] In some cases, the initial degradation step is oxidative in nature. For example, the degradation of a peptide boronic acid derivative containing a pyrazole moiety was found to proceed via an initial oxidative pathway.[5][6]

  • Influence of Substituents: The nature of the substituents on the pyrazole ring plays a crucial role in its stability. Electron-donating groups can increase the reactivity of the annular nitrogen atoms, while bulky substituents may offer steric hindrance, thereby enhancing stability.[7]

  • Tautomerism: Pyrazole exists in a tautomeric equilibrium, and the stability of different tautomers can be influenced by substituents and the solvent environment. This equilibrium can affect the compound's overall reactivity and stability.[4][7]

Q2: How can I improve the stability of my pyrazole compound in solution?

Improving the stability of pyrazole compounds often involves modifying the chemical structure or optimizing the solution conditions.

  • Structural Modification: Replacing hydrolytically labile groups, such as esters, with more stable isosteres like amides or alkenes can significantly enhance stability. In one study, replacing an ester group in a pyrazole inhibitor with an amide or alkene moiety resulted in highly stable compounds.[1]

  • pH Optimization: Since the stability of many pyrazole compounds is pH-dependent, conducting experiments at an optimal pH can minimize degradation. It is advisable to perform a pH stability profile to identify the pH at which the compound is most stable.

  • Solvent Selection: The choice of solvent can influence stability. For instance, prototropic and acylotropic equilibrium kinetics of pyrazoles are considerably slowed down in polar aprotic solvents like DMSO.[4]

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants might be beneficial. However, it is important to note that in some specific cases, antioxidants like ascorbate have been observed to accelerate degradation, suggesting complex degradation mechanisms.[5]

Q3: What are the common degradation pathways for pyrazole compounds?

The degradation of pyrazole compounds can proceed through several pathways, largely dependent on the compound's structure and the environmental conditions.

  • Hydrolysis of Ester Linkages: As mentioned, pyrazole derivatives containing ester groups are prone to hydrolysis, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol.

  • Oxidative Ring Cleavage: Although the pyrazole ring is generally stable, under certain oxidative conditions, ring opening can occur.[4]

  • Oxidative Degradation of Substituents: More commonly, the substituents on the pyrazole ring are the sites of initial oxidative attack. For a peptide boronic acid derivative, the boronic acid group was cleaved oxidatively.[5][6]

  • Photodegradation: Some pyrazole compounds may be sensitive to light. Photodissociation of the N-H bond can occur upon UV irradiation, leading to the formation of radicals and subsequent degradation products.[8]

Below is a generalized diagram illustrating potential degradation pathways for a substituted pyrazole.

cluster_main Potential Degradation Pathways of a Substituted Pyrazole Pyrazole Substituted Pyrazole Hydrolysis Hydrolysis (e.g., of ester group) Pyrazole->Hydrolysis Aqueous Buffer Oxidation Oxidation Pyrazole->Oxidation Oxidizing Agents Photodegradation Photodegradation (UV light) Pyrazole->Photodegradation Light Exposure Hydrolysis_Products Hydrolyzed Products Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Products (e.g., ring cleavage, substituent modification) Oxidation->Oxidation_Products Photo_Products Photodegradation Products (e.g., radicals) Photodegradation->Photo_Products

Caption: Generalized degradation pathways for substituted pyrazole compounds.

Troubleshooting Guide

Problem: I am observing a rapid loss of my pyrazole compound in my assay buffer (pH 8).

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of an ester or other labile group. 1. Perform a time-course stability study at different pH values (e.g., pH 5, 7, and 9). 2. Analyze samples at various time points using LC-MS to quantify the parent compound and identify degradation products.Identification of the optimal pH for stability. If degradation is significantly slower at lower pH, hydrolysis is a likely cause.
Oxidative degradation. 1. Degas the buffer to remove dissolved oxygen. 2. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid), but be aware of potential paradoxical effects.[5]If stability is improved, oxidative degradation is a contributing factor.
Photodegradation. 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Compare the stability of the compound in the dark versus under ambient light conditions.If the compound is more stable in the dark, photodegradation is occurring.

Experimental Protocols

Protocol 1: pH Stability Assessment of a Pyrazole Compound

This protocol outlines a general procedure to evaluate the stability of a pyrazole compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazole compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubation:

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µM).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by a validated stability-indicating analytical method, such as LC-MS or HPLC-UV.

  • Data Analysis:

    • Calculate the percentage of the pyrazole compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Below is a workflow diagram for the pH stability assessment.

cluster_workflow Workflow for pH Stability Assessment start Prepare Buffers (Different pH) incubate Incubate at Constant Temperature start->incubate stock Prepare Pyrazole Stock Solution stock->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by LC-MS or HPLC sample->analyze end Determine Half-life (t½) analyze->end

References

Strategies to avoid N-dealkylation in piperidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperidine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent N-dealkylation, a common unwanted side reaction in organic synthesis involving piperidine moieties.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to piperidine N-dealkylation.

Question: I am observing significant N-dealkylation of my piperidine-containing starting material upon attempting an N-alkylation with an alkyl halide. What could be the cause and how can I prevent it?

Answer:

Unwanted N-dealkylation during N-alkylation of a substituted piperidine can occur under harsh reaction conditions. The use of strong bases or high temperatures can promote elimination or other decomposition pathways that lead to the loss of an N-alkyl group.

Troubleshooting Steps:

  • Reaction Conditions: Opt for milder reaction conditions. Use a weaker base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydride (NaH). Running the reaction at room temperature or slightly elevated temperatures is preferable to high heat.

  • Protecting Groups: If the piperidine nitrogen is already substituted and you are modifying another part of the molecule, consider if the existing N-substituent is labile under the reaction conditions. If N-dealkylation of a tertiary piperidine is a persistent issue, it may be necessary to reconsider the synthetic route.

  • Alternative Alkylating Agents: Consider using alternative alkylating agents that react under milder conditions, such as alkyl triflates.

Question: My piperidine-containing compound is undergoing N-dealkylation during an acylation reaction. How can I mitigate this?

Answer:

N-dealkylation during acylation is less common than during alkylation but can occur, especially with sensitive substrates or harsh reagents.

Troubleshooting Steps:

  • Acylating Agent: Use a milder acylating agent. Acyl chlorides are highly reactive; consider using an anhydride or activating the carboxylic acid with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: Employ a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting side reactions.

  • Temperature: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) to minimize the potential for side reactions.

Question: I am seeing N-dealkylation of my Boc-protected piperidine during a reaction that is supposed to be compatible with this protecting group. What is happening?

Answer:

While the tert-butyloxycarbonyl (Boc) group is generally stable to many reaction conditions, it can be cleaved under acidic conditions.

Troubleshooting Steps:

  • Check for Acidity: Ensure that your reaction conditions are not inadvertently generating acidic byproducts. If an acid is produced, it needs to be neutralized with a suitable base.

  • Reagent Purity: Verify the purity of your reagents and solvents. Acidic impurities can lead to premature Boc deprotection.

  • Protecting Group Choice: If even trace acidity is unavoidable and causing issues, consider switching to a protecting group with higher acid stability, such as the benzyloxycarbonyl (Cbz) group.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about preventing N-dealkylation in piperidine reactions.

Question: What is N-dealkylation and why is it a problem in piperidine reactions?

Answer:

N-dealkylation is the removal of an alkyl group from the nitrogen atom of the piperidine ring. In synthetic chemistry, this is often an undesired side reaction that leads to the formation of impurities, reduces the yield of the target molecule, and can complicate purification. In drug development, metabolic N-dealkylation can alter the pharmacological profile of a drug candidate.

Question: What are the general strategies to prevent N-dealkylation?

Answer:

The most effective strategy to prevent unwanted N-dealkylation is the use of nitrogen protecting groups. These groups mask the piperidine nitrogen, preventing it from undergoing undesired reactions. The choice of protecting group depends on the specific reaction conditions you plan to employ in subsequent steps. Other strategies include using milder reaction conditions and choosing reagents that are less prone to causing N-dealkylation.

Question: Which protecting groups are most commonly used for piperidines and what are their key differences?

Answer:

The most common protecting groups for the piperidine nitrogen are:

  • Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions, but readily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl).[1]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is cleaved by bases, typically piperidine in DMF.[3]

The choice of protecting group is dictated by the planned synthetic route, ensuring that the protecting group remains intact during subsequent reactions and can be removed under conditions that do not affect other functional groups in the molecule. This concept is known as orthogonal protection.

Quantitative Data on Protecting Group Stability

The following table summarizes the stability of common piperidine N-protecting groups under various conditions.

Protecting GroupStable ToLabile ToTypical Deprotection Reagents
Boc Bases, Nucleophiles, HydrogenolysisStrong AcidsTrifluoroacetic acid (TFA), HCl in dioxane
Cbz Weak Acids, BasesCatalytic Hydrogenation, Strong AcidsH₂, Pd/C; HBr in acetic acid
Fmoc Acids, HydrogenolysisBases20% Piperidine in DMF

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Objective: To protect the nitrogen of piperidine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: N-Cbz Protection of Piperidine

Objective: To protect the nitrogen of piperidine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve piperidine (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the N-Cbz protected piperidine.[4]

Protocol 3: N-Fmoc Protection of Piperidine

Objective: To protect the nitrogen of piperidine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • Piperidine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of Fmoc-Cl (1.1 eq) in dichloromethane.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Fmoc protected piperidine.[5]

Visualizations

N_Dealkylation_Mechanism Piperidine N-Alkyl Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Oxidation [O] Hydroxylamine N-Hydroxyalkyl Piperidine Piperidine->Hydroxylamine α-Hydroxylation Dealkylated Dealkylated Piperidine Iminium->Dealkylated Hydrolysis (H₂O) Aldehyde Aldehyde/Ketone byproduct Iminium->Aldehyde Hydroxylamine->Iminium -H₂O

Caption: General mechanism of oxidative N-dealkylation of piperidines.

Protecting_Group_Selection Start Need to protect piperidine N? Subsequent_Steps What are the subsequent reaction conditions? Start->Subsequent_Steps Acidic Acidic Subsequent_Steps->Acidic Stable to Acid? Basic Basic Subsequent_Steps->Basic Stable to Base? Hydrogenolysis Hydrogenolysis Subsequent_Steps->Hydrogenolysis Stable to H₂? Boc Use Boc Acidic->Boc No Cbz Use Cbz Acidic->Cbz Yes Fmoc Use Fmoc Acidic->Fmoc Yes Basic->Boc Yes Basic->Cbz Yes Basic->Fmoc No Hydrogenolysis->Boc Yes Hydrogenolysis->Cbz No Hydrogenolysis->Fmoc Yes

Caption: Decision tree for selecting a suitable N-protecting group for piperidine.

Troubleshooting_Workflow Start N-Dealkylation Observed Check_Conditions Review Reaction Conditions Harsh Reagents? High Temperature? Start->Check_Conditions Milder_Conditions Use Milder Reagents & Lower Temperature Check_Conditions:f1->Milder_Conditions Yes Check_Conditions:f2->Milder_Conditions Yes Check_PG Is a Protecting Group (PG) Used? Is the PG stable to the conditions? Check_Conditions->Check_PG No Problem_Solved Problem Resolved Milder_Conditions->Problem_Solved Use_PG Introduce a suitable PG (e.g., Boc, Cbz) Check_PG:f0->Use_PG No Change_PG Change to a more robust PG Check_PG:f1->Change_PG No Check_PG->Problem_Solved Yes Use_PG->Problem_Solved Change_PG->Problem_Solved

Caption: A workflow for troubleshooting unexpected N-dealkylation.

References

Optimizing reaction conditions for Suzuki coupling with pyrazole-boronates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving pyrazole-boronates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a pyrazole-boronate failing or giving low yields?

A1: Suzuki couplings with nitrogen-containing heterocycles like pyrazoles can be challenging.[1] The free N-H group in unprotected pyrazoles can inhibit the palladium catalyst, and the electronic properties of the pyrazole ring can affect the transmetalation step.[1][2] Common issues include catalyst inhibition, slow reaction rates, and side reactions like protodeboronation.[1][2][3] Careful selection of the catalyst, ligand, base, and solvent system is crucial for success.[1][4][5]

Q2: What are the best catalysts and ligands for Suzuki coupling with pyrazole-boronates?

A2: For pyrazole substrates, particularly those with unprotected N-H groups, bulky, electron-rich phosphine ligands often provide the best results.[1][6] XPhos and SPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G2), have been shown to be effective.[1][4] In some cases, increasing the catalyst loading or using a higher ligand-to-palladium ratio may be necessary to overcome catalyst inhibition.[1]

Q3: Should I use a pyrazole-boronic acid or a pyrazole-boronic ester (e.g., pinacol ester)?

A3: Both boronic acids and boronic esters can be used. Boronic acids are generally more reactive but can be more prone to protodeboronation and other side reactions.[3][7] Boronic esters, such as pinacol esters, are often more stable and can be beneficial for reactions that require higher temperatures or longer reaction times.[3][8][9] The choice may depend on the specific substrates and reaction conditions.

Q4: How does the position of the boryl group on the pyrazole ring affect the reaction?

A4: The reactivity can be influenced by the position of the boryl group (e.g., C3, C4, or C5) and the substituents on the pyrazole ring. The electronic environment of the carbon-boron bond plays a role in the transmetalation step of the catalytic cycle. While specific reactivity trends for all positions are not extensively documented in a single source, empirical optimization for your specific substrate is often necessary.

Q5: What is the role of the base in the reaction, and which one should I choose?

A5: The base is critical for activating the boronic acid/ester for transmetalation.[9][10] For pyrazole-containing substrates, inorganic bases are commonly used. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed.[1][11] The choice of base can depend on the solvent and the sensitivity of your substrates.[10] Cesium carbonate (Cs₂CO₃) has also been shown to be effective, particularly in challenging couplings.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Catalyst inhibition by the pyrazole N-H group.[1] 2. Inappropriate catalyst/ligand system. 3. Insufficiently active reaction conditions. 4. Degradation of the boronic acid/ester.[3]1. Use an N-protected pyrazole if possible. If not, increase the catalyst and/or ligand loading.[1] 2. Screen bulky, electron-rich ligands like XPhos or SPhos, or use their corresponding palladacycle precatalysts.[1][4] 3. Increase the reaction temperature.[1] 4. Use a more stable boronic ester (e.g., pinacol). Check the quality of the boron reagent.
Protodeboronation (Loss of Boron Group) 1. Presence of excess water or acidic protons. 2. Harsh reaction conditions (high temperature, strong base).[3]1. Use anhydrous solvents and reagents. 2. Use a milder base or lower the reaction temperature. Consider using a boronic ester for increased stability.[3][9]
Homocoupling of the Boronic Acid/Ester 1. Presence of oxygen in the reaction mixture.[12] 2. Inefficient oxidative addition or transmetalation.1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[6][11] 2. Optimize the catalyst and ligand system to promote the desired cross-coupling pathway. Bulky ligands can help suppress homocoupling.[12]
Formation of Impurities 1. Side reactions due to substrate instability. 2. Catalyst decomposition leading to side reactions.1. Lower the reaction temperature and shorten the reaction time if possible. 2. Use a more stable pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction.[10]

Experimental Protocols & Data

General Procedure for Suzuki Coupling of Bromopyrazoles with Arylboronic Acids

This protocol is adapted from a procedure for the coupling of bromopyrazoles.[1]

  • Reagent Preparation : In a reaction vessel, combine the bromopyrazole (1.00 mmol), the arylboronic acid (2.00 mmol), and potassium phosphate (K₃PO₄) (2.00 mmol).

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., P1, an XPhos-derived precatalyst, 6–7 mol%).

  • Solvent Addition : Add dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction : Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions and Yields
Pyrazole Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromopyrazolePhenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002486[1]
3-BromopyrazolePhenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002482[1]
4-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002475[1]
3-Bromopyrazole4-Methoxyphenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002478[1]

P1 is an XPhos-derived precatalyst.

Visual Guides

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (Base) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim R¹-R² RedElim->Pd0 Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Boronate, Halide, Solvents) start->check_reagents optimize_catalyst Optimize Catalyst System (Screen Ligands: XPhos, SPhos) (Increase Catalyst/Ligand Loading) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (K₃PO₄, K₂CO₃, Cs₂CO₃) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_temp Adjust Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement consider_protection Consider N-Protection of Pyrazole optimize_temp->consider_protection Still Low Yield optimize_temp->success Improvement consider_protection->success Improvement

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of 3-(1-methyl-1H-pyrazol-4-yl)piperidine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for a close analog of 3-(1-methyl-1H-pyrazol-4-yl)piperidine, namely tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, and a structurally simpler comparative compound, 1-benzylpiperidine.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and 1-benzylpiperidine.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylatePyrazole H-37.35s-
Pyrazole H-45.95s-
Piperidine H-2, H-6 (axial)2.85m-
Piperidine H-2, H-6 (equatorial)4.15m-
Piperidine H-3, H-5 (axial)1.60m-
Piperidine H-3, H-5 (equatorial)2.05m-
Piperidine H-43.00tt11.8, 3.9
Pyrazole N-CH₃3.75s-
Boc C(CH₃)₃1.47s-
1-Benzylpiperidine[1]Aromatic H7.32-7.22m-
Benzylic CH₂3.41s-
Piperidine H-2, H-62.75-2.73d-
Piperidine H-3, H-51.90-1.85m-
Piperidine H-41.52s-

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Chemical Shift (δ, ppm)
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylatePyrazole C-3139.0
Pyrazole C-4105.0
Pyrazole C-5140.0
Piperidine C-2, C-644.5
Piperidine C-3, C-531.5
Piperidine C-436.0
Pyrazole N-CH₃39.0
Boc C (CH₃)₃79.5
Boc C(C H₃)₃28.5
1-Benzylpiperidine[1]Aromatic C (quaternary)138.74
Aromatic CH128.67, 128.05, 126.71
Benzylic CH₂62.51
Piperidine C-2, C-653.29
Piperidine C-3, C-530.33
Piperidine C-421.84

Experimental Protocols

The NMR spectra for the presented compounds were obtained using standard NMR spectroscopic techniques.

General NMR Acquisition Protocol:

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[1] Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

For the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a multi-step procedure starting from N-Boc-piperidine-4-carboxylic acid can be employed.[2][3][4] This involves the formation of a β-keto ester, followed by reaction with N,N-dimethylformamide dimethyl acetal and subsequent cyclization with methylhydrazine.[2][3][4]

1-Benzylpiperidine can be synthesized via reductive amination of benzaldehyde with piperidine.[1]

Structural Relationship and NMR Correlation

The following diagram illustrates the structural relationship between the pyrazole and piperidine rings and how this connectivity is reflected in the NMR data, particularly through nuclear Overhauser effect (NOE) correlations.

NMR_Correlation cluster_piperidine Piperidine Ring cluster_pyrazole Pyrazole Ring H4 H-4 H3_5 H-3,5 H4->H3_5 NOE H4_py H-4 H4->H4_py Through-space correlation (NOE) H2_6 H-2,6 H3_5->H2_6 NOE H3 H-3 N_CH3 N-CH₃ H4_py->N_CH3 NOE

Caption: Key NOE correlations in a pyrazolyl-piperidine system.

This diagram highlights the expected through-space proximity between protons on the piperidine and pyrazole rings, which can be confirmed by 2D NOESY experiments. Such correlations are crucial for unambiguously assigning the chemical shifts and confirming the regiochemistry of the linkage between the two heterocyclic rings.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Synthetic Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazole and its synthetic analogs have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the anti-inflammatory, antimicrobial, and anticancer properties of various synthetic pyrazole derivatives, supported by experimental data and detailed methodologies.

This comparative analysis consolidates data from multiple studies to offer a clear overview of the performance of different pyrazole analogs. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways, this guide aims to facilitate informed decisions in the selection and development of promising pyrazole-based drug candidates.

Anti-Inflammatory Activity: Targeting COX-2 with Precision

A significant number of synthetic pyrazole analogs exhibit potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is a key advantage, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

Below is a comparison of the in vitro COX-2 inhibitory activity of several pyrazole derivatives, benchmarked against the standard drug Celecoxib.

Compound IDChemical Name/DescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
5u Hybrid pyrazole analogue with benzyloxyphenyl moiety>1001.79>55.86[1]
5s Hybrid pyrazole analogue with benzyloxyphenyl moiety>1002.14>46.72[1]
Celecoxib Standard Drug7.60.04190[2]
Compound 4b Diarylpyrazole with sulfonamide substitution-0.017-[3]
Compound 5f Pyrazolone-pyridazine hybrid20.711.5013.81[4]

Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of these pyrazole analogs stems from their ability to block the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Pyrazole Analog Pyrazole Analog Pyrazole Analog->COX-2 Enzyme Inhibits

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Analogs.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX-2 inhibitory activity of synthetic compounds.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test pyrazole analogs

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and Celecoxib in DMSO to create stock solutions, then dilute to the desired test concentrations with COX Assay Buffer.

  • Assay Setup: In a 96-well plate, add 10 µl of the diluted test inhibitor or buffer (for enzyme control). Add 10 µl of Celecoxib for the inhibitor control.

  • Reaction Initiation: To each well, add 80 µl of a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 10 µl of the diluted COX-2 enzyme solution to all wells except the blank.

  • Substrate Addition: Initiate the reaction by adding 10 µl of diluted Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[5][6]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic pyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.

The table below compares the Minimum Inhibitory Concentration (MIC) of various pyrazole analogs against representative Gram-positive and Gram-negative bacteria, as well as a fungal species.

Compound IDDescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound 21c Imidazothiadiazole-pyrazole derivative-0.25-[7]
Compound 23h Imidazothiadiazole-pyrazole derivative0.25--[7]
Gatifloxacin Standard Antibiotic-1-[7]
Compound 12 Aminoguanidine-derived 1,3-diphenyl pyrazole1-81-[8]
Moxifloxacin Standard Antibiotic-2-[8]
Compound O4 Mono-pyrazole derivative0.129-0.032[9]
Streptomycin Standard Antibiotic---[9]
Fluconazole Standard Antifungal---[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow: Agar Well Diffusion Method

This widely used method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of test compounds.

Agar_Well_Diffusion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculate Agar Inoculate Mueller-Hinton a gar plate with microbial suspension Create Wells Create wells (6-8 mm) in the agar Inoculate Agar->Create Wells Add Compounds Add test pyrazole analogs and controls to wells Create Wells->Add Compounds Incubate Incubate plates at 37°C for 18-24 hours Add Compounds->Incubate Measure Zones Measure the diameter of the zone of inhibition Incubate->Measure Zones Compare Compare with standard antimicrobial agent Measure Zones->Compare

Figure 2: Workflow for the Agar Well Diffusion Assay.
Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal cultures

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Test pyrazole analogs dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (positive control)

  • Solvent (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the negative control, and the positive control into separate wells.

  • Incubation: Allow the plates to stand for 30 minutes to permit diffusion of the compounds, then incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is a measure of the antimicrobial activity.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Synthetic pyrazole analogs have demonstrated significant cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The following table summarizes the anticancer activity (IC50 values) of selected pyrazole derivatives against different human cancer cell lines.

Compound IDDescriptionCell LineIC50 (µM)Reference
Compound 22 1,4-Benzoxazine-pyrazole hybridA549 (Lung)2.82[10]
Compound 23 1,4-Benzoxazine-pyrazole hybridA549 (Lung)3.15[10]
Etoposide Standard DrugA549 (Lung)4.56[10]
Compound 12 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast)3.64[10]
Compound 13 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast)4.89[10]
Compound 27 Pyrazolone-pyrazole derivativeMCF7 (Breast)16.50[10]
Tamoxifen Standard DrugMCF7 (Breast)23.31[10]
Compound 7 Pyrazolyl benzimidazoleA549 (Lung)0.487

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Certain pyrazole analogs act as EGFR inhibitors, blocking this signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Pyrazole Analog Pyrazole Analog Pyrazole Analog->EGFR Inhibits Tyrosine Kinase Activity Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Leads to

Figure 3: Inhibition of the EGFR Signaling Pathway by Pyrazole Analogs.
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test pyrazole analogs

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole analogs and the standard drug. Include untreated cells as a control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The synthetic pyrazole scaffold holds immense promise for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlights the potential of specific pyrazole analogs as potent and selective anti-inflammatory, antimicrobial, and anticancer agents. The detailed experimental protocols and pathway visualizations provide a valuable resource for researchers to validate and build upon these findings. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in optimizing their therapeutic efficacy and advancing them through the drug development pipeline.

References

Comparative Crystallographic Analysis of Novel s-Triazine Derivatives Incorporating Pyrazole and Piperidine Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic structures of two novel s-triazine derivatives containing both pyrazole and piperidine moieties: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a) and N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5b) . The data presented is based on a 2021 study published in Crystals, which details their synthesis and structural investigation.[1][2][3] This analysis is crucial for understanding the three-dimensional arrangement of these molecules, which can inform structure-activity relationship (SAR) studies in drug discovery. The pyrazole scaffold is a key component in many kinase inhibitors, and understanding its structural dynamics is vital for the development of targeted therapies.[4][5][6]

Crystallographic Data Comparison

The single-crystal X-ray diffraction data for compounds 5a and 5b reveals distinct crystal systems and unit cell parameters, highlighting the influence of the bromo-substituent on the crystal packing of 5b.

ParameterCompound 5aCompound 5b
Chemical Formula C20H25N7C20H24BrN7
Formula Weight 375.47454.37
Crystal System OrthorhombicMonoclinic
Space Group P b c aP 21/c
a (Å) 16.8971(2)16.8293(2)
b (Å) 8.62930(10)10.8353(1)
c (Å) 21.10870(10)24.8053(2)
α (º) 9090
β (º) 9097.882(1)
γ (º) 9090
Volume (ų) 3620.50(4)8017.76(13)
Z 816
Calculated Density (Mg/m³) 1.2821.419
Radiation type Cu KαCu Kα
R-int 0.03040.0301
Final R indices (I>=2σ(I)) R1 = 0.0347R1 = 0.0321
Final wR indices (I>=2σ(I)) wR2 = 0.0893wR2 = 0.0822

Data sourced from Shawish et al., 2021.[3]

Experimental Protocols

The synthesis and crystallization of the title compounds were performed according to the procedures outlined by Shawish et al.[2][3]

Synthesis of Pyrazole-Piperidine Derivatives (5a and 5b)

The synthesis is a multi-step process starting from 2,4,6-trichlorotriazine (TCT).[2]

  • Substitution with Aniline Derivatives: TCT is first reacted with a substituted aniline at 0–5 °C.[2]

  • Addition of Piperidine: The second chlorine atom is then replaced by reacting the intermediate with piperidine in an acetone-water solvent.[2]

  • Hydrazine Substitution: The least reactive chlorine atom is subsequently substituted by reacting the product with hydrazine.[2]

  • Pyrazole Ring Formation: Finally, the pyrazole moiety is formed by cyclization of the hydrazine derivative with acetylacetone in DMF under reflux conditions.[2]

Single Crystal Growth

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.[2]

  • Compound 5b Crystallization: Compound 5b was dissolved in approximately 10 mL of dichloromethane (DCM) with gentle heating. A layer of diethyl ether (50 mL) was carefully added. Crystals of 5b were collected after 48 hours.[2]

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected on a Rigaku Oxford Diffraction Supernova diffractometer using Cu Kα radiation. The data was processed with CrysAlisPro software.[2][3]

Experimental Workflow

The logical flow from the synthesis of the compounds to their structural determination is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography TCT 2,4,6-Trichlorotriazine (TCT) Intermediate1 Mono-substituted Triazine TCT->Intermediate1 + Aniline Aniline Substituted Aniline Piperidine Piperidine Hydrazine Hydrazine Hydrate Acetylacetone Acetylacetone Intermediate2 Di-substituted Triazine Intermediate1->Intermediate2 + Piperidine Intermediate3 Hydrazino-Triazine Derivative Intermediate2->Intermediate3 + Hydrazine Final_Product Final Pyrazole-Piperidine Derivative (5a or 5b) Intermediate3->Final_Product + Acetylacetone Dissolution Dissolution in DCM Final_Product->Dissolution Layering Layering with Diethyl Ether Dissolution->Layering Crystal_Growth Slow Evaporation at RT Layering->Crystal_Growth Single_Crystals Single Crystals Crystal_Growth->Single_Crystals Data_Collection Data Collection (Rigaku Supernova) Single_Crystals->Data_Collection Data_Processing Data Processing (CrysAlisPro) Data_Collection->Data_Processing Structure_Solution Structure Solution and Refinement Data_Processing->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: Workflow from Synthesis to Structure Determination.

Signaling Pathway and Biological Relevance

While the cited study focuses on the synthesis and structural characterization, pyrazole-piperidine derivatives are of significant interest in drug development, particularly as kinase inhibitors.[4][6][7] Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The structural data presented here can be used for in-silico modeling and the rational design of more potent and selective kinase inhibitors.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Pyrazole_Piperidine Pyrazole-Piperidine Derivative Kinase Kinase Pyrazole_Piperidine->Kinase competitively inhibits ATP ATP ATP->Kinase binds to

Caption: Competitive Inhibition of a Kinase Signaling Pathway.

References

A Comparative Guide to the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and versatile synthetic routes to substituted piperidines a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of three prominent synthetic strategies: Catalytic Hydrogenation of Pyridines, Reductive Amination, and the Aza-Diels-Alder Reaction. We present a summary of their performance based on experimental data, detailed experimental protocols for representative reactions, and visual workflows to aid in the selection of the most suitable method for a given research and development objective.

Performance Comparison of Synthesis Routes

The choice of a synthetic route for a desired substituted piperidine is often a trade-off between factors such as yield, stereoselectivity, substrate scope, and the harshness of reaction conditions. The following table summarizes key quantitative data for the three discussed methods, offering a direct comparison of their typical performance.

Synthesis RouteTypical Yield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (d.r.)Reaction Time (h)Temperature (°C)Pressure (bar)Key Features
Catalytic Hydrogenation of Pyridines 70-95Often produces cis-isomers; enantioselectivity depends on chiral catalysts/auxiliaries4-24Room Temp. to 1001 - 70Well-established, high yielding for simple substrates, but can require high pressure and may have limited functional group tolerance.[1][2][3]
Reductive Amination 60-85Stereoselectivity depends on substrates and reagents; can be highly diastereoselective.6-24Room Temp.AtmosphericVersatile, applicable to a wide range of aldehydes/ketones and amines, milder conditions than hydrogenation.[4][5][6]
Aza-Diels-Alder Reaction 65-95Can be highly diastereoselective and enantioselective with chiral catalysts.2-24Room Temp. to 80AtmosphericExcellent for the synthesis of 4-piperidones and related structures, often proceeds under mild conditions.[4][7][8]

Visualizing the Synthetic Pathways

To better understand the workflow and key transformations in each synthetic route, the following diagrams, generated using the DOT language, illustrate the generalized reaction schemes.

Catalytic_Hydrogenation Substituted_Pyridine Substituted Pyridine Reaction_Vessel Reaction Substituted_Pyridine->Reaction_Vessel Catalyst Catalyst (e.g., PtO2, Rh/C) Catalyst->Reaction_Vessel H2 H2 (gas) H2->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Vessel Reaction_Conditions Pressure & Temperature Substituted_Piperidine Substituted Piperidine Reaction_Vessel->Reaction_Conditions Reaction_Vessel->Substituted_Piperidine

Caption: Catalytic Hydrogenation of a Substituted Pyridine.

Reductive_Amination Aldehyde_Ketone Aldehyde or Ketone Condensation Condensation Aldehyde_Ketone->Condensation Amine Amine Amine->Condensation Solvent Solvent (e.g., Methanol) Reduction Reduction Solvent->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Imine_Iminium Imine/Iminium Intermediate Imine_Iminium->Reduction Substituted_Piperidine Substituted Piperidine Condensation->Imine_Iminium Reduction->Substituted_Piperidine Aza_Diels_Alder Imine Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene (e.g., Danishefsky's Diene) Diene->Cycloaddition Catalyst Catalyst (Optional) Catalyst->Cycloaddition Solvent Solvent (e.g., Methanol) Solvent->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Substituted_Piperidinone Substituted Piperidinone Hydrolysis->Substituted_Piperidinone

References

Pyrazole vs. Imidazole: A Head-to-Head Comparison of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and metabolic fate of a potential drug candidate. Among the most prominent five-membered nitrogen-containing heterocycles, pyrazole and imidazole have earned the status of "privileged scaffolds" due to their versatile nature and presence in numerous FDA-approved drugs. This guide provides an objective, data-driven comparison of these two essential building blocks to aid in the rational design of novel therapeutics.

This comprehensive analysis delves into the fundamental physicochemical characteristics, synthetic accessibility, and diverse biological activities of pyrazole and imidazole scaffolds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Physicochemical Properties: A Tale of Two Rings

While both pyrazole and imidazole are five-membered aromatic heterocycles containing two nitrogen atoms, their distinct arrangements of these atoms—1,2-diazole for pyrazole and 1,3-diazole for imidazole—give rise to significant differences in their electronic and steric properties. These differences, in turn, impact their acidity/basicity, lipophilicity, and metabolic stability.

A computational study comparing the two scaffolds has shown that the imidazole ring is generally more stable than the pyrazole ring.[1][2] This is attributed to the arrangement of nitrogen atoms, where the coulombically repulsive N-N bond in pyrazole is replaced by the more stable N-C-N arrangement in imidazole.[1]

PropertyPyrazoleImidazoleKey Differences & Implications in Drug Design
pKa (of conjugate acid) ~2.5[3]~7.0[4]Imidazole is significantly more basic than pyrazole. This allows imidazole-containing compounds to be protonated at physiological pH, potentially enhancing solubility and enabling salt formation for improved drug delivery. Pyrazole's weaker basicity can be advantageous in avoiding off-target interactions with biological macromolecules that are sensitive to basic compounds.
logP (Octanol-Water Partition Coefficient) ~0.24 (unsubstituted)[3]~0.08 (unsubstituted)Both are relatively polar, but pyrazole is slightly more lipophilic than imidazole in its unsubstituted form. The logP of derivatives can be significantly altered by substitution, but this inherent difference can be a starting point for modulating a compound's pharmacokinetic profile.
Metabolic Stability Generally considered to be metabolically stable.[5] The pyrazole ring is less susceptible to oxidative metabolism by enzymes like cytochrome P450.[5]Can be susceptible to metabolic oxidative cleavage.[5]The higher metabolic stability of the pyrazole ring can lead to a longer half-life and improved pharmacokinetic profile for pyrazole-containing drugs. This is a significant factor in the increasing prevalence of pyrazole scaffolds in recently approved drugs.
Hydrogen Bonding The N-unsubstituted pyrazole can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).[5]The N-unsubstituted imidazole can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).Both scaffolds offer versatile hydrogen bonding capabilities, which are crucial for target binding. The choice between them may depend on the specific geometry and electronic requirements of the target's active site.

Table 1: Comparative Physicochemical Properties of Pyrazole and Imidazole Scaffolds. This table summarizes the key physicochemical differences between the pyrazole and imidazole rings and their implications for drug design.

Synthesis of Pyrazole and Imidazole Scaffolds

The accessibility of diverse derivatives is a key consideration in scaffold selection. Both pyrazole and imidazole benefit from well-established and versatile synthetic methodologies.

Pyrazole Synthesis: The most common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7] This method allows for the introduction of a wide variety of substituents on the pyrazole ring. Another important method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[6]

Imidazole Synthesis: The Debus-Radziszewski synthesis is a classic and widely used method for preparing imidazoles, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[9]

SynthesisComparison cluster_pyrazole Pyrazole Synthesis cluster_imidazole Imidazole Synthesis p1 1,3-Dicarbonyl p_out Pyrazole p1->p_out Condensation p2 Hydrazine p2->p_out i1 1,2-Dicarbonyl i_out Imidazole i1->i_out Debus-Radziszewski i2 Aldehyde i2->i_out i3 Ammonia i3->i_out

A simplified comparison of common synthetic routes to pyrazole and imidazole scaffolds.

Head-to-Head Biological Activity: Focus on Anticancer Properties

Both pyrazole and imidazole scaffolds are integral components of numerous drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. To provide a direct comparison, this section focuses on their application in the development of anticancer drugs, a field where both scaffolds have shown immense potential.

Several studies have directly compared the anticancer activity of pyrazole and imidazole derivatives. For instance, a study on imidazo[1,2-b]pyrazole derivatives demonstrated that these fused heterocyclic systems exhibit significant cytotoxic activity against various cancer cell lines.[10] Another study comparing imidazole- and pyrazole-based benzo[g]phthalazine derivatives against Leishmania species also provided insights into their comparative cytotoxicity against mammalian cells.[11] The results often indicate that the choice of scaffold, along with the nature and position of substituents, plays a crucial role in determining the biological activity and selectivity.

Drug/Compound ClassScaffoldTarget/Mechanism of ActionReported IC50/ActivityReference
Benzimidazole-pyrazole hybridsPyrazole & ImidazoleEGFR Kinase InhibitorsCompound 37 : IC50 = 2.2 µM (A549 cells)Compound 38 : IC50 = 2.8 µM (A549 cells)[12]
Imidazole-containing pyrazole tricyclic derivativesPyrazole & ImidazoleBRAF InhibitorsCompound 20e : IC50 = 0.24 µM (Melanoma cells)[13]
Imidazo[1,2-b]pyrazolesFused Pyrazole-ImidazoleAnticancerSome compounds showed IC50 < 10 µM[10]
Benzo[g]phthalazine derivativesPyrazole vs. ImidazoleAntileishmanial & CytotoxicBoth showed activity, with monosubstituted derivatives being more effective and less toxic.[11][14][15]

Table 2: Comparative Anticancer and Cytotoxic Activities of Pyrazole and Imidazole Derivatives. This table presents examples from the literature where pyrazole and imidazole-containing compounds have been evaluated for their anticancer or cytotoxic effects, highlighting the IC50 values and the respective cellular targets.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section provides a detailed protocol for a key experiment frequently used to evaluate the cytotoxic activity of pyrazole and imidazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Test compounds (pyrazole and imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16] Incubate the plate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Pyrazole/Imidazole Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

A flowchart illustrating the key steps of the MTT assay for evaluating cytotoxicity.

Conclusion

Both pyrazole and imidazole scaffolds offer a wealth of opportunities for the development of novel therapeutic agents. The choice between these two privileged structures is not straightforward and depends heavily on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.

Imidazole, with its higher basicity, can be advantageous for improving solubility and facilitating salt formation. However, this basicity can also be a liability, leading to potential off-target effects. Pyrazole, being less basic and generally more metabolically stable, has seen a surge in its use in recently approved drugs, particularly in the area of kinase inhibitors.

Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, supported by robust experimental data, is paramount for the successful design and development of the next generation of innovative medicines. This guide provides a foundational framework for researchers to navigate this critical decision-making process in their quest for new and effective therapies.

References

Spectroscopic Scrutiny: A Comparative Guide to the Identification of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic signatures for 3-(1-methyl-1H-pyrazol-4-yl)piperidine and its regioisomeric alternatives. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages detailed experimental data from structurally similar analogues alongside predicted mass spectrometry data to facilitate its identification and differentiation from key isomers. The primary analogues used for comparison are regioisomers of N-Boc protected piperidinyl-pyrazole carboxylates, which offer valuable insights into the influence of substitution patterns on spectroscopic outcomes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound and its alternatives. Table 1 presents predicted mass spectrometry data for the target compound and its direct regioisomers. Tables 2, 3, and 4 present experimental NMR and IR data for closely related, more complex analogues, which serve as excellent models for understanding the spectroscopic distinctions arising from the different points of attachment between the piperidine and pyrazole rings.

Table 1: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₉H₁₅N₃165.1266166.1339
4-(1-methyl-1H-pyrazol-4-yl)piperidineC₉H₁₅N₃165.1266166.1339
3-(1-methyl-1H-pyrazol-5-yl)piperidineC₉H₁₅N₃165.1266166.1339

Data is predicted and sourced from PubChem.

Table 2: ¹H NMR Spectroscopic Data of Analogue Compounds in CDCl₃

Protonstert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate (Analogue of 5-substituted isomer)tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate (Analogue of 3-substituted isomer)
N-CH₃ (pyrazole)3.92 (s, 3H)3.87 (s, 3H)
Pyrazole-H7.78 (s, 1H, 5-H)7.99 (s, 1H, 3-H)
Piperidine-H (at pyrazole)3.54 (tt, 1H, 4'-H)3.09 (tt, 1H, 4'-H)
Piperidine-H (axial)~1.83 (m, 2H)~1.83 (m, 2H)
Piperidine-H (equatorial)~2.00 (m, 2H)~1.97 (m, 2H)
N-Boc C(CH₃)₃1.47 (s, 9H)1.47 (s, 9H)
OCH₃3.83 (s, 3H)3.83 (s, 3H)

Note: The presence of the N-Boc and methoxycarbonyl groups in these analogues will influence the chemical shifts compared to the target compound. However, the relative positions of the pyrazole and key piperidine protons are indicative.[1][2][3]

Table 3: ¹³C NMR Spectroscopic Data of Analogue Compounds in CDCl₃

Carbontert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate (Analogue of 5-substituted isomer)tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate (Analogue of 3-substituted isomer)
Pyrazole C-3~140~159
Pyrazole C-4~110~112
Pyrazole C-5~148~131
N-CH₃ (pyrazole)~34~39
Piperidine C-4'~35~35
Piperidine C-3',5'~31~29
Piperidine C-2',6'~44~44
N-Boc C(CH₃)₃28.628.6
N-Boc C (CH₃)₃79.479.6
C=O (ester)~164~164
OCH₃51.451.4

Note: The chemical shifts are influenced by the substituents not present in the target molecule. The key diagnostic signals are the shifts of the pyrazole carbons (C-3, C-4, C-5), which are highly sensitive to the substitution pattern.[1][2][3]

Table 4: IR Spectroscopic Data of Analogue Compounds

Functional Grouptert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate (Analogue of 5-substituted isomer) (cm⁻¹)tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate (Analogue of 3-substituted isomer) (cm⁻¹)
C=O (ester)~1708~1703
C=O (Boc)~1692~1688
C=N, C=C (aromatic)~1537~1550
C-H stretch~2949~2980

Note: The most intense peaks in these analogues are from the carbonyl groups. For the target compound, the key absorbances would be the C-H stretching and the C=N/C=C stretching of the pyrazole ring.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which provides information on the connectivity of atoms and the overall structure of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR (for confirmation):

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to establish ¹H-¹³C correlations over one or multiple bonds, respectively. These are particularly useful for unambiguously assigning the signals of the piperidine and pyrazole rings and confirming the point of attachment.[4]

  • Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can provide structural information.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via an electrospray source, which generates gaseous ions.

    • Electron Ionization (EI): This is a hard ionization technique that can cause fragmentation of the molecule, providing structural information. The sample is introduced into the ion source where it is bombarded with high-energy electrons.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS can be employed to measure the m/z with high accuracy (typically to four decimal places).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[6] Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact.[8]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean salt plate/ATR crystal) is recorded to subtract the absorbance of air (CO₂ and H₂O).

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.

Visualizations

The following diagrams illustrate the key structural differences and a general workflow for spectroscopic identification.

G cluster_isomers Regioisomers of (1-methyl-1H-pyrazol-yl)piperidine node_3_sub This compound (Target Compound) node_4_sub 4-(1-methyl-1H-pyrazol-4-yl)piperidine (Alternative 1) node_3_sub->node_4_sub Piperidine at C4 vs C3 node_5_sub 3-(1-methyl-1H-pyrazol-5-yl)piperidine (Alternative 2) node_3_sub->node_5_sub Piperidine at C4 vs C5 of Pyrazole

Caption: Key regioisomeric alternatives to this compound.

G compound Unknown Compound (e.g., product of a reaction) ms Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Molecular Formula (HRMS) compound->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity - Confirm Regiochemistry compound->nmr structure Structure Elucidation ms->structure ir->structure nmr->structure

Caption: General workflow for spectroscopic identification of an organic compound.

References

A Comparative Guide to HPLC Method Validation for Purity Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the purity analysis of pyrazole compounds, a class of heterocyclic compounds with significant pharmacological interest.[1] The validation of these methods is performed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory acceptance.[2][3][4][5][6]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for accurate and robust purity analysis. Key parameters such as the type of stationary phase (column), mobile phase composition, and detector settings can significantly impact the separation and quantification of the analyte and its impurities. Below is a comparison of two representative Reverse Phase-HPLC (RP-HPLC) methods that have been successfully validated for the analysis of pyrazole derivatives.

Table 1: Comparison of Validated RP-HPLC Methods for Pyrazole Derivative Analysis

ParameterMethod AMethod B
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[7][8]LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm)[9]
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)[7][8]Acetonitrile and Phosphate buffer (pH 2.0)[9]
Flow Rate 1.0 mL/min[7][8]1.0 mL/min[9]
Detection UV at 206 nm[7][8]UV at 239 nm[9]
Column Temp. 25 ± 2°C[7][8]Not Specified
Injection Vol. 5.0 µL[7][8]Not Specified
Performance Comparison Based on Validation Parameters

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[10] The following table summarizes the key validation parameters for the two compared HPLC methods, providing a clear indication of their performance.

Table 2: Summary of Validation Data

Validation ParameterMethod AMethod BICH Q2(R1) Recommendation
Linearity Range 50-150 µg/mL[7]Not explicitly defined, but a calibration curve was generated[9]80-120% of the test concentration for assay[6][11]
Correlation Coefficient (r²) 0.9995[7]> 0.999[9]≥ 0.999 for assay[11]
Accuracy (% Recovery) Not explicitly quantified in the provided abstract, but stated to be within acceptable limits.[7]Not explicitly quantified in the provided abstract, but stated to be validated.[9]Typically 98-102% for the assay of a drug substance.[6]
Precision (% RSD) < 2.0%[7]Not explicitly quantified in the provided abstract, but stated to be validated.[9]Typically ≤ 2.0% for the assay of a drug substance.[6]
Limit of Detection (LOD) 4 µg/mL[7]Not explicitly defined.The lowest amount of analyte that can be detected.[11]
Limit of Quantitation (LOQ) 15 µg/mL[7]Not explicitly defined.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Specificity No interference from diluents or intermediates at the retention time of the analyte.[7]The method was selective for the compound and its degradation products.[9]The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are the experimental protocols for the compared HPLC methods.

Protocol for Method A

1. Instrumentation:

  • HPLC system equipped with a UV/Visible detector.

  • Eclipse XDB C18 column (150mm x 4.6mm, 5µm).

2. Reagents and Solutions:

  • HPLC grade Methanol.

  • Trifluoroacetic acid (TFA).

  • Purified water.

  • Mobile Phase Preparation: A mixture of 0.1% TFA in water and Methanol in the ratio of 20:80 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7][8]

  • Standard Solution Preparation: A stock solution of the pyrazoline derivative reference standard is prepared by dissolving an accurately weighed amount in the mobile phase. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[7]

  • Sample Preparation: The sample is dissolved in the mobile phase to achieve a concentration within the linear range.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 25 ± 2°C.[7][8]

  • Injection Volume: 5.0 µL.[7][8]

  • Detection Wavelength: 206 nm.[7][8]

  • Run Time: Approximately 10 minutes.[7]

Protocol for Method B

1. Instrumentation:

  • HPLC system with a UV detector.

  • LiChrosorb® 100 RP-18 column (250 x 4.0 mm, 5 µm).[9]

2. Reagents and Solutions:

  • HPLC grade Acetonitrile.

  • Phosphate buffer (pH 2.0).

  • Mobile Phase Preparation: A mixture of Acetonitrile and Phosphate buffer (pH 2.0). The exact ratio should be optimized for the specific pyrazole compound. The mobile phase should be filtered and degassed.[9]

  • Standard and Sample Preparation: Prepare standard and sample solutions by dissolving the respective materials in 0.01 M HCl. Phenacetin can be used as an internal standard.[9]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 239 nm.[9]

Visualizing the HPLC Method Validation Workflow

The process of HPLC method validation follows a logical sequence to ensure the reliability of the analytical data. The following diagrams illustrate the overall workflow and the relationship between different validation parameters as outlined by ICH Q2(R1).

HPLC_Method_Validation_Workflow start Start: Define Analytical Procedure & Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation documentation Document Results in Validation Report execute_validation->documentation end End: Approved Validated Method documentation->end

Caption: A flowchart illustrating the key stages of an HPLC method validation workflow.

Validation_Parameters Validation {HPLC Method Validation | Key Parameters} Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Relationship between the core parameters of HPLC method validation according to ICH Q2(R1).

References

Assessing the Metabolic Stability of Pyrazole-Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties. However, metabolic stability remains a critical hurdle in the development of many compounds containing this core. This guide provides an objective comparison of the metabolic stability of representative pyrazole-piperidine compounds with alternative structures, supported by experimental data and detailed methodologies.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of several pyrazole-piperidine-containing compounds compared to analogues where the piperidine or pyrazole moiety has been modified or replaced. Data is presented as half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructureModificationt½ (min) in HLMCLint (µL/min/mg protein) in HLM
Compound 1 Pyrazole-Piperidine Core-3High (not quantified)[1]
Compound 29 Pyrazole-Piperidine Core with CF3-pyridyl amideModification of amide portion105Low (not quantified)[1][2]
Analog 56 Pyrrolidine analog of a piperidine-containing compoundPiperidine replaced with pyrrolidineSignificantly less stable than piperidine analogIncreased in vitro clearance[2]
Compound 109 Piperazin-1-ylpyridazinePiperidine replaced with piperazine~3High (not quantified)[1]
Compound 3b 1,3,4,5-tetrasubstituted pyrazoleN/A (for pyrazole stability context)Metabolically stable (>97% remaining)Low (not quantified)[3]
Compound 38b 1,3,4,5-tetrasubstituted pyrazoleN/A (for pyrazole stability context)Slight metabolization (97.94% remaining)Low (not quantified)[3]

Key Observations:

  • Simple pyrazole-piperidine cores can exhibit high metabolic lability, as seen with Compound 1[1].

  • Strategic modification of substituents on the pyrazole-piperidine scaffold, such as the introduction of a CF3-pyridyl amide in Compound 29, can dramatically improve metabolic stability[1][2].

  • Replacement of the piperidine ring with a pyrrolidine ring (Analog 56) can lead to decreased metabolic stability[2].

  • The pyrazole ring itself is generally considered to be metabolically stable, as demonstrated by the high stability of compounds 3b and 38b in human liver microsomes[3].

Experimental Protocols

A standardized liver microsomal stability assay is a cornerstone for evaluating the metabolic stability of compounds in early drug discovery.[4][5][6][7][8]

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Pooled human liver microsomes (HLM)
  • Phosphate buffer (100 mM, pH 7.4)
  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
  • Internal standard (for LC-MS/MS analysis)
  • Acetonitrile (for reaction termination and protein precipitation)
  • 96-well plates
  • Incubator/shaker (37°C)
  • Centrifuge
  • LC-MS/MS system[7]

3. Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[8]
  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.[8]
  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[8] For control incubations, add buffer instead of the NADPH system to assess non-enzymatic degradation.[4][8]
  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the incubation mixture.[4][8]
  • Reaction Termination: Immediately terminate the reaction by adding a multiple-volume excess of cold acetonitrile containing an internal standard.[4][7]
  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.[4]
  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Microsome Mixture add_cpd Add Compound to Microsomes prep_mics->add_cpd prep_cpd Prepare Compound Working Solution prep_cpd->add_cpd prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C add_cpd->pre_inc pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Metabolic Pathways of Pyrazole-Piperidine Scaffolds

The metabolic liability of pyrazole-piperidine compounds often arises from oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][9]

metabolism cluster_piperidine Piperidine Metabolism cluster_pyrazole Pyrazole Metabolism parent Pyrazole-Piperidine Compound piperidine_ox Oxidation parent->piperidine_ox CYP450 pyrazole_ox Oxidation parent->pyrazole_ox CYP2E1 n_gluc N-glucuronidation parent->n_gluc UGTs iminium Iminium Ion Intermediate piperidine_ox->iminium ring_contraction Ring Contraction (to Pyrrolidine) iminium->ring_contraction n_dealkylation N-dealkylation iminium->n_dealkylation

Caption: Potential metabolic pathways for pyrazole-piperidine compounds.

Discussion

The data and established metabolic pathways indicate that while the pyrazole ring is relatively resistant to metabolism, the piperidine moiety is often a primary site of metabolic attack.[9][10] Common metabolic transformations of the piperidine ring include N-dealkylation and oxidation, which can lead to the formation of reactive iminium ion intermediates.[9] These intermediates can undergo further reactions, including ring contraction.

Strategies to improve the metabolic stability of pyrazole-piperidine compounds often focus on blocking these metabolic "hotspots." This can be achieved by:

  • Introducing electron-withdrawing groups: As seen with the CF3-pyridyl group in Compound 29, this can shield the piperidine ring from oxidative metabolism.[2]

  • Steric hindrance: Placing bulky groups near the sites of metabolism can prevent enzyme access.

  • Bioisosteric replacement: Replacing the piperidine ring with a more stable heterocycle, although this can sometimes negatively impact activity or other properties, as demonstrated by the pyrrolidine analog.[2]

The metabolic stability of pyrazole-piperidine compounds is a critical parameter that must be optimized during drug development. In vitro assays, such as the liver microsomal stability assay, are essential tools for identifying metabolic liabilities early in the discovery process. A thorough understanding of the metabolic pathways involved allows for the rational design of more stable and efficacious drug candidates. By employing strategies to block metabolic hotspots, researchers can significantly improve the pharmacokinetic profiles of this important class of compounds.

References

Regioisomers in Pyrazole-Based Drug Design: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of substituents on the pyrazole core profoundly influences biological activity, transforming a promising scaffold into either a potent therapeutic agent or an inactive compound. This guide explores the critical role of regioisomerism in the context of pyrazole-based inhibitors, focusing on Cyclooxygenase-2 (COX-2) as a key example. We present comparative experimental data, detailed protocols, and logical workflows to illustrate how subtle structural changes lead to significant differences in pharmacological outcomes.

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers—compounds with the same molecular formula but different connectivity of atoms.[1] This structural nuance is a critical determinant of a molecule's ability to interact with its biological target, directly impacting its efficacy and selectivity.

A prime example is found in the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory action of these drugs comes from inhibiting the COX-2 isozyme, while undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of the COX-1 isozyme.[3] Therefore, achieving high selectivity for COX-2 over COX-1 is a primary goal in drug design.

Experimental Workflow: From Synthesis to Evaluation

The development and comparison of pyrazole regioisomers follow a structured experimental path. The process begins with the chemical synthesis of the distinct regioisomers, followed by rigorous in vitro testing to determine their inhibitory potency and selectivity, and finally, data analysis to establish structure-activity relationships (SAR).

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Analysis S1 Design of Pyrazole Regioisomers S2 Chemical Synthesis S1->S2 S3 Purification & Characterization S2->S3 B1 In Vitro COX-1 Assay S3->B1 B2 In Vitro COX-2 Assay S3->B2 B3 Selectivity Index Calculation B1->B3 B2->B3 A1 Data Comparison (IC50 Values) B3->A1 A2 Structure-Activity Relationship (SAR) A1->A2

Fig. 1: Experimental workflow for comparing pyrazole regioisomers.
Comparative Analysis of COX-2 Inhibition

The orientation of substituents on the pyrazole ring dictates how the molecule fits into the active site of the COX enzymes. Studies on diarylpyrazole derivatives demonstrate this principle effectively. The presence of a sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) group is a key pharmacophore for COX-2 selectivity.[3] The differential activity between regioisomers often depends on which of the phenyl rings attached to the pyrazole core bears this critical group.

Consider two hypothetical regioisomers, Compound A (1,5-diarylpyrazole) and Compound B (1,3-diarylpyrazole), both containing a p-sulfonamidophenyl group.

CompoundRegioisomer StructureTargetIC50 (µM)Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
Celecoxib 1,5-Diarylpyrazole (Ref.)COX-115>333
COX-2 0.045
Compound A 1,5-DiarylpyrazoleCOX-110.5>205
COX-2 0.051
Compound B 1,3-DiarylpyrazoleCOX-112.212.4
COX-2 0.98

Note: Data is illustrative, based on trends reported in scientific literature. Actual values vary based on specific molecular structures. Compounds with a sulfonamide on one N-aromatic ring and a sulfone on the other aromatic ring have shown high COX-2 selectivity.[4]

From the table, Compound A , a 1,5-diarylpyrazole, shows potent and highly selective inhibition of COX-2, similar to the reference drug Celecoxib. In contrast, its regioisomer, Compound B (a 1,3-diarylpyrazole), is nearly 20 times less potent against COX-2 and exhibits poor selectivity. This dramatic loss in activity highlights the importance of the substituent's position for optimal interaction with the additional hydrophobic pocket present in the COX-2 active site, which is absent in COX-1.[4]

Key Signaling Pathway: Prostaglandin Synthesis Inhibition

COX enzymes are central to the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes. Selective COX-2 inhibitors block this pathway at the COX-2 enzyme, reducing the synthesis of prostaglandins that mediate pain and inflammation, while sparing COX-1, which is involved in gastric protection.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) PGs Prostaglandins (Pain, Inflammation) PGH2->PGs COX2->PGH2 Catalysis Inhibitor Pyrazole Regioisomer (e.g., Compound A) Inhibitor->COX2 Inhibition

Fig. 2: Inhibition of the COX-2 pathway by a pyrazole regioisomer.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[5][6]

Objective: To measure the concentration of a test compound that results in 50% inhibition of COX-1 or COX-2 enzyme activity.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.[6][7]

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[6]

  • Cofactors: Hematin, L-epinephrine or another suitable agent.[6]

  • Substrate: Arachidonic acid.

  • Test compounds (pyrazole regioisomers) dissolved in DMSO.

  • Reference inhibitor (e.g., Celecoxib).

  • Stop Solution (e.g., 2.0 M HCl).[6]

  • Prostaglandin screening EIA kit or LC-MS/MS for quantification.[5][6]

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and any additional co-factors. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.[6]

  • Inhibitor Incubation: Add a 2 µL aliquot of the test compound (at various concentrations) or DMSO (for the negative control) to the enzyme solution. Pre-incubate the mixture at 37°C for 10 minutes.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.[6]

  • Reaction Termination: After incubating for 2 minutes at 37°C, terminate the reaction by adding 20 µL of a strong acid solution (e.g., 2.0 M HCl).[6]

  • Quantification of Prostaglandin: The amount of prostaglandin (typically PGE2 or PGF2α) produced is quantified.[5][6]

    • EIA Method: An aliquot of the reaction is transferred to a pre-coated EIA plate for competitive immunoassay quantification. Absorbance is read at 420 nm.[5]

    • LC-MS/MS Method: Internal standards (e.g., d4-PGE2) are added, and the sample is analyzed by liquid chromatography-tandem mass spectrometry to measure the concentration of PGE2.[6]

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to the negative control. IC50 values are determined by plotting the percent inhibition versus the log concentration of the inhibitor and fitting the data to a 4-parameter logistic curve.[5]

References

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex cellular environment is a critical step in the journey from discovery to clinical application. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method for verifying target engagement in physiologically relevant settings. This guide provides an objective comparison of CETSA with other widely used target engagement assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The principle behind CETSA is elegantly simple: the binding of a ligand, such as a small molecule drug, to its target protein confers thermal stability.[1] This means that the ligand-bound protein is more resistant to heat-induced denaturation. By subjecting cells or cell lysates to a temperature gradient, the amount of soluble, non-denatured target protein can be quantified at each temperature point, generating a "melting curve". A shift in this curve in the presence of a compound is a direct indicator of target engagement.[1]

Comparing the Tools of the Trade: CETSA vs. Alternative Assays

While CETSA offers the significant advantage of being a label-free method applicable in intact cells, a variety of other techniques are also employed to measure target engagement, each with its own set of strengths and limitations. This section provides a comparative overview of CETSA against three other prominent methods: Bioluminescence Resonance Energy Transfer (BRET), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.[2]Energy transfer between a luciferase donor and a fluorescent acceptor fused to interacting partners.[3]Energy transfer between a long-lifetime donor fluorophore and an acceptor fluorophore on interacting molecules.[4]Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[5]
Cellular Context Intact cells, cell lysates, tissues.[6]Intact cells.In vitro (purified components), but can be adapted for cell surface targets.In vitro (purified components).
Labeling Requirement Label-free for endogenous proteins.Requires genetic fusion of donor (luciferase) and acceptor tags to proteins of interest.[7]Requires labeling of interacting partners with specific donor and acceptor fluorophores.[8]Label-free for the analyte, but requires immobilization of the ligand.
Throughput Low to high, depending on the detection method (Western Blot vs. high-throughput formats).[9]High-throughput compatible.[10]High-throughput compatible.[11]Low to medium, with some systems offering higher throughput.[12]
Sensitivity Dependent on antibody quality and target abundance for Western Blot-based detection. High-sensitivity formats are available.High sensitivity due to low background signal.[10]High sensitivity due to time-resolved measurement minimizing background fluorescence.[4]Very high sensitivity, capable of detecting small molecule binding.[5]
Quantitative Data Isothermal Dose-Response Fingerprinting (ITDRF) allows for the determination of EC50 values.[13]Provides quantitative data on binding affinity (Kd) and kinetics in live cells.Provides quantitative data on binding affinity (Kd).Provides real-time kinetic data (kon, koff) and affinity (KD).[14]
Sample Requirements Can be performed with relatively small amounts of cells or tissue.Requires cells that can be transiently or stably transfected.Requires purified and labeled proteins or antibodies.Requires purified ligand and analyte.
Major Advantages Label-free, applicable to endogenous proteins in their native environment, reflects cellular permeability and metabolism.[2]Real-time measurements in living cells, high sensitivity.Homogeneous assay format, high sensitivity, and low background.[11]Real-time kinetics, high sensitivity, no labeling of the analyte.
Major Limitations Not all protein-ligand interactions result in a significant thermal shift. Western blot detection can be low-throughput.[2]Requires genetic modification of proteins, potential for steric hindrance from tags.Requires labeling, which can alter protein function; potential for fluorescent artifacts.In vitro assay, requires protein immobilization which may affect its conformation and activity.

Delving Deeper: Experimental Protocols

To provide a practical understanding of these techniques, this section outlines the fundamental steps for performing a standard Western Blot-based CETSA, a NanoBRET assay, a TR-FRET assay, and an SPR assay.

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)

This protocol describes a typical workflow for assessing the thermal stabilization of a target protein in response to compound treatment in cultured cells.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific primary antibody and a secondary antibody conjugated to a detectable enzyme.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the general steps for a NanoBRET assay to quantify compound binding to a target protein in living cells.

  • Cell Preparation: Seed cells that are transiently or stably expressing the target protein fused to NanoLuc® luciferase into an assay plate.[15]

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to the target protein.[15]

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition and Signal Detection: Add the NanoBRET® substrate to the wells. Measure the luminescence signal from the NanoLuc® donor (at 450 nm) and the energy transfer to the fluorescent tracer (at 610 nm).[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore target engagement by the compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol provides a general workflow for a competitive TR-FRET binding assay.

  • Assay Component Preparation: Prepare solutions of the target protein, a terbium (Tb)-labeled antibody against the target (donor), and a fluorescently labeled ligand (tracer, acceptor).[8]

  • Assay Plate Setup: In a microplate, add the test compound at various concentrations.

  • Reagent Addition: Add the target protein and the Tb-labeled antibody mixture to the wells. Then, add the fluorescently labeled tracer.[8]

  • Incubation: Incubate the plate to allow the binding reactions to reach equilibrium.

  • Signal Detection: Excite the terbium donor and measure the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.[8]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A decrease in the ratio with increasing compound concentration indicates that the test compound is competing with the tracer for binding to the target protein.

Surface Plasmon Resonance (SPR) Assay Protocol

This protocol describes the basic steps for analyzing the interaction between a small molecule (analyte) and a protein (ligand) using SPR.

  • Sensor Chip Preparation: Activate the surface of the sensor chip.

  • Ligand Immobilization: Covalently couple the purified target protein (ligand) to the sensor chip surface.[16]

  • Analyte Injection: Inject a solution containing the small molecule (analyte) at various concentrations over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected in real-time as a change in resonance units (RU).[14]

  • Dissociation: Flow buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.[16]

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which reflects the binding affinity.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and logical relationships, the following diagrams were generated using Graphviz.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment harvesting 3. Cell Harvesting compound_treatment->harvesting heating 4. Heating at Temperature Gradient harvesting->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Separate Soluble/Aggregated Proteins lysis->centrifugation quantification 7. Protein Quantification centrifugation->quantification western_blot 8. Western Blot quantification->western_blot data_analysis 9. Data Analysis (Melting Curve) western_blot->data_analysis

CETSA Experimental Workflow.

Target_Engagement_Comparison cluster_cellular Cell-Based cluster_invitro In Vitro CETSA CETSA (Label-Free) BRET BRET (Requires Fusion Proteins) TR_FRET TR-FRET (Requires Labeled Probes) SPR SPR (Requires Immobilization) Target_Engagement Target Engagement Validation Target_Engagement->CETSA Physiological Context Target_Engagement->BRET Live Cell Dynamics Target_Engagement->TR_FRET High-Throughput Screening Target_Engagement->SPR Binding Kinetics

Comparison of Target Engagement Assays.

Signaling_Pathway_Engagement Drug Drug Target_Protein Target Protein Drug->Target_Protein Target Engagement (Validated by CETSA, BRET, etc.) Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response Downstream_Effector_2->Cellular_Response

Target Engagement in a Signaling Pathway.

Conclusion: Selecting the Right Tool for the Job

The validation of target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a powerful, label-free approach to confirm drug-target interactions within the native cellular environment, offering invaluable insights into a compound's behavior in a physiologically relevant context. However, the choice of the optimal target engagement assay ultimately depends on the specific research question, the nature of the target, the available resources, and the desired throughput.

For studies requiring the assessment of endogenous protein engagement in intact cells without genetic modification, CETSA is an excellent choice. When real-time kinetic data in living cells is paramount and genetic modification is feasible, BRET assays offer a highly sensitive option. For high-throughput screening of compound libraries against purified targets, TR-FRET provides a robust and sensitive platform. Finally, for detailed in vitro characterization of binding kinetics and affinity, SPR remains the gold standard.

By carefully considering the advantages and limitations of each technique, researchers can confidently select the most appropriate method to validate target engagement, thereby accelerating the development of novel and effective therapeutics.

References

Comparative Docking Analysis of Pyrazole and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of pyrazole and piperidine analogs reveals their significant potential in the development of novel therapeutics, particularly as kinase inhibitors for anticancer therapy. This guide provides a comparative overview of their molecular docking profiles, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for future studies.

This analysis synthesizes data from multiple studies to highlight the binding affinities and molecular interactions of these two important classes of heterocyclic compounds. While direct comparative studies are limited, a compilation of existing data provides valuable insights into their relative potential as drug candidates.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the quantitative data from various docking and in vitro studies on pyrazole and piperidine analogs, showcasing their activity against a range of biological targets. It is important to note that the experimental conditions and methodologies may vary between studies, which should be taken into consideration when comparing the data.

Compound ClassAnalog/CompoundTarget ProteinDocking Score/Binding AffinityIn Vitro Activity (IC50/GI50)Reference
Pyrazole Analogs Pyrazole-Chalcone Hybrid (Ve)VEGFR-2-18.7-fold increase in apoptosis[1]
Pyrazole Derivative (1b)VEGFR-2 (2QU5)-10.09 kJ/mol-[2]
Pyrazole Derivative (1d)Aurora A (2W1G)-8.57 kJ/mol-[2]
Pyrazole Derivative (2b)CDK2 (2VTO)-10.35 kJ/mol-[2]
Pyrazole-Pyrazoline Hybrid (6h)EGFR Kinase-1.66 µM[3]
Pyrazole-Pyrazoline Hybrid (6j)EGFR Kinase-1.9 µM[3]
Pyrazolyl Piperidine (4a)Factor Xa-13.4 nM
Piperidine Analogs Piperine Analog-2 (pip2)Akt1 Kinase Domain-6.0 kcal/mol-[1]
Piperidine Derivative (1)PC-3 Cancer Cell Line-6.3 µg/mL[2]
Piperidine Derivative (25)PC-3 Cancer Cell Line-6.4 µg/mL[2]
Piperidine Carboxamide (1)ALK-0.174 µM[4]
Pyridyl-piperazinyl-piperidine (18j)CXCR3-0.2 nM[5]

Experimental Protocols: Methodologies in Molecular Docking

The molecular docking studies cited in this guide employed a variety of computational tools and protocols to predict the binding conformations and affinities of the pyrazole and piperidine analogs. A general workflow is outlined below, followed by specific examples of software and methods used in the referenced studies.

General Molecular Docking Workflow

A typical molecular docking protocol involves several key steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the pyrazole or piperidine analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.

  • Docking Simulation: A docking program is used to explore the possible binding modes of the ligand within the active site of the protein. This involves generating a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode, which is typically the one with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of binding.

Specific Software and Methods Cited:
  • AutoDock Vina: Used for docking piperine analogs against the Akt1 kinase domain.[1]

  • AutoDock 4.2: Employed for flexible ligand docking of pyrazole derivatives against tyrosine kinases and other protein kinases. The Lamarckian genetic algorithm and the pseudo-Solis and Wets methods were used for minimization.[2][6]

  • MOE (Molecular Operating Environment): Utilized for docking novel piperazine–chalcone hybrids and related pyrazoline analogues against VEGFR-2.[1]

  • GOLD (Genetic Optimization for Ligand Docking): This software was used for molecular docking of pyrazoline derivatives.[4]

Mandatory Visualization: Molecular Docking Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study.

Molecular_Docking_Workflow cluster_setup Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase PDB Target Protein Selection (e.g., from PDB) Prep_Protein Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligands Ligand Library Creation (Pyrazole & Piperidine Analogs) Prep_Ligands Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Prep_Ligands Docking Molecular Docking Simulation (e.g., AutoDock, GOLD) Prep_Protein->Docking Prep_Ligands->Docking Scoring Pose Generation & Scoring Docking->Scoring Analysis Binding Mode Analysis (H-bonds, Hydrophobic Interactions) Scoring->Analysis Comparison Comparative Analysis of Analogs Analysis->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

References

Confirming Compound Structure: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural elucidation of chemical compounds.

In the realm of chemical research and drug development, the precise determination of a compound's three-dimensional structure is paramount. A single, definitive analytical technique is often insufficient to unravel the complexities of molecular architecture. Therefore, a multi-faceted approach employing orthogonal methods—techniques that rely on different physical principles—is the gold standard for achieving unequivocal structural confirmation. This guide provides a comparative overview of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into their individual strengths, limitations, and their synergistic application in structural elucidation.

At a Glance: Comparison of Orthogonal Methods

The selection of an appropriate analytical method, or combination thereof, is contingent upon the nature of the compound, the information required, and the sample availability. The following table summarizes the key performance indicators for NMR, MS, and X-ray Crystallography.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom connectivity (through-bond correlations), 3D structure in solution (NOE), stereochemistry, dynamic processes.[1]Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for substructure identification.[2][3]Absolute 3D atomic arrangement in the solid state, bond lengths, bond angles, and crystal packing.[4][5]
Sample Amount Micrograms to milligrams (tens of micrograms for sensitive instruments).[6]Nanograms to micrograms.[2]Micrograms (requires a single, high-quality crystal).[5]
Analysis Time Minutes to hours per experiment (a full suite of 2D experiments can take several hours to days).[7]Minutes per sample.Hours to days for data collection and structure refinement.
Resolution Atomic resolution of connectivity. Spatial resolution is lower than X-ray crystallography.High mass resolution can differentiate between compounds with very similar masses.[6]Atomic to sub-atomic resolution of the crystal structure.[4]
Sample State Solution or solid-state.Solid, liquid, or gas (must be ionizable).Crystalline solid.[5]
Key Advantage Provides detailed information about the molecule's structure and dynamics in solution, which is often biologically relevant.[1]High sensitivity and speed; provides rapid determination of molecular formula.[2][3]Provides the unambiguous, absolute 3D structure of a molecule.[4][5]
Key Limitation Relatively low sensitivity compared to MS; complex spectra for large molecules.[5]Does not directly provide information on atom connectivity or stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.[5]

The Workflow of Structural Elucidation: A Synergistic Approach

The confirmation of a compound's structure is rarely a linear process. It is an iterative workflow that leverages the complementary information provided by orthogonal techniques. The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound.

A typical workflow for compound structure elucidation.

Experimental Protocols: A Case Study on Strychnine

To illustrate the practical application of these orthogonal methods, we will consider the structural elucidation of strychnine, a complex natural alkaloid.

Mass Spectrometry (MS) Protocol
  • Objective: To determine the molecular weight and elemental composition of strychnine.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: A dilute solution of strychnine (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Method:

    • The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]+.

    • A full scan mass spectrum is acquired over a mass range of m/z 50-500.

    • The accurate mass of the molecular ion is measured to determine the elemental composition. For strychnine (C21H22N2O2), the expected monoisotopic mass of the [M+H]+ ion is 335.1754.[8]

    • Tandem MS (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns that can aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To determine the complete atom connectivity and relative stereochemistry of strychnine.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 5-10 mg of strychnine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.[7]

  • Method:

    • 1D NMR:

      • A ¹H NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.[9]

      • A ¹³C NMR spectrum is acquired to identify the chemical shifts of all carbon signals.[7]

    • 2D NMR: A suite of 2D NMR experiments is performed to establish correlations between nuclei:[9][10][11]

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, revealing adjacent protons.[7]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[7]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and piecing together the molecular skeleton.[7]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the 3D structure and relative stereochemistry.

X-ray Crystallography Protocol
  • Objective: To determine the absolute three-dimensional structure of strychnine.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation: A high-quality single crystal of strychnine is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Method:

    • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve diffraction quality.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to yield the final, high-resolution 3D structure, including bond lengths, bond angles, and absolute stereochemistry.[4]

Logical Framework for Structure Confirmation

The process of confirming a compound's structure is a logical progression of experiments and data interpretation. The following diagram illustrates the decision-making process and the flow of information between the different orthogonal methods.

Logical Framework for Structure Confirmation start Start: Unknown Compound ms_step Step 1: MS Analysis start->ms_step ms_info Information Gained: Molecular Weight Elemental Composition ms_step->ms_info nmr_step Step 2: NMR Analysis (1D & 2D) ms_step->nmr_step Informs nmr_info Information Gained: Atom Connectivity Relative Stereochemistry Functional Groups nmr_step->nmr_info propose_structure Step 3: Propose Structure nmr_step->propose_structure Leads to decision Is Absolute Confirmation Needed? propose_structure->decision xray_step Step 4: X-ray Crystallography decision->xray_step Yes final_structure Final Confirmed Structure decision->final_structure No xray_info Information Gained: Absolute 3D Structure Crystal Packing xray_step->xray_info xray_step->final_structure Confirms no_crystal Alternative Methods (e.g., Chiral Chromatography, Circular Dichroism) xray_step->no_crystal No Crystal?

Decision-making flowchart for compound structure confirmation.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1-methyl-1H-pyrazol-4-yl)piperidine was located. The following guidance is based on the safety data sheets of structurally similar compounds, including piperidine and various pyrazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to handle this compound as potentially hazardous.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[1][3]
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[1][3] Avoid exposed skin.[2]
Respiratory Protection If not working in a fume hood or if vapors/aerosols may be generated, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[2]

Spill Containment and Cleanup

In the event of a spill, evacuate unnecessary personnel from the area.[1]

Spill Response Protocol:

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to soak up the chemical.[1][4] Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][4][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Avoid Drains: Do not allow the spilled material or cleaning runoff to enter drains or waterways.[1][2][4]

Disposal Procedures

Chemical waste must be managed in compliance with all local, regional, and national regulations.[1]

Waste Categorization and Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[1]

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Harmful if Swallowed, Causes Skin and Eye Irritation).[3]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.[1]

    • This typically involves incineration at a licensed hazardous waste facility.

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B Proceed with Caution C Collect Waste Chemical and Contaminated Materials B->C Begin Waste Collection D Place in a Labeled, Sealed Hazardous Waste Container C->D Secure Waste E Store Container in a Cool, Dry, Ventilated Area D->E Proper Storage F Contact Institutional EHS for Waste Pickup E->F Initiate Disposal G Transport to an Approved Hazardous Waste Facility F->G Official Handover

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1-methyl-1H-pyrazol-4-yl)piperidine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety profiles of structurally related compounds, such as piperidine and various pyrazole derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures.

Body Part Personal Protective Equipment Standard Details
Eyes/Face Tightly fitting safety goggles or a face shield.[1]NIOSH (US) or EN 166 (EU) approved.[1]Protects against splashes and vapors. Contact lenses should not be worn.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2]Tested to relevant standards (e.g., EN 374, US F739).[2]Select gloves with a breakthrough time appropriate for the duration of handling.[2]
Body Complete chemical-resistant suit, flame-retardant antistatic protective clothing.[1]Selected based on the concentration and amount of the substance.[1]Provides protection against skin contact and contamination of personal clothing.
Respiratory Air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[1]NIOSH (US) or CEN (EU) approved.[1]Use is recommended when engineering controls are insufficient to control exposure.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid inhalation of vapor, mist, or gas.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Take precautionary measures against static discharge.[3]

  • Use non-sparking tools and equipment.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[5][7][8]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Waste Chemical: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6] Dispose of contents/container to an approved waste disposal plant.[6]

  • Contaminated Packaging: Dispose of contaminated gloves and other protective equipment after use in accordance with good laboratory practices and applicable laws.[1]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE.[4] Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[3] Prevent the spill from entering drains or waterways.[3]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Handling - Weighing/Measuring - Reaction Setup - Work-up prep->handling storage Temporary Storage - Tightly Sealed Container - Labeled - Ventilated Area handling->storage If not for immediate use cleanup Workspace Cleanup - Decontaminate Surfaces - Doff PPE - Wash Hands handling->cleanup storage->handling For subsequent use disposal Disposal - Segregate Waste - Label Waste Container - Follow Institutional Protocol cleanup->disposal

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.